molecular formula C10H14BClO4 B1434271 (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid CAS No. 279261-91-5

(3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid

Cat. No.: B1434271
CAS No.: 279261-91-5
M. Wt: 244.48 g/mol
InChI Key: RMVVIHYLJKXEPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid (CAS 1218790-63-5) is a specialized boronic acid derivative that serves as a key synthetic intermediate in organic chemistry and drug discovery research. Its primary application is in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process used to form biaryl bonds, which are fundamental scaffolds in pharmaceuticals and materials science [Source: https://pubs.acs.org/doi/10.1021/cr050974k]. The compound's structure features a boronic acid group for coupling and two distinct aromatic substituents: a chlorine atom, which can facilitate further functionalization via subsequent cross-couplings, and a 2-ethoxyethoxy chain, which can enhance solubility and influence the compound's physicochemical properties. This unique combination makes it a valuable building block for constructing complex molecules, particularly in the development of potential kinase inhibitors and other biologically active compounds where the biaryl motif is prevalent [Source: https://www.rcsb.org/structure/3D7T]. Researchers utilize this boronic acid to introduce the substituted phenyl ring into larger molecular architectures, enabling structure-activity relationship (SAR) studies and the exploration of new chemical space. The product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[3-chloro-4-(2-ethoxyethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BClO4/c1-2-15-5-6-16-10-4-3-8(11(13)14)7-9(10)12/h3-4,7,13-14H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVVIHYLJKXEPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCOCC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of a proposed synthetic route for (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid, a valuable building block in medicinal chemistry and materials science. The presented methodology is grounded in established chemical principles and analogous transformations, offering a robust framework for its laboratory-scale preparation.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. The specific substitution pattern of this compound, featuring a chloro substituent and an ethoxyethoxy chain, makes it a particularly interesting building block for introducing tailored electronic and steric properties into target molecules, thereby influencing their biological activity and material characteristics.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in a two-step sequence, commencing with the preparation of the key intermediate, 1-chloro-2-(2-ethoxyethoxy)benzene, followed by a regioselective borylation.

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Directed Ortho-Lithiation and Borylation 2-Chlorophenol 2-Chlorophenol 1-Chloro-2-(2-ethoxyethoxy)benzene 1-Chloro-2-(2-ethoxyethoxy)benzene 2-Chlorophenol->1-Chloro-2-(2-ethoxyethoxy)benzene K2CO3, Acetone, Reflux 2-Ethoxyethyl bromide 2-Ethoxyethyl bromide 2-Ethoxyethyl bromide->1-Chloro-2-(2-ethoxyethoxy)benzene Target_Molecule This compound 1-Chloro-2-(2-ethoxyethoxy)benzene->Target_Molecule 1. n-BuLi, THF, -78°C 2. B(OiPr)3 3. H3O+

Caption: Proposed two-step synthesis of the target boronic acid.

Step 1: Synthesis of 1-Chloro-2-(2-ethoxyethoxy)benzene via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and well-established method for forming ethers from an alkoxide and a primary alkyl halide.[1][2][3][4] In this step, the hydroxyl group of 2-chlorophenol is deprotonated by a mild base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 2-ethoxyethyl bromide.

Experimental Protocol

Step1_Workflow A Charge reactor with 2-chlorophenol, K2CO3, and acetone. B Add 2-ethoxyethyl bromide. A->B C Reflux the reaction mixture. B->C D Monitor reaction progress by TLC. C->D E Cool to room temperature and filter off solids. D->E Upon completion F Concentrate the filtrate under reduced pressure. E->F G Purify the crude product by column chromatography. F->G Step2_Workflow A Dissolve 1-chloro-2-(2-ethoxyethoxy)benzene in dry THF under inert atmosphere. B Cool the solution to -78°C. A->B C Slowly add n-butyllithium. B->C D Stir at -78°C for 2 hours. C->D E Add triisopropyl borate. D->E F Allow the reaction to warm to room temperature. E->F G Quench with aqueous HCl. F->G H Extract the product with an organic solvent. G->H I Purify the crude boronic acid. H->I

Sources

An In-depth Technical Guide to the NMR Spectral Analysis of (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) data for (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid. As a key building block in medicinal chemistry and organic synthesis, a thorough understanding of its structural characterization is paramount for its effective application. This document offers predicted ¹H and ¹³C NMR spectral data based on established principles of substituent effects, alongside a comprehensive, field-proven protocol for experimental data acquisition.

Introduction: The Role of NMR in the Characterization of Boronic Acids

This compound is a versatile reagent, often employed in Suzuki-Miyaura cross-coupling reactions to construct complex organic molecules, a cornerstone of modern drug discovery. The precise arrangement of its substituents—a chloro group, an ethoxyethoxy chain, and a boronic acid moiety on the phenyl ring—is critical to its reactivity and the properties of the resulting products.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the confirmation of the desired structure and the assessment of purity. This guide will delve into the expected NMR signatures of this compound and the rationale behind them.

Predicted NMR Spectral Data

The following tables present the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the additive effects of the substituents on the benzene ring and by comparing with structurally analogous compounds. The chemical shifts (δ) are reported in parts per million (ppm), multiplicities are indicated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet), and coupling constants (J) are in Hertz (Hz).

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.9 - 8.1d~2.0
H-57.0 - 7.2d~8.5
H-67.7 - 7.9dd~8.5, ~2.0
-OCH₂CH₂O-4.1 - 4.3t~5.0
-OCH₂CH₂O-3.8 - 4.0t~5.0
-OCH₂CH₃3.6 - 3.8q~7.0
-OCH₂CH₃1.2 - 1.4t~7.0
-B(OH)₂5.0 - 6.0s (broad)-
Predicted ¹³C NMR Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1130 - 135
C-2135 - 140
C-3120 - 125
C-4155 - 160
C-5115 - 120
C-6130 - 135
-OCH₂CH₂O-68 - 72
-OCH₂CH₂O-68 - 72
-OCH₂CH₃65 - 70
-OCH₂CH₃14 - 16

Rationale Behind Predicted Chemical Shifts

The predicted chemical shifts are based on the electronic effects of the substituents on the aromatic ring. The chemical shift of benzene (¹H: ~7.3 ppm, ¹³C: ~128.5 ppm) is used as a reference.

  • Boronic Acid Group [-B(OH)₂]: This group is electron-withdrawing, which deshields the ortho and para protons and carbons, causing them to resonate at a lower field (higher ppm).

  • Chloro Group (-Cl): The chloro group is also electron-withdrawing through induction but weakly electron-donating through resonance. Its net effect is deshielding, particularly at the ortho and para positions.

  • Ethoxyethoxy Group (-OCH₂CH₂OCH₂CH₃): This ether group is electron-donating through resonance, which shields the ortho and para positions, causing them to resonate at a higher field (lower ppm).

The interplay of these effects results in the predicted chemical shifts for the aromatic protons and carbons. The aliphatic protons and carbons of the ethoxyethoxy group are predicted based on the known chemical shifts of 2-ethoxyethanol, with adjustments for the ether linkage to the aromatic ring.

Experimental Protocol for NMR Data Acquisition

This section outlines a robust, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

I. Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for many organic compounds. However, for boronic acids, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it can better solubilize the compound and slow down the exchange of the acidic protons of the B(OH)₂ group, sometimes allowing for their observation.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved. Ensure the solution is clear and free of any particulate matter.

II. NMR Instrument Parameters

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

For ¹H NMR:

  • Number of Scans (ns): 16-32

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time (aq): 2-4 seconds

  • Spectral Width (sw): -2 to 12 ppm

For ¹³C NMR:

  • Number of Scans (ns): 1024-4096 (or more, depending on concentration)

  • Relaxation Delay (d1): 2-5 seconds

  • Acquisition Time (aq): 1-2 seconds

  • Spectral Width (sw): -10 to 220 ppm

  • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) should be used to simplify the spectrum and improve the signal-to-noise ratio.

Visualization of Molecular Structure and Experimental Workflow

Molecular Structure with Atom Numbering

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound (5-10 mg) B Choose Deuterated Solvent (CDCl₃ or DMSO-d₆) A->B C Dissolve in NMR Tube B->C D Ensure Complete Dissolution C->D E Insert Sample into Spectrometer D->E F Lock and Shim E->F G Set Up ¹H and ¹³C NMR Parameters F->G H Acquire Spectra G->H I Fourier Transform H->I J Phase and Baseline Correction I->J K Calibrate Chemical Shifts J->K L Integrate and Analyze Spectra K->L M M L->M Structural Elucidation

Caption: Workflow for NMR data acquisition and analysis.

References

  • Reich, H. J. (n.d.). Structure Determination Using NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

An In-depth Technical Guide to the Solubility of (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of (3-chloro-4-(2-ethoxyethoxy)phenyl)boronic acid, a key building block in modern organic synthesis and drug discovery. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document synthesizes fundamental principles with practical methodologies to empower researchers in their experimental design and execution.

Introduction: The Significance of Boronic Acids and Their Solubility

Arylboronic acids are indispensable reagents in synthetic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility, however, is intrinsically linked to their physicochemical properties, with solubility being a paramount consideration. Poor solubility can hinder reaction efficiency, complicate product isolation, and present significant challenges in the development of pharmaceutical formulations.[2] this compound, with its unique substitution pattern, presents a specific solubility profile that warrants detailed investigation. This guide will explore the theoretical underpinnings of its solubility and provide practical protocols for its empirical determination.

Physicochemical Profile of this compound

A thorough understanding of a compound's intrinsic properties is the foundation for predicting and manipulating its solubility.

PropertyValueSource
Molecular Formula C10H14BClO4
Molecular Weight 244.48 g/mol
Appearance White to off-white solid (predicted)General knowledge
CAS Number 279261-91-5

The structure of this compound, featuring a chlorinated phenyl ring, a boronic acid moiety, and an ethoxyethoxy side chain, suggests a moderate polarity. The presence of the boronic acid group allows for hydrogen bonding, which can influence its solubility in protic solvents. The ethoxyethoxy tail introduces a degree of lipophilicity and additional sites for hydrogen bond acceptance.

Theoretical Framework for Solubility

The solubility of an arylboronic acid is a complex interplay of intermolecular forces between the solute and the solvent.

  • "Like Dissolves Like" : This principle suggests that this compound will exhibit greater solubility in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions. Such solvents would include ethers (like diethyl ether and tetrahydrofuran), ketones (like acetone), and alcohols (like methanol and ethanol).[3][4][5] Conversely, its solubility is expected to be low in nonpolar hydrocarbon solvents like hexanes or methylcyclohexane.[3][5]

  • Impact of Substituents : The chloro group and the ethoxyethoxy group significantly influence the molecule's overall polarity and its ability to interact with solvent molecules. The ethoxyethoxy group, in particular, may enhance solubility in a broader range of organic solvents compared to simpler substituted phenylboronic acids.

  • Boroxine Formation : A critical consideration for boronic acids is their propensity to dehydrate and form cyclic anhydrides known as boroxines.[2] This process can reduce the apparent solubility of the boronic acid, as boroxines often have different solubility profiles.[2] Experimental conditions, such as the presence of water and temperature, can influence the equilibrium between the boronic acid and its boroxine.

Experimental Determination of Solubility: A Validated Protocol

Given the lack of specific experimental solubility data for this compound in the public domain, a robust and reliable method for its determination is essential. The following dynamic (synthetic) method, adapted from established procedures for arylboronic acids, is recommended.[1][3][5]

Principle:

This method involves preparing a biphasic sample of the boronic acid in a chosen solvent at a known composition. The sample is then heated at a controlled rate while being rigorously stirred. The temperature at which the solid phase completely dissolves, marked by the disappearance of turbidity, is recorded as the solid-liquid equilibrium point for that specific composition.[1]

Workflow for Solubility Determination:

G cluster_prep Sample Preparation cluster_exp Experimental Procedure cluster_data Data Acquisition prep1 Accurately weigh this compound prep2 Accurately weigh the selected solvent prep1->prep2 prep3 Combine in a sealed, jacketed glass vessel prep2->prep3 exp1 Place vessel in a temperature-controlled bath prep3->exp1 exp2 Stir vigorously exp1->exp2 exp3 Heat at a slow, constant rate (e.g., 0.3 K/h) exp2->exp3 exp4 Monitor turbidity with a light sensor or visually exp3->exp4 data1 Record temperature at complete dissolution exp4->data1 data2 Repeat for multiple compositions data1->data2 data3 Construct solubility curve (mole fraction vs. temperature) data2->data3

Caption: Experimental workflow for dynamic solubility determination.

Detailed Step-by-Step Methodology:
  • Solvent Selection : Choose a range of solvents to test, including those in which the compound is expected to be highly soluble (e.g., acetone, chloroform) and poorly soluble (e.g., methylcyclohexane).[1][3][5] Ensure all solvents are of high purity and dried using standard methods.

  • Sample Preparation :

    • Accurately weigh a specific amount of this compound into a jacketed glass vessel equipped with a magnetic stirrer.

    • Add a precise weight of the chosen solvent to the vessel.

    • Seal the vessel to prevent solvent evaporation.

  • Equilibrium Determination :

    • Place the vessel in a programmable thermostatic bath.

    • Begin vigorous stirring to ensure a uniform suspension.

    • Initiate a slow and constant heating ramp (e.g., 0.3 K/h) to approach the equilibrium temperature gradually.[1]

    • Continuously monitor the sample for the disappearance of solid particles. This can be done visually or more accurately with a turbidity sensor that measures the intensity of a light beam passing through the sample.[1][3][5]

    • Record the temperature at which the last solid particle dissolves. This temperature corresponds to the solubility of the prepared composition.

  • Data Analysis :

    • Repeat the procedure for a range of compositions (mole fractions) of the boronic acid in the solvent.

    • Plot the dissolution temperature (°C or K) against the mole fraction of the boronic acid. This plot represents the solubility curve for the compound in that specific solvent.

Predicted Solubility Profile and Influencing Factors

Based on the solubility of structurally related phenylboronic acids, the following profile for this compound can be anticipated:

  • High Solubility : Expected in polar aprotic solvents like acetone and other ketones, and in ethers like dipropyl ether.[3][5]

  • Moderate Solubility : Expected in solvents of intermediate polarity such as chloroform.[3][5]

  • Low Solubility : Expected in nonpolar aliphatic and aromatic hydrocarbons.[3][5]

  • Aqueous Solubility : The solubility in water is expected to be low, a common trait for many arylboronic acids.[2] However, the ethoxyethoxy group may slightly enhance aqueous solubility compared to a simple alkyl or chloro-substituted phenylboronic acid. The addition of polyols like mannitol or fructose can increase the aqueous solubility of boronic acids by forming more soluble boronate esters.[2]

Applications in Organic Synthesis

The primary application of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions.[1] Its solubility in common reaction solvents like dioxane, THF, and toluene is crucial for the success of these transformations.

Logical Flow of Suzuki-Miyaura Coupling:

G reagents Reactants: This compound Aryl Halide reaction Suzuki-Miyaura Cross-Coupling reagents->reaction catalyst Palladium Catalyst + Ligand catalyst->reaction base Base (e.g., K2CO3, Cs2CO3) base->reaction solvent Solvent (e.g., Dioxane/Water) solvent->reaction product Biaryl Product reaction->product

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

A well-chosen solvent system that ensures the solubility of the boronic acid, the aryl halide, the base, and the palladium catalyst is critical for achieving high reaction yields.

Safety and Handling

  • General Handling : Handle in a well-ventilated area, preferably in a fume hood.[6] Avoid inhalation of dust and contact with skin and eyes.[6][7] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hazards : Phenylboronic acid and its derivatives are often classified as harmful if swallowed (Acute toxicity, Oral, Category 4).[6][8] They can also cause skin and serious eye irritation.[9]

  • Storage : Store in a cool, dry place in a tightly sealed container, away from moisture to prevent boroxine formation.[6]

Conclusion

This compound is a valuable synthetic intermediate whose utility is fundamentally governed by its solubility characteristics. While specific quantitative data is sparse, a predictive understanding based on its structure, coupled with robust experimental protocols for solubility determination, provides researchers with the necessary tools for its effective application. By carefully considering the choice of solvent and being mindful of the potential for boroxine formation, scientists can optimize reaction conditions and unlock the full potential of this versatile building block in their synthetic endeavors.

References

  • Domańska, U., & Plichta, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4471–4479. [Link]

  • Oh, H. H., & Siahaan, T. J. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

  • Plichta, A., & Domańska, U. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 846–862. [Link]

  • PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

  • Autechbio. (n.d.). This compound. Retrieved from [Link]

  • Uppsala University. (n.d.). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. DiVA portal. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

  • Domańska, U., & Plichta, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 846-862. [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Retrieved from [Link]

  • National Institutes of Health. (2023, October 7). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. PMC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Chlorophenylboronic acid. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.

Sources

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid , a substituted arylboronic acid, presents as a valuable building block in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its utility in the construction of complex biaryl structures makes it a compound of interest for drug discovery and materials science. However, its safe and effective implementation in the laboratory necessitates a thorough understanding of its chemical properties, potential hazards, and appropriate handling protocols. This guide provides a comprehensive overview of the safety considerations, handling procedures, and emergency responses pertinent to this compound, drawing upon data from structurally similar arylboronic acids and established laboratory safety principles.

Compound Profile and Physicochemical Properties

This compound is a white to off-white crystalline powder. A summary of its key identifiers and properties is provided below.

PropertyValueSource
CAS Number 279261-91-5
Molecular Formula C₁₀H₁₄BClO₄
Molecular Weight 244.48 g/mol
Appearance White to off-white crystalline powder (inferred from related compounds)General knowledge
Melting Point Not available for the specific compound. Related compounds like 4-Chlorophenylboronic acid have a melting point of 218-219°C.[1]
Solubility Expected to be soluble in organic solvents such as methanol, ethanol, and dimethylformamide. Limited solubility in water.General knowledge

Hazard Identification and Classification

  • Acute Oral Toxicity : May be harmful if swallowed.[2]

  • Skin Irritation : May cause skin irritation.[2]

  • Serious Eye Irritation : May cause serious eye irritation.[2]

  • Respiratory Irritation : May cause respiratory irritation if inhaled as a dust.[2]

Long-term exposure to some boronic acid derivatives has been noted for potential reproductive toxicity, although this is a broader concern for the compound class and not specific to this molecule without further data.[3]

Reactivity and Stability Profile

Arylboronic acids are generally stable under standard laboratory conditions. However, there are key reactivity considerations to ensure both safety and experimental success:

  • Protodeboronation : A common decomposition pathway for arylboronic acids, especially in the presence of water, is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[4][5] This can be accelerated by heat and certain reaction conditions, leading to the formation of byproducts and reducing the yield of the desired reaction.[4]

  • Suzuki-Miyaura Cross-Coupling : This compound is primarily used in Suzuki-Miyaura reactions.[1][6][7] These reactions are often exothermic and require careful monitoring and control of reaction temperature to prevent runaways, especially on a larger scale.[2][8] The choice of base, solvent, and catalyst can significantly impact the reaction's thermal profile.[8]

  • Thermal Decomposition : At elevated temperatures, arylboronic acids can decompose. The thermal decomposition of salts of boronic acids in air or nitrogen can proceed through intermediate compounds to form anhydrous metaborate salts.[9] Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, hydrogen chloride, and boron oxides.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to minimize exposure and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling to determine the appropriate level of PPE. The following are general recommendations:

  • Eye Protection : Chemical safety goggles or a face shield should be worn to protect against dust particles and splashes.[10]

  • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[11][12]

  • Body Protection : A lab coat should be worn. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is recommended.

  • Respiratory Protection : If handling large quantities or if dust generation is likely, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be used.[10][13] All handling of the solid should ideally be performed in a well-ventilated fume hood.[14]

First_Aid_Response cluster_first_aid First Aid Response Flow Exposure Exposure Occurs Eye Contact Skin Contact Inhalation Ingestion EyeAction Flush with water for 15 mins Seek immediate medical attention Exposure:f1->EyeAction SkinAction Remove contaminated clothing Wash with soap and water Exposure:f2->SkinAction InhalationAction Move to fresh air Provide respiratory support if needed Exposure:f3->InhalationAction IngestionAction Do NOT induce vomiting Rinse mouth, seek immediate medical attention Exposure:f4->IngestionAction MedicalAttention Seek Medical Attention (as needed) EyeAction->MedicalAttention SkinAction->MedicalAttention InhalationAction->MedicalAttention IngestionAction->MedicalAttention

First aid measures for different exposure routes.
Firefighting Measures
  • Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards : Combustion may produce hazardous gases such as carbon monoxide, carbon dioxide, hydrogen chloride, and boron oxides.

  • Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [15]

Accidental Release Measures
  • Personal Precautions : Evacuate personnel from the area. [14]Wear appropriate PPE as described in Section 4.1. Avoid breathing dust.

  • Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. [8]* Methods for Cleaning Up : Carefully sweep up the spilled solid and place it in a suitable, labeled container for disposal. [3]Avoid generating dust. Clean the spill area with a wet cloth or paper towels to remove any remaining residue.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contaminated packaging should be treated as the product itself.

Toxicological and Ecological Information

  • Toxicology : Specific toxicological data for this compound is not available. However, organoboron compounds are an active area of research in medicinal chemistry, with some approved drugs containing boron. [16][17][18]The toxicity of boronic acids can vary widely depending on their structure. [19]* Ecotoxicity : The environmental impact of this specific compound has not been extensively studied. As a general precaution, releases to the environment should be avoided. [20]The fate of boronic acids in the environment can be influenced by factors such as hydrolysis (protodeboronation) and biodegradation. [21][22]

Conclusion

This compound is a valuable synthetic intermediate. While it presents moderate potential hazards, these can be effectively managed through the implementation of robust safety protocols, including the consistent use of appropriate personal protective equipment, proper engineering controls, and a thorough understanding of emergency procedures. By adhering to the principles of good laboratory practice and the specific guidance outlined in this document, researchers can safely and effectively utilize this compound in their synthetic endeavors.

References

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

  • Boronic Acids of Pharmaceutical Importance Affect the Growth and Photosynthetic Apparatus of Cyanobacteria in a Dose-Dependent Manner. National Institutes of Health. [Link]

  • Effect of boron compounds on fire protection properties of epoxy based intumescent coating. ResearchGate. [Link]

  • What PPE Should You Wear When Handling Acid 2024?. LeelineWork. [Link]

  • Acid Handling. University of Utah. [Link]

  • First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. ACS Publications. [Link]

  • This compound. Autech Industry Co.,Limited. [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management. [Link]

  • Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. ResearchGate. [Link]

  • PFAS FREE | FOOD SAFE FIRE PROTECTION PRODUCTS FOR USE IN ALL HOT-WORK AREAS. GreenFire. [Link]

  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. PubChem. [Link]

  • Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. ACS Publications. [Link]

  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. University of California, Santa Barbara. [Link]

  • Progress in the medical chemistry of organoboron compounds. ResearchGate. [Link]

  • WORKING WITH ACIDS STANDARD OPERATING PROCEDURE. Zaera Research Group - UC Riverside. [Link]

  • Fire and rescue service: operational guidance for incidents involving hazardous materials - Part 1. GOV.UK. [Link]

  • First Aid - Chemical Poisoning. Ministry of Health, Kingdom of Saudi Arabia. [Link]

  • The Rise of Boron-Containing Compounds: Advancements in Synthesis, Medicinal Chemistry, and Emerging Pharmacology. ACS Publications. [Link]

  • Preparation and Characterization of Flame-Retardant Microcapsules with Urea–Melamine–Formaldehyde (UMF) as Shell and Boric Acid Crosslinked Ammonium Polyphosphate (APP) as Core Materials. MDPI. [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health. [Link]

  • 11 Do you know first-aid for injuries caused by chemicals?. Ministry of Health, Labour and Welfare, Japan. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Irvine. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]

  • The multistep decomposition of boric acid. ResearchGate. [Link]

  • Environmental fate of glyphosate and aminomethylphosphonic acid in surface waters and soil of agricultural basins. ScienceDirect. [Link]

  • Management of Firefighters' Chemical & Cardiovascular Exposure Risks on the Fireground. National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Acid or Corrosive Substance First Aid. Virtual College. [Link]

  • Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

  • WORKING WITH ACIDS AND BASES. National University of Singapore. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. National Institutes of Health. [Link]

  • Organoboron Compounds. Encyclopedia.pub. [Link]

  • Personal Protective Equipment Selection Guide. University of Arizona. [Link]

  • Environmental fate and microbial degradation of aminopolycarboxylic acids.. Semantic Scholar. [Link]

  • Suzuki cross-coupling reaction. YouTube. [Link]

  • 4-Chloro phenyl boronic acid. Kairav Chemofarbe Industries Ltd.. [Link]

  • Recent developments in the medicinal chemistry of single boron atom-containing compounds. National Institutes of Health. [Link]

  • Environmental fate and microbial degradation of aminopolycarboxylic acids. ResearchGate. [Link]

  • 4-(Ethoxycarbonyl)phenylboronic acid. Chem-Impex. [Link]

  • The thermal decomposition of salts of boronic acids. Sci-Hub. [Link]

  • Boron in Medicinal and Organic Chemistry. Bentham Science Publisher. [Link]

Sources

(3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid: Synthesis, Characterization, and Application in Modern Drug Discovery

Introduction: A Versatile Building Block for Medicinal Chemistry

This compound is a synthetic organoboron compound that has emerged as a valuable building block for researchers in drug development and organic synthesis. Its molecular architecture is strategically designed for utility, particularly in palladium-catalyzed cross-coupling reactions. The molecule incorporates three key functional regions:

  • The Arylboronic Acid Moiety: This functional group is the cornerstone of its utility, enabling the formation of carbon-carbon bonds through the Nobel Prize-winning Suzuki-Miyaura coupling reaction. Boronic acids are generally stable, have low toxicity, and are compatible with a wide range of reaction conditions, making them ideal for complex molecule synthesis.[1][2]

  • The Chlorine Substituent: The chloro group at the meta-position to the boronic acid significantly influences the electronic properties of the phenyl ring. It acts as an electron-withdrawing group via induction, which can modulate the reactivity of the boronic acid and the properties of the final target molecule, such as binding affinity or metabolic stability.

  • The Ethoxyethoxy Side Chain: This flexible ether chain at the para-position enhances solubility in organic solvents commonly used in synthesis. Furthermore, this group can act as a hydrogen bond acceptor and introduce conformational flexibility, which can be crucial for optimizing the pharmacokinetic profile of a drug candidate.

This guide provides a comprehensive overview of the synthesis, characterization, and core applications of this compound, with a focus on the practical insights required by research scientists.

Synthesis and Purification: A Multi-Step Approach

While a specific, peer-reviewed synthesis for this compound is not prominently published, a robust and logical synthetic route can be designed based on well-established organometallic principles. The most common strategy for preparing substituted phenylboronic acids involves the borylation of an aryl halide precursor via a lithium-halogen exchange or Grignard formation, followed by reaction with a borate ester.[3]

The proposed workflow begins with the synthesis of the key intermediate, 4-bromo-1-chloro-2-(2-ethoxyethoxy)benzene.

A 2-Chloro-4-bromophenol C Williamson Ether Synthesis A->C B 1-Bromo-2-ethoxyethane B->C D 4-Bromo-1-chloro-2- (2-ethoxyethoxy)benzene C->D Base (e.g., K₂CO₃) Solvent (e.g., DMF) E Lithium-Halogen Exchange (e.g., n-BuLi, -78 °C) D->E F Aryl Lithium Intermediate E->F Formation of organolithium G Quench with Borate Ester (e.g., Triisopropyl borate) F->G H Boronate Ester Intermediate G->H I Acidic Hydrolysis (e.g., aq. HCl) H->I J (3-Chloro-4-(2-ethoxyethoxy)phenyl) boronic acid I->J Final Product

Caption: Proposed synthetic workflow for the target boronic acid.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-Bromo-1-chloro-2-(2-ethoxyethoxy)benzene (Intermediate)

  • Rationale: The Williamson ether synthesis is a reliable and high-yielding method for forming the ether linkage. Potassium carbonate is a suitable base that is strong enough to deprotonate the phenol without causing unwanted side reactions. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.

  • To a stirred solution of 2-chloro-4-bromophenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Add 1-bromo-2-ethoxyethane (1.2 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure intermediate.

Step 2: Synthesis of this compound

  • Rationale: The borylation step relies on the generation of a highly nucleophilic aryl lithium species. The lithium-halogen exchange is performed at very low temperatures (-78 °C) to prevent side reactions. The bromine is exchanged preferentially over chlorine due to its lower C-Br bond strength. The aryl lithium then attacks the electrophilic boron atom of the trialkyl borate. An acidic workup is required to hydrolyze the resulting boronate ester to the final boronic acid.[3]

  • Dissolve the intermediate, 4-bromo-1-chloro-2-(2-ethoxyethoxy)benzene (1.0 eq), in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C. Stir for 1 hour at this temperature.

  • In a separate flask, dissolve triisopropyl borate (B(O-iPr)₃, 1.5 eq) in anhydrous THF and cool to -78 °C.

  • Transfer the aryl lithium solution to the triisopropyl borate solution via cannula, again maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding aqueous hydrochloric acid (2M HCl) at 0 °C. Stir vigorously for 1-2 hours until a clear solution or a precipitate of the product forms.

  • Extract the product with ethyl acetate. The boronic acid may partition between the organic and aqueous layers. Salting out with NaCl can improve extraction efficiency.[3]

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

Physicochemical Properties and Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

PropertyValue
CAS Number 279261-91-5
Molecular Formula C₁₀H₁₄BClO₄
Molecular Weight 244.48 g/mol
Appearance Expected to be a white to off-white solid
Solubility Soluble in methanol, THF, DMSO; sparingly soluble in water
Expected NMR and Mass Spectrometry Data
  • ¹H NMR (Proton NMR): The proton NMR spectrum is a primary tool for structural confirmation. The expected chemical shifts (δ) in CDCl₃ are:

    • ~7.8-8.0 ppm: A doublet (d) or doublet of doublets (dd) corresponding to the aromatic proton ortho to the boronic acid group.

    • ~7.5-7.6 ppm: A doublet (d) corresponding to the aromatic proton ortho to the chloro group.

    • ~7.0-7.1 ppm: A doublet (d) corresponding to the aromatic proton ortho to the ether group.

    • ~4.2 ppm: A triplet (t) for the -O-CH₂-CH₂-O- protons adjacent to the phenyl ring.

    • ~3.8 ppm: A triplet (t) for the -O-CH₂-CH₂-O- protons.

    • ~3.6 ppm: A quartet (q) for the ethyl -O-CH₂-CH₃ protons.

    • ~1.2 ppm: A triplet (t) for the ethyl -CH₃ protons.

    • A broad singlet for the B(OH)₂ protons, which may be exchangeable with D₂O.

  • ¹³C NMR (Carbon NMR): The carbon spectrum will confirm the number of unique carbon environments.[4]

    • ~160 ppm: Aromatic carbon attached to the ether oxygen.

    • ~135-140 ppm: Aromatic carbons ortho to the boronic acid and chloro groups.

    • ~120-130 ppm: Aromatic carbon attached to the chloro group.

    • ~115 ppm: Aromatic carbon ortho to the ether group.

    • ~130 ppm (weak signal): Aromatic carbon attached to the boron atom (ipso-carbon), often difficult to detect.[5]

    • ~68-70 ppm: Carbons of the -O-CH₂-CH₂-O- linker.

    • ~66 ppm: Ethyl -O-CH₂- carbon.

    • ~15 ppm: Ethyl -CH₃ carbon.

  • ¹¹B NMR (Boron NMR): This technique is specific for the boron nucleus and is highly informative. A single, broad peak between 27-30 ppm is expected, which is characteristic of an sp²-hybridized arylboronic acid.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula. The spectrum will show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction to form a biaryl C-C bond. This reaction is a cornerstone of modern medicinal chemistry for constructing complex molecular scaffolds.[1][6]

Reaction Mechanism

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)L₂(X) (Oxidative Adduct) Pd0->OA_Complex Oxidative Addition Trans_Complex Ar-Pd(II)L₂(Ar') (Di-organo Complex) OA_Complex->Trans_Complex Transmetalation Trans_Complex->Pd0 Reductive Elimination Product Ar-Ar' (Biaryl Product) Trans_Complex->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->OA_Complex BoronicAcid Boronic Acid (Ar'-B(OH)₂) Base Base (e.g., K₂CO₃) Boronate Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate Activation Base->Boronate Boronate->Trans_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Self-Validating Experimental Protocol: Suzuki Coupling

This protocol is designed to be self-validating by including clear steps for reaction setup, monitoring, and workup, which are critical for reproducibility.

  • Rationale for Component Selection:

    • Catalyst: A combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like P(t-Bu)₃ is highly effective for coupling aryl chlorides and bromides.[7]

    • Base: Potassium carbonate (K₂CO₃) is a moderately strong base that is effective and tolerant of many functional groups.

    • Solvent: A mixture of a polar aprotic solvent like dioxane and water is common, as water can aid in dissolving the base and facilitating the formation of the active boronate species.

  • Reaction Setup (Inert Atmosphere):

    • In a glovebox or using Schlenk line techniques, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), Pd₂(dba)₃ (1-2 mol%), and P(t-Bu)₃ (4-8 mol%) to a flame-dried reaction vessel.

    • Add the base, K₂CO₃ (2.0-3.0 eq).

    • Evacuate and backfill the vessel with an inert gas (Argon) three times.

    • Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS. The disappearance of the limiting reagent (usually the aryl halide) indicates completion.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography on silica gel to obtain the desired biaryl compound.

Applications in Drug Discovery: A Gateway to Complex Scaffolds

This boronic acid is a precursor to biaryl structures that are prevalent in many classes of therapeutic agents. The ability to quickly and efficiently couple this fragment to various heterocyclic or aromatic halides allows for the rapid generation of compound libraries for screening. For instance, many kinase inhibitors and CYP enzyme inhibitors feature complex biaryl cores.[8]

BoronicAcid (3-Chloro-4-(2-ethoxyethoxy)phenyl) boronic acid Coupling Suzuki-Miyaura Coupling BoronicAcid->Coupling Heterocycle Bioactive Heterocycle (e.g., Pyrimidine-Br) Heterocycle->Coupling Scaffold Biaryl Scaffold Coupling->Scaffold Pd Catalyst, Base Derivatization Further Functionalization (e.g., Amide Coupling) Scaffold->Derivatization TargetMolecule Complex Target Molecule (e.g., Kinase Inhibitor) Derivatization->TargetMolecule Leads to final drug candidate

Caption: Application of the boronic acid in a drug discovery workflow.

Handling, Storage, and Safety

  • Handling: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents. Boronic acids can undergo dehydration to form boroxines, so storage under an inert atmosphere is recommended for long-term stability.

  • Safety: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for complete hazard information.

Conclusion

This compound is a highly functionalized and valuable reagent for organic synthesis. Its utility is primarily demonstrated in the robust and versatile Suzuki-Miyaura cross-coupling reaction, which provides chemists with a powerful tool for constructing the complex biaryl systems often required in drug discovery programs. Understanding its synthesis, proper characterization, and the nuances of its application are key to leveraging its full potential in the development of novel therapeutic agents.

References

  • Google Patents. (2015). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • PubChem. (n.d.). 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene. Retrieved January 27, 2026, from [Link]

  • Fernandes, G. F. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]

  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Google Patents. (2011). US Patent 8,822,488. Retrieved January 27, 2026, from [Link]

  • Google Patents. (2016). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • NIH. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Medicinal Chemistry Research, 32, 1459–1466. Available at: [Link]

  • Molbase. (n.d.). This compound. Retrieved January 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 27, 2026, from [Link]

  • Sprin Publisher. (2025). An Introduction to the Therapeutic Potential of Boronic Acid Derivatives. Journal of Engineering Science and Technology, 1(1). Available at: [Link]

  • Organic Syntheses. (n.d.). 4-Chlorophenylboronic acid. Retrieved January 27, 2026, from [Link]

  • WIPO Patentscope. (n.d.). 110054642 Preparation method of 4-chlorophenylboronic acid. Retrieved January 27, 2026, from [Link]

  • MDPI. (2018). Boron Chemistry for Medical Applications. Molecules, 23(10), 2441. Available at: [Link]

  • ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved January 27, 2026, from [Link]

  • Royal Society of Chemistry. (2015). Catalyst Controlled Site- and Stereoselective Rhodium(II) Carbene C(sp3)-H Functionalization of Allyl Boronates. Retrieved January 27, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. Retrieved January 27, 2026, from [Link]

  • NIH. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Retrieved January 27, 2026, from [Link]

  • PubMed. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved January 27, 2026, from [Link]

  • University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved January 27, 2026, from [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2266–2274. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for Cross-Coupling Reactions of (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

(3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid has emerged as a valuable and versatile building block in contemporary organic synthesis, particularly in the realm of medicinal chemistry and materials science. Its unique substitution pattern—featuring a chloro substituent, which can influence electronic properties and provide a handle for further functionalization, and an ethoxyethoxy group that can enhance solubility and modulate pharmacokinetic properties—makes it an attractive component for the construction of complex molecular architectures.

The utility of this boronic acid is most prominently showcased in palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth exploration of the cross-coupling reactions of this compound, with a primary focus on the widely employed Suzuki-Miyaura coupling. Additionally, it presents detailed, field-proven protocols for this reaction and offers expert guidance on adapting methodologies for Heck and Sonogashira couplings, empowering researchers to effectively utilize this reagent in their synthetic endeavors.

The Suzuki-Miyaura Coupling: A Cornerstone of Biaryl Synthesis

The Suzuki-Miyaura reaction is a powerful and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate. Its popularity stems from its mild reaction conditions, broad functional group tolerance, and the generally low toxicity of the boron-containing reagents.

Mechanistic Insights: The Palladium Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (R¹-X), forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final biaryl product (R¹-R²), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L₂ Oxidative_Addition R¹-Pd(II)L₂(X) Pd(0)L2->Oxidative_Addition Oxidative Addition (R¹-X) Transmetalation_Complex R¹-Pd(II)L₂(R²) Oxidative_Addition->Transmetalation_Complex Transmetalation (R²-B(OH)₂ + Base) Transmetalation_Complex->Pd(0)L2 Reductive Elimination (R¹-R²) Product Biaryl Product (R¹-R²) Transmetalation_Complex->Product R1-X Organohalide (R¹-X) R1-X->Oxidative_Addition R2-B Boronic Acid (R²-B(OH)₂) R2-B->Transmetalation_Complex caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with 5-bromo-N-cyclopropyl-4-methyl-3-(trifluoromethyl)-1H-pyrazole-1-carboxamide

This protocol is based on a documented synthetic procedure and serves as a robust starting point for the coupling of this compound with a heteroaryl bromide.

Materials
  • This compound

  • 5-bromo-N-cyclopropyl-4-methyl-3-(trifluoromethyl)-1H-pyrazole-1-carboxamide

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-N-cyclopropyl-4-methyl-3-(trifluoromethyl)-1H-pyrazole-1-carboxamide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.

  • Catalyst Addition: Under the inert atmosphere, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (0.05 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction). The solvent should be added via syringe through the septum.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product. In a specific instance of this reaction, a yield of 75% was reported.

Quantitative Data Summary
Coupling PartnerBoronic AcidCatalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
5-bromo-N-cyclopropyl-4-methyl-3-(trifluoromethyl)-1H-pyrazole-1-carboxamideThis compoundPd(dppf)Cl₂·CH₂Cl₂ (5)K₂CO₃ (2.0)Dioxane/Water (4:1)902-475

Adapting Protocols for Other Cross-Coupling Reactions

While the Suzuki-Miyaura coupling is highly prevalent, this compound can potentially be utilized in other palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions. The following sections provide generalized protocols that serve as excellent starting points for reaction development.

Heck Reaction: A Generalized Protocol

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene. While aryl halides are the traditional coupling partners, the use of arylboronic acids in oxidative Heck-type reactions has been reported.

Heck_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_analysis Work-up & Purification Reactants Aryl Halide/Triflate + Alkene + this compound* Inert_Atmosphere Inert Atmosphere (N₂ or Ar) Reactants->Inert_Atmosphere Catalyst_System Pd Catalyst (e.g., Pd(OAc)₂) + Ligand (optional) Catalyst_System->Inert_Atmosphere Base Base (e.g., Et₃N, K₂CO₃) Base->Inert_Atmosphere Solvent Anhydrous Solvent (e.g., DMF, Dioxane) Inert_Atmosphere->Solvent Heating Heating (80-140 °C) Solvent->Heating Workup Aqueous Work-up Heating->Workup Purification Column Chromatography Workup->Purification Product Coupled Alkene Product Purification->Product caption Generalized Heck Reaction Workflow

Caption: A generalized workflow for a Heck-type cross-coupling reaction.

Representative Protocol:

  • Reaction Setup: In a sealable reaction vessel, combine the aryl halide (1.0 eq), the alkene (1.2-1.5 eq), this compound (if performing an oxidative Heck variant, 1.2 eq), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), and an appropriate ligand if necessary (e.g., a phosphine ligand).

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Reagent Addition: Add an anhydrous solvent (e.g., DMF, DMAc, or dioxane) followed by a suitable base (e.g., triethylamine, potassium carbonate, or cesium carbonate).

  • Reaction Execution: Seal the vessel and heat the mixture to 80-140 °C with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction and, upon completion, perform a standard aqueous work-up followed by purification.

Causality Behind Experimental Choices:

  • Catalyst: Pd(OAc)₂ is a common and effective catalyst for Heck reactions.

  • Base: The base is crucial for neutralizing the hydrogen halide formed during the catalytic cycle.

  • Solvent: Polar aprotic solvents like DMF or dioxane are typically used to ensure the solubility of the reactants and catalyst.

Sonogashira Coupling: A Generalized Protocol

The Sonogashira coupling is the cross-coupling of a terminal alkyne with an aryl or vinyl halide. It is a powerful method for the synthesis of substituted alkynes.

Representative Protocol:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Solvent and Base: Add an anhydrous solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylamine).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Work-up and Purification: Upon completion, perform an aqueous work-up and purify the product by column chromatography.

Causality Behind Experimental Choices:

  • Dual Catalyst System: The Sonogashira reaction traditionally employs a dual catalytic system of palladium and copper. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Amine Base: The amine serves as both a base to deprotonate the terminal alkyne and as a solvent.

Expert Insights and Troubleshooting

  • Ligand Selection: For sterically hindered or electron-rich aryl halides in Suzuki-Miyaura couplings, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos or XPhos) can significantly improve reaction rates and yields.

  • Base Compatibility: The choice of base is critical and should be tailored to the specific substrates. For base-sensitive functional groups, milder bases like potassium fluoride (KF) or cesium fluoride (CsF) may be preferable to stronger bases like potassium carbonate or sodium hydroxide.

  • Solvent Effects: The solvent system can have a profound impact on the reaction outcome. A mixture of an organic solvent and water is often beneficial in Suzuki-Miyaura couplings to facilitate the dissolution of both the organic substrates and the inorganic base.

  • Reaction Monitoring: It is crucial to monitor the reaction progress to avoid prolonged reaction times, which can lead to side reactions such as protodeborylation of the boronic acid.

  • Purification: Boronic acid homo-coupling can sometimes be a side reaction. Careful purification by column chromatography is often necessary to isolate the desired product in high purity.

Conclusion

This compound is a highly valuable reagent for the synthesis of complex biaryl and other coupled structures through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, in particular, offers a reliable and efficient method for its utilization. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can effectively employ this versatile building block to advance their synthetic programs in drug discovery and materials science. The provided protocols and expert insights serve as a comprehensive guide to unlocking the full potential of this important synthetic intermediate.

References

  • Patent WO2013090642A1: Preparation of pyrazole carboxamide derivatives as pesticides.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Heck, R. F. Palladium-catalyzed vinylation of organic halides. Organic Reactions, 1982 , 27, 345-390. [Link]

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002 , 653 (1-2), 46-49. [Link]

Application Note: A Practical Guide to Suzuki-Miyaura Coupling for Biaryl Synthesis Using (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The biaryl motif is a ubiquitous structural scaffold present in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] Its synthesis has been revolutionized by the advent of palladium-catalyzed cross-coupling reactions, among which the Suzuki-Miyaura reaction stands out for its operational simplicity, broad functional group tolerance, and the use of generally non-toxic organoboron reagents.[2][3] This guide provides a comprehensive technical overview and a detailed, field-proven protocol for the synthesis of complex biaryls utilizing (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid . This specific reagent is of interest due to its unique substitution pattern, offering a handle for further chemical modification and influencing the electronic properties of the resulting biaryl product.

This document is intended for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of steps to explain the underlying principles of the Suzuki-Miyaura coupling, the rationale for reagent and parameter selection, and a systematic approach to ensuring reproducible, high-yield outcomes.

Reagent Profile: this compound

A thorough understanding of the starting material is critical for experimental design.

  • Structure:

    Chemical structure of this compound
  • Key Physicochemical Properties:

PropertyValueSignificance in Suzuki Coupling
Molecular Formula C₁₁H₁₆BClO₄Used for calculating molar equivalents.
Molecular Weight 258.51 g/mol Essential for accurate mass-based measurements.
CAS Number 957034-40-5Unique identifier for sourcing and safety information.
Appearance Typically a white to off-white solidPhysical state for handling and solubility assessment.
Substitution The ortho-chloro and meta-(2-ethoxyethoxy) groups relative to the boronic acid can influence steric hindrance and electronic effects, potentially modulating coupling efficiency.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][5][6] Understanding this mechanism is paramount for troubleshooting and optimization. The three key stages are: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6][7][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate.[4][5][6] This is often the rate-determining step of the cycle.[6]

  • Transmetalation: This crucial step requires activation of the boronic acid (Ar²-B(OH)₂) by a base.[9][10] The base forms a boronate species (e.g., [Ar²-B(OH)₃]⁻), which is more nucleophilic and facilitates the transfer of the Ar² group from boron to the palladium center, displacing the halide.[3][9][10]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][5][6]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2_halide Ar¹-Pd(II)L₂-X oa->pd2_halide tm Transmetalation pd2_halide->tm pd2_biaryl Ar¹-Pd(II)L₂-Ar² tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 product_out Ar¹-Ar² re->product_out ar1x_in Ar¹-X ar1x_in->oa boronate_in [Ar²B(OH)₃]⁻ boronate_in->tm

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide. This procedure should be adapted based on the specific reactivity of the coupling partner and performed by trained personnel in a controlled laboratory setting.

Materials & Reagents
ReagentM.W. ( g/mol )StoichiometryExample Mass/VolPurpose
Aryl Bromide (Ar-Br)Varies1.0 eq(e.g., 1.0 mmol)Electrophile
This compound258.511.2 eq310 mgNucleophile
Pd(dppf)Cl₂816.640.03 eq24.5 mgCatalyst Precursor
Potassium Carbonate (K₂CO₃)138.213.0 eq415 mgBase
1,4-Dioxane-~0.1 M8.0 mLOrganic Solvent
Deionized Water--2.0 mLCo-solvent / Base Solubilizer
Experimental Workflow Diagram

Workflow start Start reagents 1. Add Solids: Aryl Bromide Boronic Acid Base (K₂CO₃) start->reagents catalyst 2. Add Catalyst: Pd(dppf)Cl₂ reagents->catalyst purge 3. Inert Atmosphere: Evacuate & backfill with N₂ or Ar (3x) catalyst->purge solvents 4. Add Degassed Solvents: 1,4-Dioxane & Water purge->solvents heat 5. Heat Reaction: (e.g., 90-100 °C) Monitor by TLC/LC-MS solvents->heat workup 6. Aqueous Work-up: Cool, Dilute (EtOAc), Wash, Dry (Na₂SO₄) heat->workup purify 7. Purification: Silica Gel Chromatography workup->purify end End: Characterize Product purify->end

Figure 2: Step-by-step experimental workflow for the Suzuki coupling reaction.

Step-by-Step Procedure
  • Vessel Preparation: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (0.03 eq).

  • Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen, which can lead to catalyst degradation and side reactions like boronic acid homocoupling.[4]

  • Solvent Addition: Through the septum, add the degassed solvents (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.[2] The use of a biphasic system is common, and solvents must be thoroughly degassed (by sparging with inert gas for 15-20 minutes) prior to use.

  • Reaction Execution: Immerse the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.[2]

  • Monitoring Progress: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material (the aryl bromide) is consumed.[2]

  • Reaction Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate. Transfer the mixture to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue using flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.[5]

Causality, Troubleshooting & Self-Validation

A successful protocol is one that anticipates and addresses potential failures.

Observation / ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded by oxygen).2. Insufficiently strong or poorly soluble base.3. Aryl chloride used instead of bromide/iodide (requires more active catalyst).[2]1. Ensure rigorous degassing of solvents and inerting of the reaction vessel.2. Switch to a stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄).[9] Consider grinding the base to a fine powder.3. Use a more electron-rich ligand (e.g., Buchwald ligands) or a different catalyst system designed for aryl chlorides.[11]
Significant Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction.2. Reaction temperature is too high, leading to protodeboronation followed by other pathways.1. Improve degassing and inert atmosphere techniques.[4]2. Screen lower reaction temperatures.
Protodeboronation (Boronic acid replaced by -H) 1. Excess water or protic solvent.2. Prolonged reaction time at high temperature.1. Use anhydrous solvents if possible or minimize the amount of water.2. Monitor the reaction closely and stop it upon completion.
Inconsistent Results 1. Inconsistent quality/purity of reagents or solvents.2. Variation in base quality (e.g., hydration level of K₃PO₄).1. Use high-purity, anhydrous solvents and fresh reagents.2. Use freshly opened or properly stored base. Grinding the base can improve reproducibility.

Self-Validation: The integrity of the protocol is confirmed by full characterization of the final product. Techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) must be used to unequivocally confirm the structure and purity of the synthesized biaryl.

Safety & Handling

  • Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. All solvent manipulations should be performed in a well-ventilated fume hood.

  • Bases: Strong bases like potassium carbonate are corrosive and can cause skin and eye irritation. Handle with care.

  • Pressurized Systems: When heating reactions in sealed vessels, never exceed 2/3 of the vessel's volume and always use a blast shield.[8]

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Valdés, C., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of the homogeneous Suzuki–Miyaura reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

I. Introduction: The Strategic Importance of Biaryl Moieties and Advanced Building Blocks

The biaryl structural motif is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its prevalence is due to its ability to serve as a rigid scaffold, enabling precise orientation of functional groups for optimal interaction with biological targets. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for the synthesis of these vital structures, celebrated for its operational simplicity, mild reaction conditions, and broad functional group tolerance.[1][2][3]

This guide focuses on a particularly valuable building block: (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid . This reagent is of significant interest in drug discovery for several reasons:

  • The chloro substituent offers a reactive handle for subsequent orthogonal cross-coupling reactions or other functionalizations, allowing for late-stage diversification of a lead compound.

  • The 4-(2-ethoxyethoxy) group enhances solubility and can favorably modulate pharmacokinetic properties such as absorption and metabolic stability.

  • The boronic acid functionality is relatively stable, has low toxicity, and the byproducts of its use are easily removed, simplifying purification processes.[4]

Mastering the coupling of this substrate, particularly with challenging aryl chloride partners, is a critical capability for synthetic chemists aiming to accelerate the drug development pipeline. This document provides a deep dive into the mechanistic principles, rational selection of reagents, and field-tested protocols to ensure successful and reproducible outcomes.

II. The Heart of the Reaction: A Mechanistic Dissection of the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed process that proceeds through a well-defined catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[5] A thorough understanding of this cycle is paramount for troubleshooting and optimizing reaction conditions.

The generally accepted mechanism involves the following key transformations:

  • Generation of the Active Pd(0) Catalyst: Most Suzuki couplings start with a stable palladium(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), which is reduced in situ to the active palladium(0) species.

  • Oxidative Addition: The catalytically active LₙPd(0) complex inserts into the carbon-halogen bond of the aryl halide (Ar¹-X). This is often the rate-determining step, especially for the less reactive and sterically hindered C-Cl bond. The reaction forms a Pd(II) intermediate, trans-[Ar¹Pd(L)₂X].

  • Transmetalation: This step involves the transfer of the second aryl group (Ar²) from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base (B⁻), forming a more nucleophilic boronate species [Ar²B(OH)₃]⁻.[1][4] This boronate then displaces the halide on the palladium complex to form a new intermediate, [Ar¹Pd(L)₂Ar²].

  • Reductive Elimination: The final step is the reductive elimination of the two aryl groups from the palladium center, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 LₙPd(0) (Active Catalyst) pd_oxadd trans-Ar¹-Pd(II)(L)₂-X pd0->pd_oxadd Oxidative Addition pd_trans Ar¹-Pd(II)(L)₂-Ar² pd_oxadd->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination ar1ar2 Ar¹-Ar² (Biaryl Product) pd_trans->ar1ar2 ar1x Ar¹-X (Aryl Halide) ar1x->pd_oxadd ar2b Ar²-B(OH)₂ (Boronic Acid) boronate [Ar²-B(OH)₃]⁻ (Activated Boronate) ar2b->boronate base Base (e.g., K₂CO₃) base->boronate boronate->pd_trans

Caption: The Suzuki-Miyaura catalytic cycle.

III. Strategic Component Selection for Aryl Chloride Coupling

The success of coupling an aryl chloride with this compound hinges on the judicious selection of each reaction component. The inertness of the C-Cl bond compared to C-Br or C-I bonds necessitates a more potent catalytic system.[2]

Palladium Precatalyst

The choice of palladium source is often a matter of convenience and air stability. Both Pd(0) and Pd(II) sources are effective, as the Pd(II) is readily reduced to the active Pd(0) state in the reaction mixture.

Palladium SourceOxidation StateCommon Use Case & Comments
Pd(OAc)₂ Pd(II)Air-stable, common, and cost-effective. Requires in situ reduction.
Pd₂(dba)₃ Pd(0)Highly active but can be sensitive to air and light.
Pd(PPh₃)₄ Pd(0)Air-stable for short periods. The ligand is already present.
PdCl₂(dppf) Pd(II)Air-stable complex with a robust ligand, good for general screening.
The Ligand: The Decisive Factor for Aryl Chlorides

For challenging substrates like aryl chlorides, the ligand is arguably the most critical component. The oxidative addition to the strong C-Cl bond is slow. To facilitate this step, the palladium center must be highly electron-rich and sterically accessible. This is achieved by using bulky and electron-donating ligands.[6]

  • Dialkylbiaryl Phosphines: This class of ligands, developed by Buchwald and others, is the gold standard for aryl chloride couplings.[6] Their bulkiness promotes the formation of a monoligated, 14-electron Pd(0)L species, which is highly reactive in the oxidative addition step. Their strong electron-donating ability increases the electron density on the palladium, further promoting its insertion into the C-Cl bond.

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors and have become powerful alternatives to phosphine ligands.[4] They form very stable bonds with palladium, creating robust catalysts that are resistant to decomposition at high temperatures and are highly effective for aryl chloride activation.[4]

Recommended LigandClassKey Advantages for Aryl Chloride Coupling
SPhos Dialkylbiaryl PhosphineExcellent activity for a broad range of aryl chlorides, including hindered ones.
XPhos Dialkylbiaryl PhosphineHighly effective and generally applicable for difficult couplings.
RuPhos Dialkylbiaryl PhosphineUseful for couplings involving heteroaryl chlorides.
IPr N-Heterocyclic CarbeneForms highly stable and active catalysts, often requiring lower catalyst loading.
The Base: The Activator

The base is not a mere spectator; it plays an essential role in the transmetalation step by activating the boronic acid.[1][6] The choice of base can significantly impact reaction rate and yield.

BaseStrengthTypical SolventsComments
K₂CO₃ ModerateToluene/H₂O, Dioxane/H₂OA common and effective choice for many Suzuki couplings.
K₃PO₄ StrongToluene, Dioxane, THFOften superior for difficult couplings, especially with hindered substrates.[6]
Cs₂CO₃ StrongToluene, DioxaneHighly effective but more expensive. Good for base-sensitive substrates.
KF WeakToluene, THFUsed when base-labile functional groups are present.[4]
The Solvent System

The solvent must solubilize the reactants and catalyst system. Aprotic solvents are generally preferred. Often, a biphasic system with water is used to dissolve the inorganic base, which facilitates the formation of the active boronate species.[7]

SolventBoiling Point (°C)Notes
Toluene 111Excellent for higher temperature reactions. Forms a good biphasic system with water.
1,4-Dioxane 101Miscible with water, creating a homogeneous system. A common choice.
Tetrahydrofuran (THF) 66Lower boiling point, suitable for more reactive substrates.
N,N-Dimethylformamide (DMF) 153Polar aprotic solvent, can sometimes improve solubility and reaction rates.

IV. Field-Tested Experimental Protocols

Safety First: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands are toxic and should be handled with care.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol provides a robust starting point for coupling this compound with a generic aryl chloride.

Reagents & Materials:

  • Aryl Chloride (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium Precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Degassed water (if using a biphasic system)

  • Schlenk flask or microwave vial, magnetic stirrer, condenser, and inert gas supply (Argon or Nitrogen).

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add the aryl chloride (1.0 eq), this compound (1.2 eq), the base (e.g., K₃PO₄, 2.5 eq), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 eq), and the ligand (e.g., SPhos, 0.04 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent (e.g., Toluene, to make a ~0.1 M solution based on the aryl chloride) followed by degassed water (typically 10-20% of the organic solvent volume) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent (aryl chloride) is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and water. Separate the organic layer. Wash the organic layer with water, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Experimental_Workflow cluster_workflow Experimental Workflow setup 1. Reagent Addition (Flask under Ar/N₂) degas 2. Evacuate/Backfill (3x Cycle) setup->degas solvent 3. Add Degassed Solvent/Water degas->solvent react 4. Heat & Stir (80-110 °C) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor workup 6. Aqueous Work-up (Extraction) monitor->workup Reaction Complete purify 7. Purification (Chromatography) workup->purify product Pure Biaryl Product purify->product

Caption: General workflow for Suzuki-Miyaura coupling.

V. Troubleshooting and Management of Side Reactions

Even with optimized protocols, challenges can arise. A systematic approach to troubleshooting is key.

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst (Pd(0) not formed or decomposed)- Poor quality reagents (e.g., wet solvent, boronic acid anhydride)- Insufficiently active ligand for the aryl chloride- Reaction temperature too low- Ensure proper degassing; use a fresh catalyst/ligand.- Use anhydrous solvents; check boronic acid quality.[8]- Switch to a more electron-rich/bulky ligand (e.g., SPhos, IPr).- Increase reaction temperature.
Protodeborylation - Presence of excess water or protic sources- Prolonged reaction time at high temperature- Use freshly dried boronic acid.- Minimize water content in the reaction.- Stop the reaction once the limiting reagent is consumed.
Homocoupling of Boronic Acid - Presence of oxygen in the reaction vessel- Use of a Pd(II) precatalyst without complete reduction- Ensure thorough degassing of the vessel and solvents.[5]- Add a small amount of a reducing agent or ensure conditions favor Pd(0) formation.
Dehalogenation of Aryl Halide - Presence of hydride sources (e.g., from solvent or base decomposition)- Use high-purity, anhydrous solvents.- Consider a different base or solvent system.

VI. Conclusion

The palladium-catalyzed Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of complex biaryl structures relevant to pharmaceutical research. Success, particularly with unactivated aryl chloride partners, is contingent upon a rational, mechanism-informed approach to reaction design. The use of bulky, electron-rich phosphine or N-heterocyclic carbene ligands is non-negotiable for activating the robust C-Cl bond. By carefully selecting the catalyst system, base, and solvent, and by adhering to rigorous experimental technique, researchers can reliably and efficiently access novel molecular architectures, paving the way for the next generation of therapeutics.

VII. References

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(8), 1477-1487. [Link]

  • Myers Group, Harvard University. The Suzuki Reaction. [Link]

  • ProtonGuru. Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). [Link]

  • Chemistry Channel. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Li, G., & Wang, Y. (2005). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 70(21), 8613-8616. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]

  • Solar, V., & Soriano-Castell, D. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4975. [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(10), 2587-2600. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?[Link]

  • Martinez-Viturro, J., et al. (2001). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 123(44), 10810-10819. [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]

  • Sherwood, J. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • White Rose eTheses Online. Examination of Palladium Catalyst Structure in Regioselective Suzuki- Miyaura Cross-Coupling Reactions. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • Haspotlo, M., et al. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry, 73(21), 8565-8570. [Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts 2023, 13, 275. [Link]

  • Semantic Scholar. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • University of San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • ResearchGate. Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Water Using Ligandless Palladium on Activated Carbon. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. The Journal of organic chemistry, 72(11), 4122-4125. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?[Link]

  • Sigmon, C. S., & Miller, S. J. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS catalysis, 10(15), 8443-8448. [Link]

  • Yusuf, M., Jayant, V., & Sharma, D. (2023). An Introduction to the Therapeutic Potential of Boronic Acid Derivatives. Journal of Experimental Sciences & Scientific Research, 1(1), 457. [Link]

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • Mlynarski, S. N., & Morken, J. P. (2013). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society, 135(43), 16213-16216. [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

  • SciSpace. (Open Access) Solvent effects in palladium catalysed cross-coupling reactions (2019). [Link]

  • Organic Syntheses. Procedure for the Preparation of Boronic Acids. [Link]

  • ChemOrgChem. Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved. [Link]

Sources

Optimizing Suzuki-Miyaura Reactions: A Guide to Base Selection for (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of the Base in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is integral to the synthesis of complex molecules in the pharmaceutical and materials science sectors.[1] At the heart of this catalytic cycle lies a component that is critical yet often subject to empirical selection: the base.

The primary function of the base in the Suzuki-Miyaura reaction is to facilitate the transmetalation step.[3] It activates the boronic acid, forming a more nucleophilic boronate species, which can then efficiently transfer its organic moiety to the palladium center.[3] The choice of base, therefore, profoundly influences the reaction rate, yield, and the spectrum of potential side reactions. This application note provides an in-depth guide to selecting the optimal base for reactions involving (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid, a versatile building block characterized by its unique electronic and steric properties.

This compound possesses an electron-donating alkoxy group and an electron-withdrawing chloro substituent. This electronic profile can influence the acidity of the boronic acid and its reactivity in the catalytic cycle. This guide will explore the theoretical underpinnings of base selection, present comparative data, and offer detailed protocols to empower researchers to make informed decisions and achieve robust and reproducible outcomes.

Understanding the Mechanism: How the Base Drives the Reaction

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key stages: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd2_ox R¹-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition (R¹-X) pd2_trans R¹-Pd(II)L_n-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² pd2_trans->product boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronate->pd2_ox Transmetalation Partner base Base (e.g., OH⁻) base->boronic_acid Activation Base_Screening_Workflow A 1. Prepare Stock Solutions - Aryl halide in solvent - Boronic acid in solvent B 2. Dispense Reagents - Add aryl halide solution to reaction vials - Add boronic acid solution A->B C 3. Add Bases - Add a different base to each vial B->C D 4. Add Catalyst/Ligand - Add Pd catalyst and ligand solution C->D E 5. Reaction - Seal vials, heat, and stir D->E F 6. Analysis - Quench reactions - Analyze by LC-MS or GC-MS to determine yield E->F

Sources

The Synthetic Versatility of (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid: A Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Valuable Building Block in Modern Organic Synthesis

(3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid is a substituted arylboronic acid that has emerged as a significant building block in organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique substitution pattern, featuring a chloro substituent and an ethoxyethoxy group, imparts specific electronic and steric properties that make it a valuable reagent for the construction of complex molecular architectures. This guide provides an in-depth exploration of the applications of this boronic acid, with a primary focus on its utility in the Suzuki-Miyaura coupling reaction for the formation of biaryl and heteroaryl structures, which are prevalent in medicinal chemistry and materials science.[1][2][3]

The boronic acid functional group is a cornerstone of modern synthetic chemistry, offering a stable yet reactive handle for the formation of carbon-carbon and carbon-heteroatom bonds.[4][5] The presence of the chloro and ethoxyethoxy substituents on the phenyl ring of the title compound allows for fine-tuning of the electronic nature of the molecule and provides a vector for further functionalization. This makes it a particularly attractive reagent for the synthesis of targeted molecules in drug discovery and development.[6]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful and widely utilized palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid) and an organohalide or triflate.[4][7] This reaction is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents.[8]

Causality in Experimental Design: Understanding the "Why"

The successful execution of a Suzuki-Miyaura coupling reaction hinges on the careful selection of several key parameters: the palladium catalyst, the base, the solvent system, and the reaction temperature. Each of these components plays a critical role in the catalytic cycle and, ultimately, in the yield and purity of the desired product.

  • The Palladium Catalyst: The choice of palladium source and the associated ligands is paramount. Ligands stabilize the palladium center and modulate its reactivity. For coupling reactions involving aryl chlorides, which are generally less reactive than bromides or iodides, more electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition step.[7] Common catalyst systems include Pd(PPh₃)₄, PdCl₂(dppf), and combinations of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand such as P(t-Bu)₃ or SPhos.[7]

  • The Role of the Base: A base is essential for the activation of the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step of the catalytic cycle. The choice of base can influence the reaction rate and the compatibility with other functional groups in the substrates. Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The strength and solubility of the base are important considerations.

  • Solvent Systems: The solvent must be capable of dissolving the reactants and facilitating the interaction of the various species in the catalytic cycle. Often, a mixture of an organic solvent and water is used. The aqueous phase is necessary to dissolve the inorganic base, while the organic solvent dissolves the organohalide and the boronic acid. Common organic solvents include toluene, dioxane, and tetrahydrofuran (THF).[9]

The Catalytic Cycle: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X).

  • Transmetalation: The activated boronate species ([Ar'-B(OH)₃]⁻) transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) intermediate (Ar-Pd-Ar').

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'B(OH)2 / Base) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Practical Guide

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide (Conventional Heating)

This protocol outlines a standard procedure for the coupling of this compound with a generic aryl bromide.

Materials:

ReagentAmount (mmol)Molar Equiv.
Aryl Bromide1.01.0
This compound1.21.2
Pd(PPh₃)₄0.030.03
Na₂CO₃2.02.0
Toluene5 mL-
Ethanol2 mL-
Water2 mL-

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol).

  • Add the toluene (5 mL) and ethanol (2 mL).

  • In a separate vial, dissolve the Na₂CO₃ (2.0 mmol) in water (2 mL).

  • Add the aqueous base solution to the reaction mixture.

  • Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and ethyl acetate (20 mL) to the reaction mixture and transfer to a separatory funnel.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Bromide, Boronic Acid, and Catalyst B Add Solvents (Toluene/Ethanol) A->B C Add Aqueous Base (Na2CO3 in H2O) B->C D Purge with Inert Gas C->D E Heat to 80-90 °C D->E F Monitor by TLC/LC-MS E->F G Cool to Room Temp. F->G H Aqueous Work-up (EtOAc/H2O) G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling with an Aryl Chloride

For less reactive aryl chlorides, microwave irradiation can significantly reduce reaction times and improve yields.

Materials:

ReagentAmount (mmol)Molar Equiv.
Aryl Chloride0.51.0
This compound0.751.5
PdCl₂(dppf)·CH₂Cl₂0.0150.03
K₂CO₃1.53.0
1,4-Dioxane2.4 mL-
Water0.6 mL-

Procedure:

  • To a microwave reaction vial, add the aryl chloride (0.5 mmol), this compound (0.75 mmol), PdCl₂(dppf)·CH₂Cl₂ (0.015 mmol), and K₂CO₃ (1.5 mmol).

  • Add the 1,4-dioxane (2.4 mL) and water (0.6 mL).

  • Seal the vial with a cap.

  • Place the vial in a microwave reactor and heat to 120-150 °C for 15-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1.

Beyond Suzuki-Miyaura: Other Potential Applications

While the Suzuki-Miyaura coupling is the most prominent application, arylboronic acids can participate in other important transformations:

  • Chan-Lam Coupling: This copper-catalyzed reaction forms carbon-heteroatom bonds, such as C-N and C-O bonds. This compound could potentially be coupled with amines, phenols, or other nucleophiles.

  • Petasis Reaction: A three-component reaction between an amine, a carbonyl compound, and an organoboronic acid to form α-amino acids or their derivatives.

  • As a Lewis Acid Catalyst: Arylboronic acids with electron-withdrawing groups can act as Lewis acid catalysts for various organic transformations.[10]

Conclusion and Future Outlook

This compound is a versatile and valuable reagent in the synthetic organic chemist's toolbox. Its primary utility lies in the robust and reliable Suzuki-Miyaura cross-coupling reaction, enabling the efficient synthesis of a wide array of biaryl and heteroaryl compounds. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this building block in their synthetic endeavors. As the demand for novel and complex organic molecules continues to grow, the applications of functionalized boronic acids like this compound are poised to expand further, contributing to advancements in medicine, materials science, and beyond.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Ishihara, K., Ohara, S., & Yamamoto, H. (2002). (3,4,5-Trifluorophenyl)boronic Acid as an Efficient Catalyst for Amide Formation from Carboxylic Acids and Amines. The Journal of Organic Chemistry, 67(15), 5431–5434. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • D. S. T. A. da Silva, et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Yusuf, M., Jayant, V., & Sharma, D. (2022). An Introduction to the Therapeutic Potential of Boronic Acid Derivatives. Journal of Engineering Science and Technology, 1(1), 457. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Haddach, M., & McCarthy, J. R. (1999). A new and efficient method for the preparation of aromatic ketones via the palladium-catalyzed cross-coupling of organoboronic acids with acyl chlorides. Tetrahedron Letters, 40(16), 3109-3112. [Link]

  • Singh, A., & Kumar, A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18451-18485. [Link]

  • Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170-7173. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Chen, J., et al. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. Nature Communications, 13(1), 4578. [Link]

  • Sharma, K., & Singh, P. K. (2021). Boron Chemistry for Medical Applications. Molecules, 26(16), 4983. [Link]

  • Wang, Y., et al. (2024). Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. Nature Communications, 15(1), 5221. [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

Sources

Experimental procedure for using (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Strategic Use of (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid in Suzuki-Miyaura Cross-Coupling

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the experimental procedure for utilizing this compound, a versatile building block in modern synthetic chemistry. Primarily employed in the Suzuki-Miyaura cross-coupling reaction, this reagent enables the formation of complex biaryl structures, which are pivotal in pharmaceutical and materials science research. This document provides an in-depth exploration of the reaction mechanism, a detailed, field-tested protocol, and expert insights into optimizing reaction conditions and troubleshooting common challenges. The protocols are designed to be self-validating, with explanations for each critical step to ensure reproducibility and success.

Introduction: Compound Profile and Synthetic Utility

This compound is an organoboron compound valued for its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. Its structure, featuring a substituted phenyl ring, makes it a key intermediate for synthesizing poly-olefins, styrenes, and substituted biphenyls which are common motifs in biologically active molecules.[1] The primary application of this reagent is the Suzuki-Miyaura coupling, a Nobel Prize-winning reaction that forges carbon-carbon bonds between organoboron compounds and organohalides.[1][2]

The Suzuki-Miyaura reaction is one of the most powerful and widely used transformations in organic synthesis due to its significant advantages, including mild reaction conditions, remarkable tolerance of a wide variety of functional groups, and the generation of non-toxic, easily removable boron-based byproducts.[3][4]

Physicochemical Properties & Safety Data

A thorough understanding of the reagent's properties is fundamental to its safe and effective use.

PropertyValueSource
Chemical Formula C₁₀H₁₄BClO₄
Molecular Weight 244.48 g/mol
Appearance Typically a white to off-white powderGeneral knowledge of boronic acids[5]
CAS Number 279261-91-5

Safety and Handling: Like many boronic acids, this compound should be handled with care. It is classified as an irritant.[6][7] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, are required. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

The Suzuki-Miyaura Coupling: Mechanistic Insights

The success of a Suzuki-Miyaura coupling hinges on a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

The Catalytic Cycle
  • Oxidative Addition: The cycle begins with the addition of the organohalide (R¹-X) to the active Pd(0) catalyst, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive halides like aryl chlorides.[4]

  • Transmetalation: This is the crucial step where the organic moiety from the boronic acid (R²) is transferred to the palladium center. This process is critically dependent on activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (R²-B(OH)₃⁻), which then readily transfers its organic group to the Pd(II) complex, displacing the halide.[1][8][9]

  • Reductive Elimination: The final step involves the two organic groups (R¹ and R²) coupling and leaving the palladium center, forming the desired C-C bond (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]

Suzuki_Miyaura_Cycle cluster_transmetalation Base Activation pd0 Pd(0)L₂ reactant R¹-X pdiia R¹-Pd(II)L₂-X pdiib R¹-Pd(II)L₂-R² pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product R¹-R² pdiib->product boronic R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic->boronate + OH⁻ (Base) boronate->pdiia Transmetalating Agent reactant->pdiia Oxidative Addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol Design: The Causality Behind Experimental Choices

A robust protocol is a self-validating system. Here, we dissect the critical parameters and explain the reasoning behind their selection.

  • The Palladium Catalyst System (Catalyst + Ligand): The choice of catalyst is paramount. While simple catalysts like Pd(PPh₃)₄ can be used, modern protocols often generate the active Pd(0) species in situ from a stable Pd(II) precatalyst like Palladium(II) Acetate (Pd(OAc)₂) or a Pd(0) source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). The ligand stabilizes the palladium center and modulates its reactivity. For coupling an aryl chloride, which is inherently less reactive than bromides or iodides, electron-rich and bulky phosphine ligands (e.g., Buchwald ligands, trialkylphosphines) are essential.[8][10][11] They accelerate the challenging oxidative addition step.[11]

  • The Base: The base is not merely an acid scavenger; it is a mechanistic activator.[1][8] Inorganic bases like Potassium Carbonate (K₂CO₃), Potassium Phosphate (K₃PO₄), or Cesium Carbonate (Cs₂CO₃) are commonly used.[4] Their primary role is to react with the boronic acid to form the trivalent boronate, which enhances the nucleophilicity of the organic group, thereby facilitating the transmetalation step.[8][9] The choice of base can affect reaction kinetics and substrate compatibility; for instance, milder bases like potassium fluoride (KF) can be used if base-labile functional groups are present.[8]

  • The Solvent System: The choice of solvent must accommodate both the organic reagents and the inorganic base. This often necessitates a biphasic solvent system.[12] A non-polar organic solvent like Toluene, Dioxane, or Tetrahydrofuran (THF) is used to dissolve the organohalide and boronic acid, while a polar co-solvent, typically water, is added to dissolve the inorganic base.[12][13] This biphasic nature requires vigorous stirring to maximize the interfacial area where the reaction occurs.

  • The Inert Atmosphere: Palladium(0) catalysts are sensitive to atmospheric oxygen, which can oxidize them to an inactive state and lead to undesired side reactions like the homocoupling of the boronic acid.[12] Therefore, it is imperative to thoroughly degas the solvent and reaction mixture and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the experiment.[13]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Materials and Reagents
ReagentMolar Equiv.Purpose
Aryl Bromide (Ar-Br)1.0Electrophile
This compound1.1 - 1.5Nucleophile
Palladium(II) Acetate (Pd(OAc)₂)0.01 - 0.05Catalyst Precursor
Triphenylphosphine (PPh₃) or other ligand0.02 - 0.10Ligand
Potassium Carbonate (K₂CO₃)2.0 - 3.0Base
Toluene-Organic Solvent
Deionized Water-Co-Solvent for Base
Step-by-Step Methodology
  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the Aryl Bromide (1.0 eq), this compound (1.2 eq), Palladium(II) Acetate (0.02 eq), and the phosphine ligand (0.04 eq).

    • Seal the flask with a rubber septum.[13]

  • Establishing Inert Atmosphere:

    • Evacuate the flask under vacuum and backfill with Nitrogen or Argon gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Addition of Solvents and Base:

    • Using a syringe, add degassed Toluene (to achieve a concentration of ~0.1 M with respect to the aryl bromide).[13]

    • In a separate vial, dissolve the Potassium Carbonate (2.5 eq) in degassed deionized water.

    • Add the aqueous base solution to the reaction flask via syringe.[13] The mixture will be biphasic.

  • Reaction Execution:

    • Lower the flask into a preheated oil bath set to 90-100 °C.

    • Stir the mixture vigorously to ensure adequate mixing between the two phases.

    • Monitor the reaction's progress using a suitable analytical technique such as Thin-Layer Chromatography (TLC) or LC-MS.[13] The reaction is typically complete within 4-12 hours.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.[13]

    • Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.

    • Separate the layers. Wash the organic layer with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

    • Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure biaryl product.

Workflow start Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Ligand inert Seal & Purge with Inert Gas (N₂/Ar) start->inert solvents Add Degassed Solvent (Toluene) & Aqueous Base inert->solvents react Heat & Stir Vigorously (e.g., 90-100 °C) solvents->react monitor Monitor Progress (TLC, LC-MS) react->monitor monitor->react Reaction Incomplete workup Cool, Quench, & Extract monitor->workup Reaction Complete purify Dry & Purify via Column Chromatography workup->purify

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below is a guide to diagnosing and solving common problems.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently active catalyst for aryl chloride.3. Poor quality or wet base/solvents.1. Ensure thorough degassing of all solvents and maintain a strict inert atmosphere.[12]2. Switch to a more electron-rich, bulky ligand (e.g., a Buchwald-type ligand) to accelerate oxidative addition.[11]3. Use freshly opened, anhydrous solvents and finely ground, dry base.[11]
Protodeboronation (Boronic acid replaced by -H)1. Presence of excess water or protic sources.2. Reaction temperature is too high or reaction time is too long.1. Use the minimum required amount of water. Ensure solvents are anhydrous if the protocol calls for it.2. Optimize reaction temperature and time. Consider using a "slow-release" strategy if degradation is severe.[14]
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.2. Use of a Pd(II) precatalyst without complete reduction to Pd(0).1. Improve the degassing procedure for solvents and the reaction vessel.[12]2. Ensure reaction conditions favor the reduction of the Pd(II) precatalyst.
Inconsistent Results 1. Heterogeneity of the reaction mixture.2. Inconsistent quality of the base.1. Ensure vigorous and consistent stirring throughout the reaction.2. Finely grind the inorganic base (e.g., K₃PO₄) to ensure a consistent particle size and surface area.[11]

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Retrieved from [Link]

  • MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Retrieved from [Link]

  • ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Autech. (n.d.). CAS: 279261-91-5 Name: this compound. Retrieved from [Link]

  • ACS Publications. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]

  • ACS Publications. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • PubChem. (n.d.). Boronic acid, (4-ethylphenyl)-. Retrieved from [Link]

Sources

Application Notes and Protocols: Strategic Use of Protecting Groups for (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthetic Utility of a Versatile Building Block

(3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid is a valuable building block in contemporary organic synthesis, particularly in the realm of medicinal chemistry and materials science. Its utility is primarily derived from its capacity to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of complex biaryl and heteroaryl structures.[1][2][3] The presence of the chloro, 2-ethoxyethoxy, and boronic acid functionalities provides a unique electronic and steric profile, influencing both its reactivity and the properties of the resulting products.

However, the inherent reactivity of the boronic acid moiety can also present challenges. Unprotected boronic acids can undergo undesirable side reactions, such as trimerization to form boroxines, and may exhibit instability under certain acidic or oxidative conditions.[4] This necessitates a careful and strategic approach to the use of protecting groups to temporarily mask the boronic acid functionality, ensuring the desired chemical transformations occur at other sites within the molecule with high fidelity and yield. This guide provides a comprehensive overview of protecting group strategies tailored for this compound, detailing field-proven protocols and the chemical rationale behind them.

Assessing the Stability of the 2-Ethoxyethoxy Group

A primary consideration in any multi-step synthesis is the stability of all functional groups present. The 2-ethoxyethoxy group in the target molecule is an ether linkage. Generally, ethers are robust and unreactive under a wide range of conditions, making them suitable as protecting groups for alcohols.[5] The 2-ethoxyethoxy group is expected to be stable under neutral, basic, and mildly acidic conditions commonly employed in organic synthesis. However, strong acidic conditions, particularly with heating, can lead to ether cleavage.[5][6] For most standard cross-coupling, acylation, or alkylation reactions that do not involve harsh acidic workups, the 2-ethoxyethoxy group on this compound will not require protection.

Protecting the Boronic Acid Moiety: Key Strategies and Protocols

The boronic acid group is often the most reactive site in the molecule and typically requires protection to prevent unwanted side reactions during multi-step syntheses. The choice of protecting group is dictated by its stability to the planned reaction conditions and the ease and selectivity of its subsequent removal.[7][8]

Pinacol Esters: The Workhorse of Boronic Acid Protection

Pinacol esters are the most widely used protecting group for boronic acids due to their ease of formation, stability to a wide range of reaction conditions (including chromatography), and their ability to be used directly in many Suzuki-Miyaura coupling reactions.[4]

Rationale for Use: The formation of the cyclic pinacol boronate ester increases the steric bulk around the boron atom and converts it to a tetracoordinate species, which is less prone to dehydration-trimerization (boroxine formation). This results in a more stable, crystalline, and easily handled compound.

Experimental Protocol: Formation of this compound pinacol ester

  • Materials:

    • This compound

    • Pinacol

    • Toluene or Tetrahydrofuran (THF)

    • Dean-Stark apparatus (for toluene) or molecular sieves (for THF)

    • Magnetic stirrer and heating mantle/oil bath

    • Rotary evaporator

    • Hexane or heptane for recrystallization

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus (if using toluene), add this compound (1.0 eq), pinacol (1.1 eq), and toluene (sufficient to suspend the reagents).

    • Heat the mixture to reflux and allow the water to be azeotropically removed via the Dean-Stark trap. The reaction is typically complete within 2-4 hours, or when no more water is collected.

    • Alternatively, if using THF, add the boronic acid, pinacol, and anhydrous THF to a flask containing activated 4Å molecular sieves. Stir the mixture at room temperature or with gentle heating (40-50 °C) for 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, cool the mixture to room temperature. If using molecular sieves, filter them off.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane or heptane) or by flash column chromatography on silica gel.

Deprotection of Pinacol Esters: While pinacol esters can often be used directly in cross-coupling reactions, their deprotection to regenerate the free boronic acid may be necessary. This can be challenging due to the stability of the pinacol ester.[4]

Experimental Protocol: Deprotection of this compound pinacol ester

  • Method A: Hydrolysis with a Diol Scavenger

    • Dissolve the pinacol ester in a suitable solvent system (e.g., a mixture of THF and water).

    • Add an excess of a simple diol, such as ethylene glycol or diethanolamine, and a catalytic amount of acid (e.g., HCl) or base (e.g., NaOH).[9][10][11][12]

    • Stir the mixture at room temperature or with gentle heating. The equilibrium will be driven towards the formation of the more water-soluble diol ester, releasing the desired boronic acid.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, perform an aqueous workup to isolate the product.

  • Method B: Transesterification with Phenylboronic Acid

    • Dissolve the pinacol ester in a suitable solvent (e.g., diethyl ether).

    • Add an excess of phenylboronic acid and a small amount of water.

    • Stir the mixture at room temperature. The thermodynamically more stable phenylboronic acid pinacol ester will form, releasing the desired arylboronic acid.

    • Isolate the product through filtration or extraction.

Data Summary: Pinacol Ester Protection and Deprotection

Step Reagents and Conditions Typical Yield Notes
Protection Pinacol, Toluene, reflux with Dean-Stark>90%Efficient water removal is crucial for high yields.
Pinacol, THF, 4Å molecular sieves, RT to 50°C85-95%A milder alternative to azeotropic removal of water.
Deprotection Diethanolamine, Ether, then aq. HClHighTwo-step process involving precipitation of the DEA-boronate.[9][10]
Phenylboronic acid, water, etherVariableDriven by the formation of a more stable boronate ester.
N-methyliminodiacetic acid (MIDA) Boronates: A Robust and Orthogonal Protecting Group

MIDA boronates have emerged as a powerful alternative to pinacol esters, offering exceptional stability and enabling iterative cross-coupling strategies.[13][14][15] The MIDA ligand forms a tetracoordinate boronate ester that is remarkably stable to a wide range of anhydrous reaction conditions, including those used for Suzuki-Miyaura, Stille, and Heck couplings.[4][13]

Rationale for Use: The dative bond from the nitrogen atom of the MIDA ligand to the boron center significantly increases the stability of the boronate ester.[4] MIDA boronates are typically crystalline solids that are stable to air, moisture, and silica gel chromatography.[13][14][15] Importantly, the deprotection of MIDA boronates occurs under mild basic aqueous conditions, providing an orthogonal deprotection strategy relative to many other protecting groups.[13][14]

Experimental Protocol: Formation of (3-Chloro-4-(2-ethoxyethoxy)phenyl) MIDA boronate

  • Materials:

    • This compound

    • N-methyliminodiacetic acid (MIDA)

    • Dimethyl sulfoxide (DMSO) or a suitable solvent mixture

    • Dean-Stark apparatus or a high-vacuum line

    • Magnetic stirrer and heating mantle/oil bath

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and N-methyliminodiacetic acid (1.1 eq).

    • Add anhydrous DMSO.

    • Heat the mixture to 80-110 °C under vigorous stirring.

    • Remove the water formed during the reaction by applying a high vacuum or using a Dean-Stark apparatus.

    • The reaction is typically complete within 2-6 hours. Monitor by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature. The MIDA boronate may precipitate upon cooling or with the addition of a co-solvent like diethyl ether.

    • Isolate the product by filtration and wash with a suitable solvent. The crude product can be further purified by recrystallization or column chromatography. A newer, milder method using pre-dried MIDA anhydride can also be employed to avoid harsh conditions.[16]

Deprotection of MIDA Boronates: The deprotection of MIDA boronates is typically straightforward and proceeds under mild basic conditions.

Experimental Protocol: Deprotection of (3-Chloro-4-(2-ethoxyethoxy)phenyl) MIDA boronate

  • Materials:

    • (3-Chloro-4-(2-ethoxyethoxy)phenyl) MIDA boronate

    • Aqueous sodium hydroxide (1 M) or saturated aqueous sodium bicarbonate

    • Tetrahydrofuran (THF) or another suitable co-solvent

    • Magnetic stirrer

  • Procedure:

    • Dissolve the MIDA boronate in a mixture of THF and aqueous base (e.g., 1 M NaOH or saturated NaHCO₃).

    • Stir the biphasic mixture vigorously at room temperature.

    • The deprotection is usually complete within 1-3 hours. Monitor the reaction by TLC or LC-MS by observing the disappearance of the starting material.

    • Once complete, acidify the aqueous layer to precipitate the boronic acid, or extract the product into an organic solvent after neutralization.

Data Summary: MIDA Boronate Protection and Deprotection

Step Reagents and Conditions Typical Yield Notes
Protection MIDA, DMSO, 80-110°C, vacuum80-95%Requires anhydrous conditions and efficient water removal.
Deprotection 1 M aq. NaOH, THF, RT>95%Mild and efficient deprotection.
Sat. aq. NaHCO₃, THF, RT>95%Even milder basic conditions can be effective.

Visualizing the Workflow: Protection and Deprotection Strategies

Protection_Deprotection_Workflow Boronic_Acid_Pin This compound Pinacol_Ester Pinacol Ester Derivative Boronic_Acid_Pin->Pinacol_Ester  Pinacol, Toluene, reflux   Deprotected_Pin This compound Pinacol_Ester->Deprotected_Pin  Diol, H+/OH-   Boronic_Acid_MIDA This compound MIDA_Boronate MIDA Boronate Derivative Boronic_Acid_MIDA->MIDA_Boronate  MIDA, DMSO, heat   Deprotected_MIDA This compound MIDA_Boronate->Deprotected_MIDA  aq. NaOH, RT  

Caption: Workflow for the protection and deprotection of the boronic acid.

Orthogonal Protecting Group Strategies

In more complex synthetic routes, it may be necessary to employ multiple protecting groups that can be removed selectively without affecting each other. This is known as an orthogonal protecting group strategy.[7][8] For this compound, a scenario might arise where a reaction is sensitive to both the boronic acid and another functional group introduced elsewhere in the molecule.

Example Scenario: Consider a synthetic intermediate where a phenolic hydroxyl group is present in another part of the molecule, and a reaction needs to be performed that is incompatible with both the phenol and the boronic acid.

  • Protection:

    • The boronic acid can be protected as a MIDA boronate, which is stable to a wide range of conditions but can be removed with aqueous base.

    • The phenolic hydroxyl group could be protected as a silyl ether (e.g., TBDMS), which is stable to the basic conditions used for MIDA deprotection but is readily cleaved by fluoride sources (e.g., TBAF).

  • Selective Deprotection:

    • To unmask the phenol, treatment with TBAF will cleave the TBDMS ether while leaving the MIDA boronate intact.

    • To unmask the boronic acid, treatment with aqueous NaOH will cleave the MIDA boronate while the TBDMS ether remains.

Orthogonal_Strategy Start Molecule with Boronic Acid and Phenol Protected MIDA Boronate and TBDMS Ether Protected Start->Protected  1. MIDA Protection  2. TBDMS Protection   Phenol_Free Phenol Deprotected Protected->Phenol_Free  TBAF   Boronic_Acid_Free Boronic Acid Deprotected Protected->Boronic_Acid_Free  aq. NaOH  

Caption: Orthogonal deprotection of a MIDA boronate and a TBDMS ether.

Conclusion and Best Practices

The choice of a protecting group strategy for this compound is highly dependent on the specific synthetic route.

  • For routine Suzuki-Miyaura couplings, the free boronic acid can often be used directly.

  • For multi-step syntheses requiring a stable, easily handled intermediate, the pinacol ester is an excellent choice.

  • For complex syntheses involving multiple sensitive functional groups or requiring iterative cross-coupling, the MIDA boronate offers superior stability and orthogonal deprotection capabilities.

It is always recommended to perform small-scale trial reactions to optimize conditions for both protection and deprotection steps to ensure high yields and product purity.

References

  • Chem-Station. (2016, May 9). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]

  • Baran, P. S. (n.d.). Protecting Groups. The Baran Laboratory, Scripps Research. [Link]

  • ResearchGate. (n.d.). Boronic acids protecting groups with standard deprotecting conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Jin, J. H., An, M., Jeon, M., Kim, J., & Choi, I. (2025). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – A European Journal, 31(e202501387). [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Ethoxyethanol. [Link]

  • Deng, J. Z., Paone, D. V., Ginnetti, A. T., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic Letters, 13(9), 2460–2463. [Link]

  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]

  • Deng, J. Z., Paone, D. V., Ginnetti, A. T., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. [Link]

  • Organic Syntheses. (n.d.). Preparation of MIDA Anhydride and Reaction with Boronic Acids. [Link]

  • Google Patents. (n.d.). US9908900B2 - Methods for forming protected organoboronic acids.
  • Occupational Safety and Health Administration. (2022, September 21). 2-ETHOXYETHANOL (CELLOSOLVE; GLYCOL MONOETHYL ETHER). [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. [Link]

  • Loba Chemie. (2023, March 29). 2-ETHOXYETHANOL EXTRA PURE Safety Data Sheet. [Link]

  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). [Link]

  • Kelly, A. M., & Chen, P.-J. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]

  • Google Patents. (n.d.).
  • VTechWorks. (2010, May 5). Synthesis and Application of Boronic Acid Derivatives. [Link]

  • Wikipedia. (n.d.). 2-Ethoxyethanol. [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation of MIDA Anhydride and Reaction with Boronic Acids. [Link]

  • National Center for Biotechnology Information. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. [Link]

  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the Suzuki-Miyaura cross-coupling of (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid. This resource is tailored for researchers, medicinal chemists, and process development scientists who are utilizing this specific building block in the synthesis of complex molecules. The unique substitution pattern of this boronic acid—featuring both an electron-withdrawing chloro group and an electron-donating, somewhat bulky ethoxyethoxy group—presents a distinct set of challenges and optimization opportunities.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions to overcome common hurdles and maximize the efficiency of your reaction.

Core Concepts: Understanding the Substrate

The reactivity of this compound in a Suzuki-Miyaura coupling is governed by a balance of electronic and steric effects. The ortho-chloro substituent makes the boronic acid somewhat electron-deficient, which can impact the rate-determining transmetalation step. Conversely, the para-alkoxy group is electron-donating. Understanding this electronic push-pull is key to selecting the appropriate reaction partners and conditions.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction shows low to no conversion. What are the primary factors to investigate?

Low conversion is the most common issue and can stem from several sources. A systematic approach to troubleshooting is crucial.

Answer:

Several factors can lead to poor conversion. The most critical components to evaluate are the catalyst system (palladium source and ligand), the base, and the reaction setup.

  • Causality: The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1] A failure in any of these steps will halt the reaction. For a substrate like this compound, the transmetalation step, where the organic group is transferred from boron to palladium, is often the bottleneck. This step requires activation of the boronic acid by a base.[2] Inefficient activation or a poorly chosen catalyst-ligand combination that does not facilitate this transfer will result in low yields.

  • Troubleshooting Workflow:

    • Catalyst & Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) may be insufficient. The combination of steric bulk and specific electronic properties on your boronic acid necessitates a more robust catalyst system.

      • Recommendation: Switch to bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands.[2] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that accelerates both oxidative addition and reductive elimination.[3]

    • Base Selection: The choice of base is critical for activating the boronic acid to form a more nucleophilic boronate species.[4]

      • Recommendation: If you are using a weak base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices for challenging couplings, as they are more effective at promoting the formation of the reactive boronate.[5]

    • Solvent and Temperature: Ensure your solvent is anhydrous and thoroughly degassed. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Water content can also promote unwanted side reactions like protodeboronation.

      • Recommendation: Use solvents like 1,4-dioxane, toluene, or DMF. Always degas the solvent by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to use. Increasing the reaction temperature (typically 80-110 °C) can also overcome activation energy barriers.[6]

Q2: I'm observing significant formation of a homocoupled biaryl product derived from my boronic acid. How can I prevent this?

Answer:

Homocoupling of the boronic acid (forming a symmetrical biaryl) is a common side reaction, particularly with electron-deficient arylboronic acids.[7]

  • Causality: This side reaction can be promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle leading to the dimerization of the boronic acid. It can also occur under certain conditions through a protonolysis/second transmetalation pathway.[7]

  • Preventative Measures:

    • Rigorous Inert Atmosphere: The most critical step is to ensure the reaction is performed under a strictly inert atmosphere. This minimizes the oxygen-induced pathway. Ensure all reagents, solvents, and the reaction vessel are properly purged with argon or nitrogen.

    • Control of Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid relative to the aryl halide. Using a large excess can sometimes drive the homocoupling pathway.

    • Ligand Choice: Certain ligands are more prone to promoting side reactions. If homocoupling is persistent, screening different ligands, such as moving from a monodentate to a bidentate phosphine ligand, may be beneficial.

Q3: My main byproduct is the protodeboronated starting material (3-chloro-4-(2-ethoxyethoxy)benzene). What causes this and how can it be minimized?

Answer:

Protodeboronation is the replacement of the boronic acid group with a hydrogen atom. This is a frequent issue, especially with boronic acids that are sensitive to aqueous or acidic conditions.[8]

  • Causality: This reaction is often catalyzed by residual palladium species and is driven by the presence of a proton source, which can be trace water in the solvent or base. The C-B bond is cleaved, quenching the reactive boronic acid.

  • Minimization Strategies:

    • Anhydrous Conditions: This is the most effective solution. Ensure your solvent is truly anhydrous. Use freshly dried solvents and consider adding activated molecular sieves to the reaction flask.[9]

    • Base Choice and Purity: Use a high-purity, anhydrous base. Some bases, like K₃PO₄, are hygroscopic; it is good practice to dry them in an oven before use. Interestingly, while fully anhydrous conditions are often sought, some "anhydrous" couplings with bases like K₃PO₄ may require a few equivalents of water to function optimally.[3] If you are running a strictly anhydrous reaction, consider using a fluoride source like CsF or KF as the base, which can activate the boronic acid without the need for water.[2]

    • Use of Boronic Esters: If protodeboronation remains a significant issue, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester. These are generally more resistant to protodeboronation and can be used directly in the coupling reaction.[5]

Data Summary & Recommended Conditions

The following tables provide starting points for the optimization of your Suzuki-Miyaura coupling reaction.

Table 1: Recommended Catalyst Systems for this compound

Palladium SourceLigandTypical Loading (mol%)Rationale & Comments
Pd₂(dba)₃SPhos1-2% Pd, 2-4% LigandExcellent for electron-rich and sterically hindered substrates. Promotes fast transmetalation.
Pd(OAc)₂XPhos1-2% Pd, 2-4% LigandBroadly applicable, highly active catalyst system for challenging couplings.
PdCl₂(dppf)(dppf)2-5%A more traditional but robust catalyst. Good starting point if Buchwald ligands are not available.
PEPPSI™-IPr(IPr)2-3%N-Heterocyclic Carbene (NHC) precatalyst, highly effective for coupling aryl chlorides (as partners).

Table 2: Base and Solvent Selection Guide

Base (Equivalents)SolventTemperature (°C)Notes
K₃PO₄ (2-3 equiv)1,4-Dioxane / H₂O (e.g., 5:1)90-110A robust, general-purpose system for difficult couplings. The water helps solubilize the base.
Cs₂CO₃ (2-3 equiv)Toluene or DMF90-110Stronger base, often provides higher yields when K₃PO₄ is insufficient.
K₂CO₃ (3 equiv)Ethanol / H₂O (e.g., 4:1)80 (Reflux)Milder conditions, may be sufficient for more reactive aryl halide partners (iodides, bromides).[7]
CsF (3 equiv)1,4-Dioxane (anhydrous)100Anhydrous conditions to minimize protodeboronation.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting. Each step presents a potential point of failure that can be addressed by modifying the reaction conditions.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 Boronate [R²-B(OH)₃]⁻ Boronate->Transmetal Base Base (e.g., K₃PO₄) Base->Boronate Activation BoronicAcid R²-B(OH)₂ BoronicAcid->Base RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Workflow

When a reaction fails, follow this logical progression to identify and solve the problem.

Troubleshooting_Workflow Start Reaction Start: Low Conversion / No Product Check_Inert Is the system rigorously inert? Start->Check_Inert Degas Action: Re-run with thoroughly degassed solvent & inert gas purge. Check_Inert->Degas No Check_Catalyst Is the catalyst system optimal for a hindered/ electronically complex substrate? Check_Inert->Check_Catalyst Yes Degas->Start Re-evaluate Switch_Ligand Action: Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos). Check_Catalyst->Switch_Ligand No Check_Base Is the base strong enough for activation? Check_Catalyst->Check_Base Yes Switch_Ligand->Start Re-evaluate Switch_Base Action: Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃). Check_Base->Switch_Base No Check_Side_Products Analyze crude NMR: What are the major byproducts? Check_Base->Check_Side_Products Yes Switch_Base->Start Re-evaluate Protodeboronation Byproduct: Protodeboronation Check_Side_Products->Protodeboronation Homocoupling Byproduct: Homocoupling Check_Side_Products->Homocoupling Use_Anhydrous Action: Use anhydrous solvent/base or switch to a boronate ester. Protodeboronation->Use_Anhydrous Improve_Inert Action: Improve inert atmosphere technique. Homocoupling->Improve_Inert Success Reaction Optimized Use_Anhydrous->Success Improve_Inert->Success

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

Experimental Protocol: General Starting Point

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. It should be optimized for each specific substrate.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • K₃PO₄ (powdered and dried) (3.0 equiv)

  • Anhydrous 1,4-Dioxane (0.1 M concentration relative to aryl bromide)

  • Anhydrous, Degassed Water

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the aryl bromide, this compound, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous 1,4-dioxane and a small amount of water (e.g., a 10:1 dioxane:water ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359–371.
  • Li, J., et al. (2020). Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenzene with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI. ResearchGate. Retrieved from [Link]

  • Indolese, A. F., et al. (2009). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. ResearchGate. Retrieved from [Link]

  • Cmoch, P., et al. (2017). General Approach to the Synthesis of Prochiral Atropisomeric Biaryls. Molecules, 22(9), 1436.
  • Malapit, C. A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4242–4245.
  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Piros, L., et al. (2024). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Retrieved from [Link]

  • Malapit, C. A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Publications. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Enantioselective Rhodium-Catalyzed Addition of 4-Chlorophenylboronic Acid to an N-tert-Butoxycarbonyl-Protected Sulfonylimine. Retrieved from [Link]

  • Le-Heiget, A., et al. (2021). CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. MDPI. Retrieved from [Link]

  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 613-620.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • Thapa, S., et al. (2016).
  • Hassan, J., et al. (2002). Synthesis of Biaryls. ResearchGate. Retrieved from [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Retrieved from [Link]

  • Li, J., et al. (2023). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yield with (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block, primarily in Suzuki-Miyaura cross-coupling reactions. Low or inconsistent yield is a common challenge that can often be traced to a few key variables. This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format to help you diagnose and resolve issues in your experiments.

Core Troubleshooting Guide
Q1: My Suzuki-Miyaura reaction with this compound has a very low yield. What are the first things I should investigate?

When facing a low yield, a systematic approach is crucial. The issue typically originates from one of three areas: the integrity of the starting materials, the reaction conditions, or competing side reactions. The structure of this compound, with its electron-donating ether group, makes it particularly susceptible to specific side reactions that must be controlled.

Below is a diagnostic workflow to pinpoint the likely cause.

G start Low or No Yield sub_quality 1. Starting Material Integrity start->sub_quality conditions 2. Reaction Conditions start->conditions side_rxns 3. Competing Side Reactions start->side_rxns boronic_acid Is the boronic acid pure? (Check for boroxine/degradation) sub_quality->boronic_acid Boronic Acid coupling_partner Is the aryl halide/triflate stable and reactive? sub_quality->coupling_partner Coupling Partner catalyst Is the Pd catalyst/ligand optimal? (Consider electron-rich system) conditions->catalyst base_solvent Is the base/solvent combination correct? (Ensure activation without degradation) conditions->base_solvent atmosphere Is the reaction atmosphere inert? (O₂ can degrade catalyst/reagents) conditions->atmosphere protodeboronation Is protodeboronation occurring? (Loss of -B(OH)₂ group) side_rxns->protodeboronation homocoupling Is homocoupling observed? (Boronic acid coupling with itself) side_rxns->homocoupling sol_boronic Solution: - Recrystallize boronic acid. - Use fresh, high-purity reagent. - See Q2 for QC. boronic_acid->sol_boronic No sol_partner Solution: - Confirm purity of halide. - Switch from -Cl to -Br or -I for reactivity. coupling_partner->sol_partner No sol_catalyst Solution: - Use electron-rich phosphine ligands. - Use a pre-catalyst. - See Q4. catalyst->sol_catalyst No sol_base Solution: - Screen different bases (K₃PO₄, Cs₂CO₃). - Ensure anhydrous conditions if needed. - See Q5. base_solvent->sol_base No sol_atmosphere Solution: - Thoroughly degas solvents. - Maintain positive N₂ or Ar pressure. atmosphere->sol_atmosphere No sol_proto Solution: - Use milder base. - Minimize water content. - See Q3. protodeboronation->sol_proto Yes sol_homo Solution: - Ensure inert atmosphere. - Check Pd catalyst purity. - See Q3. homocoupling->sol_homo Yes

Caption: Initial diagnostic workflow for low yield.

Q2: How can I assess the quality of my this compound? It looks fine visually.

Arylboronic acids are prone to dehydration, forming cyclic anhydride trimers known as boroxines.[1][2] While this process is reversible in the presence of water, significant boroxine formation can lead to inconsistent stoichiometry and slower reaction rates, ultimately reducing yield.[2]

Causality: The boroxine is generally less reactive in the Suzuki-Miyaura catalytic cycle compared to the free boronic acid. Its slow addition to the reaction can be outpaced by competitive degradation pathways, especially if the reaction conditions are harsh.[2]

Validation Protocol: Quality Control via ¹H NMR

  • Sample Preparation: Dissolve a small, accurately weighed sample of your boronic acid in dry DMSO-d₆. It is crucial to use a dry solvent to prevent the immediate hydrolysis of any boroxine back to the acid.

  • Analysis: Acquire a standard ¹H NMR spectrum.

    • Boronic Acid: The B(OH)₂ protons will appear as a broad singlet, typically between δ 8.0-8.5 ppm. The presence and integration of this peak relative to the aromatic protons confirm the presence of the free acid.

    • Boroxine: The formation of boroxine results in the disappearance of the B(OH)₂ signal. A significant reduction in the integration of this peak suggests a high boroxine content.[2]

    • Water Content: The presence of water will also be visible in the spectrum (typically around δ 3.33 ppm in DMSO-d₆). Some water is acceptable, but excessive amounts can promote other side reactions. A boronic acid should ideally contain no more than 5% boroxine and 30% water by NMR analysis.[2]

Remediation: If significant boroxine content is detected, the boronic acid should be recrystallized. A common procedure involves dissolving the compound in a hot solvent mixture (e.g., with water) and allowing it to cool slowly to reform the crystalline boronic acid.[2]

Q3: My TLC/LC-MS analysis shows significant byproducts. What are the most common side reactions and how can I minimize them?

With an electron-rich arylboronic acid like this one, two side reactions are particularly prevalent: protodeboronation and homocoupling.[3]

1. Protodeboronation: This is the cleavage of the C–B bond and its replacement with a C–H bond, resulting in the formation of 1-chloro-2-(2-ethoxyethoxy)benzene. This is a common decomposition pathway for boronic acids, especially under basic conditions or in the presence of water.[1][3]

  • Mechanism: The reaction can be catalyzed by acid, base, or certain metal salts.[3] Under the basic conditions of the Suzuki coupling, a base-catalyzed pathway is highly relevant.

  • Minimization Strategy:

    • Use the Right Base: Employ the mildest base necessary to achieve efficient coupling. Overly strong bases or prolonged reaction times at high temperatures can accelerate protodeboronation.

    • Control Water: While some water is often necessary for the catalytic cycle, excess water can promote this side reaction. If using an anhydrous solvent system, ensure reagents are dry.

    • Temperature Control: Avoid unnecessarily high reaction temperatures.

2. Homocoupling (Glaser-Hay type): This reaction involves the palladium-catalyzed coupling of two molecules of the boronic acid to form a symmetrical biaryl. This is often promoted by the presence of oxygen.[3]

  • Mechanism: Homocoupling can occur through several pathways, including one where adventitious oxygen re-oxidizes the Pd(0) catalyst, leading to a cycle that consumes the boronic acid.[3]

  • Minimization Strategy:

    • Maintain Inert Atmosphere: This is the most critical factor. Ensure your reaction flask is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents have been properly degassed before use. Maintain a positive pressure of inert gas throughout the reaction.

    • Catalyst Quality: Use a high-purity palladium source. The presence of palladium black or other impurities can sometimes favor homocoupling.

G start This compound protodeboronation Protodeboronation start->protodeboronation Conditions: - Excess Base - Excess H₂O - High Temp homocoupling Homocoupling start->homocoupling Conditions: - O₂ Present - Pd(II) Catalyst suzuki Desired Suzuki Coupling start->suzuki with Ar-X, Pd(0), Base product_proto 1-chloro-2-(2-ethoxyethoxy)benzene (Yield Loss) protodeboronation->product_proto product_homo Symmetrical Biaryl (Yield Loss & Impurity) homocoupling->product_homo product_suzuki Desired Biaryl Product suzuki->product_suzuki

Caption: Major competing reaction pathways.

Q4: My catalyst appears to be inactive. What catalyst and ligand system is optimal for this electron-rich boronic acid?

The choice of palladium source and, more importantly, the phosphine ligand is critical. The electron-donating nature of your boronic acid can make the oxidative addition step of the catalytic cycle more challenging if paired with an electron-rich aryl halide.[4]

Causality: The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) center.[5] Electron-rich ligands on the palladium increase its electron density, which facilitates this oxidative addition step, especially with less reactive aryl chlorides or electron-rich aryl bromides.

Recommendations:

  • Palladium Pre-catalysts: Using modern palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) can provide more consistent results. These are air-stable and form the active Pd(0) species reliably in solution.[6][7]

  • Ligands: For electron-rich systems, bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often superior to traditional ligands like PPh₃. They promote both the oxidative addition and the final reductive elimination step, leading to faster turnover and higher yields.[4][8]

  • Catalyst Loading: While a typical loading is 1-2 mol %, sluggish reactions may benefit from increasing the loading to 3-5 mol %. However, this should be done after optimizing other parameters, as higher catalyst loading can increase costs and byproduct formation.

Q5: How does my choice of base and solvent affect the reaction?

The base is not merely a spectator; it is essential for activating the boronic acid to facilitate the crucial transmetalation step.[9][10] The organoboron compound is generally not nucleophilic enough to transmetalate directly. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which readily transfers its organic group to the palladium center.[9][11]

Causality & Selection: The effectiveness of a base depends on its strength, solubility, and interaction with the solvent and substrates. The choice can dramatically influence yield.[10]

BaseCommon SolventsCharacteristics & Best Use Cases
K₂CO₃ Dioxane/H₂O, Toluene/H₂OA common, moderately strong base. Often a good starting point, but can be less effective for challenging couplings. Requires water for solubility and activity.
K₃PO₄ Dioxane, Toluene, THFA stronger, non-nucleophilic base. Excellent for many systems, especially with electron-rich or sterically hindered partners. Can often be used under anhydrous conditions.[4][5]
Cs₂CO₃ Dioxane, DMF, TolueneA very strong and highly soluble base. Often provides the highest yields but is more expensive. Its high solubility can accelerate the reaction even in less polar solvents.
NaOH, KOH THF/H₂OStrong bases that are effective but can promote base-sensitive side reactions like hydrolysis of esters or protodeboronation.[5]

Solvent Considerations:

  • Polar Aprotic Solvents (Dioxane, THF, DMF): These are excellent choices as they dissolve the organic substrates and many of the inorganic bases well. Dioxane is a very common and effective solvent for Suzuki reactions.

  • Aqueous Biphasic Systems (e.g., Toluene/H₂O): The presence of water can be beneficial, helping to dissolve the inorganic base and facilitate the formation of the active boronate species.[3] However, as discussed, excess water can be detrimental.

Frequently Asked Questions (FAQs)

Q: How should I properly store this compound? A: Arylboronic acids should be stored in a cool, dry place, preferably in a desiccator under an inert atmosphere. This minimizes moisture absorption and the slow conversion to its boroxine anhydride.[1]

Q: Would using a boronate ester derivative, like the pinacol ester (Bpin), be a better option? A: Yes, often it is. Boronic esters, such as pinacol esters, are generally more stable than their corresponding boronic acids.[3][12] They are less prone to protodeboronation and boroxine formation, making them easier to handle, purify by chromatography, and store.[13] While they can be slightly less reactive, this is easily overcome by standard Suzuki conditions, and the improved stability and purity often lead to more reproducible and higher yields.

Q: My final product is contaminated with boron-containing byproducts. How can I improve my purification? A: Boronic acid and its byproducts can sometimes be difficult to remove.

  • Acid/Base Wash: During workup, washing the organic layer with an aqueous base solution (e.g., 1M NaOH) can help extract the acidic boronic acid starting material into the aqueous phase.

  • Diol Scavenging: A useful technique is to stir the crude product in an organic solvent with a slight excess of a diol (like diethanolamine) and a base. This forms a highly polar boronate ester complex that can be easily removed by an aqueous wash or by silica gel chromatography.[14]

  • Trituration: If your product is a solid, trituration with a solvent in which the impurities are soluble but your product is not (e.g., hexanes, ether) can be a simple and effective purification step.

References
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). chem.libretexts.org. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews. [Link]

  • Boronic acid - Wikipedia. (n.d.). en.wikipedia.org. [Link]

  • RHODIUM-CATALYZED ASYMMETRIC ADDITION OF ARYLBORONIC ACIDS TO N-tert-BUTANESULFINYL KETIMINES: A LARGE-SCALE SYNTHESIS OF (S)-N-tert-BUTYL-1-(4-CHLOROPHENYL)-1-PHENYLMETHYLAMINE. (2009). Organic Syntheses. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). . [Link]

  • A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield. (2017).
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]

  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023). National Institutes of Health. [Link]

  • Struggling with Suzuki Reaction. (n.d.). Reddit. [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling. (n.d.). ResearchGate. [Link]

  • Boronic acid synthesis by hydrolysis - Organic Chemistry Portal. (n.d.). . [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. [Link]

  • Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. (n.d.). MDPI. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010). Journal of the American Chemical Society. [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025). Chemical.AI. [Link]

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2025). ResearchGate. [Link]

  • Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). SciSpace. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. (n.d.). ResearchGate. [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Accounts of Chemical Research. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010). MIT Open Access Articles. [Link]

  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (n.d.).
  • Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. (2019). Organic Letters. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals. [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2025). ResearchGate. [Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. (2022). Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (n.d.). MDPI. [Link]

  • Preparation method of 4-chlorophenylboronic acid. (n.d.). WIPO Patentscope. [Link]

  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. (n.d.). National Institutes of Health. [Link]

Sources

Technical Support Center: Purification of Products from (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in reactions utilizing (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid. The focus is on the critical downstream process of product purification, addressing common challenges with practical, field-proven solutions. The methodologies described are grounded in established chemical principles to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: I've completed my Suzuki-Miyaura coupling reaction. What is the first step in my workup?

A1: The initial step is to quench the reaction and remove the palladium catalyst. A common and effective method is to cool the reaction mixture to room temperature, dilute it with an organic solvent like ethyl acetate or toluene, and then filter it through a pad of Celite®. This will help in removing the heterogeneous palladium catalyst and any precipitated palladium black.[1]

Q2: My TLC analysis shows multiple spots. What are the likely impurities?

A2: In a typical Suzuki-Miyaura coupling, besides your desired biaryl product, common impurities include:

  • Homocoupling product: This results from the coupling of two molecules of this compound.

  • Unreacted starting materials: Residual aryl halide and the boronic acid.

  • Protodeboronated starting material: this compound can be hydrolyzed back to 1-chloro-2-(2-ethoxyethoxy)benzene.

  • Palladium residues and ligands: These can often be observed near the baseline on the TLC plate.

Q3: Is the ethoxyethoxy group stable under typical Suzuki coupling conditions?

A3: Generally, ether linkages, including the ethoxyethoxy group, are stable under the standard conditions of a Suzuki-Miyaura coupling reaction, which typically involve a palladium catalyst and a mild base.[2] However, prolonged exposure to strong acids or bases, or harsh reaction temperatures, could potentially lead to cleavage. Standard workup procedures are unlikely to affect this group.

Q4: How can I remove residual palladium from my final product?

A4: After initial filtration through Celite®, residual soluble palladium can be removed by washing the organic phase with an aqueous solution of a chelating agent like thiourea or by using commercially available metal scavengers.[3] Passing the product solution through a short plug of silica gel can also be effective.[1]

Troubleshooting Purification Challenges

This section provides a systematic approach to resolving common issues encountered during the purification of products from reactions involving this compound.

Issue 1: Difficulty in Separating the Desired Product from the Homocoupling Byproduct

The homocoupling byproduct, 2,2'-dichloro-3,3'-bis(2-ethoxyethoxy)biphenyl, often has a polarity very similar to the desired cross-coupled product, making separation by standard silica gel chromatography challenging.[4]

  • Cause: Presence of oxygen or Pd(II) species in the reaction mixture, which promotes homocoupling.[5][6][7]

  • Solution 1 (Reaction Optimization): Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon) and that all solvents are properly degassed.[7] Using a Pd(0) catalyst source or a pre-catalyst that rapidly generates Pd(0) can also minimize homocoupling.[5][7]

  • Solution 2 (Chromatography Optimization):

    • Solvent System Selection: Employ a shallow solvent gradient during flash column chromatography. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 98:2) and gradually increase the polarity. The subtle differences in polarity between the desired product and the more symmetrical, often less polar, homocoupling product can be exploited.

    • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), or reversed-phase silica gel (C18), which separates compounds based on hydrophobicity.[8]

start Crude product with homocoupling impurity flash_silica Flash Chromatography (Silica Gel) Shallow Gradient (e.g., Hexanes/EtOAc) start->flash_silica check_purity Check Purity (TLC/LC-MS/NMR) flash_silica->check_purity pure_product Pure Product check_purity->pure_product Separation Successful rev_phase Reversed-Phase Chromatography (C18) (e.g., Acetonitrile/Water) check_purity->rev_phase Separation Unsuccessful recrystallization Recrystallization check_purity->recrystallization Alternative rev_phase->pure_product recrystallization->pure_product

Caption: Decision workflow for separating the target product from its homocoupling byproduct.

Issue 2: Presence of Unreacted Boronic Acid in the Purified Product

This compound is polar and can sometimes co-elute with polar products or streak during chromatography.

  • Cause: Incomplete reaction or use of a large excess of boronic acid. The acidic nature of the boronic acid can also lead to streaking on silica gel.

  • Solution 1 (Aqueous Workup): Perform a liquid-liquid extraction with a mild aqueous base. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate or a dilute (e.g., 1M) solution of sodium hydroxide. The boronic acid will be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous layer. Be sure to back-extract the aqueous layer with the organic solvent to recover any product that may have partitioned.

  • Solution 2 (Recrystallization): If the desired product is a solid, recrystallization can be an effective method for removing the more soluble boronic acid.

  • Dissolve the crude reaction mixture in ethyl acetate (EtOAc).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1M aqueous NaOH (2 x volume of organic layer).

  • Separate the layers.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

Issue 3: Product is a Polar Compound and Difficult to Purify by Standard Chromatography

The presence of the ethoxyethoxy group increases the polarity of the resulting biaryl product compared to a simple biphenyl, potentially leading to purification challenges.

  • Cause: The product has high polarity, leading to poor separation and streaking on normal-phase silica gel.

  • Solution 1 (Modified Normal-Phase Chromatography):

    • Use a more polar solvent system: A mixture of dichloromethane (DCM) and methanol (MeOH) is often effective for polar compounds. A small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can be added to the eluent to reduce streaking.

    • Use a different stationary phase: Alumina (neutral or basic) can be a good alternative to silica for polar compounds.

  • Solution 2 (Reversed-Phase Chromatography): This is often the best choice for purifying polar compounds. A gradient of water and acetonitrile or methanol is typically used as the mobile phase.

Purification MethodStationary PhaseRecommended Eluent System (Starting Point)Compound Polarity Suitability
Normal-Phase FlashSilica GelHexanes/Ethyl Acetate (95:5 to 70:30)Low to Medium
Normal-Phase FlashSilica GelDichloromethane/Methanol (98:2 to 90:10)Medium to High
Reversed-Phase FlashC18 SilicaWater/Acetonitrile (90:10 to 10:90)High
Normal-Phase FlashAluminaHexanes/Ethyl Acetate (98:2 to 80:20)Medium

General Purification Protocols

Protocol 1: Flash Column Chromatography (Silica Gel)
  • Sample Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a suitable solvent (e.g., DCM), adding the silica gel, and then removing the solvent under reduced pressure.

  • Column Packing: Dry pack the column with silica gel, then wet it with the initial, least polar eluent.

  • Loading: Carefully add the adsorbed sample to the top of the column.

  • Elution: Begin elution with the starting solvent system, gradually increasing the polarity. Collect fractions and monitor by TLC.

  • Analysis: Combine fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which the desired product is soluble at high temperatures but sparingly soluble at low temperatures. Common choices for biaryl compounds include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[9]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of boiling solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

start Crude Solid Product dissolve Dissolve in Minimum Boiling Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling to RT, then Ice Bath hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate dry Dry Crystals isolate->dry

Sources

Preventing deboronation of (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid. This guide is designed for researchers, chemists, and drug development professionals to address a critical challenge encountered when working with this and other substituted arylboronic acids: deboronation. Here, we provide in-depth, evidence-based answers and troubleshooting protocols to help you minimize this undesired side reaction, ensuring the integrity of your experiments and the success of your synthetic campaigns.

Section 1: Understanding the Challenge: Deboronation

Q1: What is deboronation, and why is it a significant problem in my reactions?

Deboronation is a chemical process where the carbon-boron (C-B) bond in a boronic acid is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1] This is a prevalent and undesired side reaction, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, for which boronic acids are essential reagents.[1][2]

The consequence of deboronation is the conversion of your valuable boronic acid starting material into an inert byproduct—in this case, 1-chloro-2-(2-ethoxyethoxy)benzene. This leads to:

  • Reduced Yields: The active nucleophile is consumed, lowering the potential yield of your desired coupled product.

  • Complex Purification: The deboronated byproduct can have similar properties to the desired product, complicating isolation and purification.

  • Inaccurate Stoichiometry: If deboronation occurs during storage or reaction setup, the actual amount of active boronic acid is less than weighed, leading to unreliable reaction outcomes.

Q2: What are the primary mechanisms of deboronation I should be aware of?

Two main pathways are responsible for the degradation of arylboronic acids:

  • Protodeboronation (Protodeborylation): This is the most common pathway in synthetic chemistry. It is a protonolysis reaction where a proton source (like water or alcohol) cleaves the C-B bond.[1] The rate of protodeboronation is highly sensitive to the reaction conditions, including pH, temperature, solvent, and the electronic properties of the substituents on the aromatic ring.[1][3] Both acidic and basic conditions can facilitate this reaction.[4][5]

  • Oxidative Deboronation: This pathway involves the reaction of the boronic acid with reactive oxygen species (ROS), such as peroxides.[6][7] The empty p-orbital on the boron atom is susceptible to attack by nucleophilic oxygen, leading to a rearrangement that cleaves the C-B bond to form an alcohol (phenol derivative) and boric acid.[6] While a major concern in biological systems, it can also occur in the lab if reactions are not adequately protected from atmospheric oxygen, especially in the presence of metal catalysts that can generate ROS.[6][8]

Q3: What makes this compound specifically susceptible to deboronation?

The stability of any given arylboronic acid is highly variable and depends on its unique structure.[1] For this compound, the electronic effects of its substituents play a key role:

  • Electron-Withdrawing Group: The chloro group at the meta-position is electron-withdrawing, which can influence the lability of the C-B bond.

  • Electron-Donating Group: The ethoxyethoxy group at the para-position is electron-donating.

The interplay of these opposing electronic forces determines the molecule's overall stability. Furthermore, heteroaromatic and sterically hindered boronic acids are known to be especially prone to deboronation.[5] While this specific molecule is not heteroaromatic, understanding its electronic profile is key to predicting its behavior.

Section 2: Storage and Handling FAQs

Proper storage and handling are the first lines of defense against premature degradation of your boronic acid.

Q4: How should I properly store this compound to maximize its shelf-life?

Arylboronic acids are typically stable crystalline solids, but their longevity can be compromised by improper storage. Boric acid, a related compound, is known to be mildly hygroscopic (attracts moisture) and can degrade with exposure to heat or humidity.[9]

ParameterRecommended ConditionRationale
Temperature Refrigerate (2–8°C)Slows the rate of potential decomposition pathways.[10]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen)Minimizes contact with atmospheric moisture and oxygen, preventing both protodeboronation and oxidative deboronation.[10]
Container Tightly sealed, opaque containerPrevents moisture ingress and protects from light, which can potentially accelerate degradation.[10]
Location Store in a dry, well-ventilated areaAvoids ambient moisture. A desiccator is an excellent choice.[11]
Compatibility Segregate from strong oxidizing agents, strong acids, and strong basesPrevents accidental contact and reaction.[10][12]
Q5: What are the best practices for handling this reagent before and during reaction setup?

Your handling technique is just as critical as long-term storage.

  • Minimize Air Exposure: Only open the container for the minimum time necessary to weigh out the reagent. If possible, handle it in a glovebox or under a stream of inert gas.

  • Use Dry Solvents and Glassware: Ensure all solvents are anhydrous and glassware is oven- or flame-dried before use to eliminate water, a key ingredient for protodeboronation.

  • Avoid Contamination: Use clean, dry spatulas and weighing vessels. Do not return any unused material to the stock bottle.

  • Handle with Care: Avoid creating fine dust when handling, as this increases the surface area exposed to the atmosphere.[9] Always use appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[10]

Section 3: Troubleshooting Deboronation in Reactions

If you suspect deboronation is compromising your Suzuki-Miyaura coupling or other reactions, the following troubleshooting guide can help you diagnose and solve the problem.

Q6: My reaction yield is low, and I see a significant byproduct. How can I confirm it's from deboronation?

The most direct way is to identify the byproduct. The expected protodeboronation product is 1-chloro-2-(2-ethoxyethoxy)benzene .

  • Mass Spectrometry (LC-MS): This is the most common and effective method. Look for the molecular ion corresponding to the deboronated compound.

  • Nuclear Magnetic Resonance (NMR): Compare the spectrum of your crude reaction mixture to a reference spectrum of the starting boronic acid. The disappearance of the B(OH)₂ signal and the appearance of a new aromatic proton signal in its place is a strong indicator.

Q7: How does pH influence deboronation, and what can I do to control it?

pH is one of the most critical factors influencing the rate of protodeboronation.[1][3] The mechanism and rate can change dramatically depending on the acidity or basicity of the medium.

  • The Causality: The speciation of the boronic acid changes with pH. Under basic conditions, the boronic acid [Ar-B(OH)₂] is converted to the more nucleophilic boronate anion [Ar-B(OH)₃⁻]. While this boronate is necessary for the transmetalation step in a Suzuki coupling, it is also often more susceptible to protodeboronation.[5][13] Conversely, strongly acidic conditions can also promote deboronation through different pathways.[4] Some studies have shown that protodeboronation is slowest at a moderately acidic pH (e.g., pH 5).[5]

  • The Solution:

    • Base Selection: The choice of base is critical. Milder bases (e.g., K₂CO₃, K₃PO₄) are often preferred over strong bases (e.g., NaOH, KOH) to avoid excessively high pH, which can accelerate deboronation.

    • Controlled Addition: Adding the base portion-wise or using a slow-release system can help maintain a more controlled pH environment.

    • Avoid Extremes: Unless required by a specific protocol, avoid strongly acidic or basic workups until the desired reaction is complete.

Q8: My reaction requires high temperatures. How does this affect deboronation, and how can I mitigate it?
  • The Causality: Like most chemical reactions, the rate of deboronation increases with temperature. If the rate of deboronation becomes competitive with the rate of your desired cross-coupling reaction, yields will suffer. The goal is to find a temperature window where the productive reaction is fast, and the decomposition is slow.

  • The Solution:

    • Catalyst Efficiency: The most effective strategy is to accelerate the desired reaction so it outcompetes deboronation.[1] Use a highly active and efficient palladium catalyst and ligand system. Modern, sophisticated ligands are designed to promote rapid catalytic turnover, which can significantly shorten reaction times and allow for lower reaction temperatures.

    • Temperature Screening: If yields are poor, perform a temperature optimization study. It's possible that a slightly lower temperature for a longer duration may give a better outcome than a high temperature for a short time.

Q9: Are there more stable alternatives to my boronic acid that I can use?

Yes. If deboronation remains a persistent issue, using a more stable boronic acid derivative is an excellent strategy. These derivatives are designed to be more robust during purification and reaction setup and then generate the active boronic acid in situ.

DerivativeStructure ExampleKey AdvantagesConsiderations
Pinacol Ester (Ar-Bpin)Aryl group attached to a B-O-C-C-O ringMore stable to silica gel chromatography; less polar than the free acid.[14][15]Can still undergo deboronation; hydrolysis to the active boronic acid is required.
MIDA Boronate Ester (Ar-B(MIDA))Boron protected by N-methyliminodiacetic acidHighly stable to a wide range of reaction conditions, including chromatography.[14] Enables "slow release" of the boronic acid under basic conditions, keeping its concentration low and minimizing side reactions.[1]High polarity can sometimes hinder purification.[14]
Organotrifluoroborate (Ar-BF₃K)[Ar-BF₃]⁻K⁺Generally more stable than the corresponding boronic acids. Also utilizes a slow-release mechanism via hydrolysis.[1][3]Requires specific conditions for hydrolysis to the active boronic acid.

Section 4: Experimental Protocols

Protocol 1: Recommended Storage and Handling Workflow
  • Receiving: Upon receipt, immediately transfer the manufacturer's container into a secondary container (e.g., a sealed bag) with a desiccant pouch.

  • Storage: Place the container in a designated, clearly labeled spot in a 2–8°C refrigerator.

  • Dispensing: a. Allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture on the cold solid. b. In a fume hood with low airflow or in a glovebox, quickly weigh the desired amount of the boronic acid into a clean, dry vial. c. Backfill the stock bottle with an inert gas (e.g., Argon), seal it tightly with paraffin film, and return it to cold storage.

  • Reaction Setup: Add the weighed boronic acid to your reaction vessel, preferably under a positive pressure of inert gas. Use anhydrous solvents transferred via syringe or cannula.

Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Deboronation

This protocol is a general starting point. Optimization of catalyst, ligand, base, and solvent for your specific substrates is recommended.

  • Vessel Preparation: Add your aryl halide (1.0 eq.), this compound (1.2–1.5 eq.), and a magnetic stir bar to a flame-dried round-bottom flask equipped with a reflux condenser.

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and inert gas (Argon or Nitrogen) three times to thoroughly remove all oxygen.

  • Solvent Addition: Add your chosen solvent system (e.g., dioxane/water or toluene/ethanol/water), which has been thoroughly degassed by sparging with inert gas for 20–30 minutes.

  • Base Addition: Add your degassed base solution (e.g., aqueous K₂CO₃, 2.0 eq.).

  • Catalyst Addition: In a final, swift step, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%) or a pre-catalyst/ligand combination (e.g., Pd₂(dba)₃ / SPhos).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) and monitor its progress by TLC or LC-MS. Aim for the lowest temperature and shortest time that provides complete consumption of the limiting reagent.

  • Workup: Upon completion, cool the reaction to room temperature before exposing it to air. Proceed with your standard aqueous workup and purification.

Section 5: Visualization of Key Processes

Diagram 1: The Protodeboronation Side Reaction

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Undesired Products ArylBOH2 (Ar)B(OH)₂ This compound ArylH Ar-H (Deboronated Byproduct) ArylBOH2->ArylH  C-B Bond Cleavage BOH3 B(OH)₃ (Boric Acid) ArylBOH2->BOH3 H2O H₂O (Proton Source) H2O->ArylH Base Base (e.g., OH⁻) or Acid (e.g., H⁺) Base->ArylH

Caption: Mechanism of protodeboronation, an undesired side reaction.

Diagram 2: Troubleshooting Workflow for Deboronation

G cluster_optimize Optimization Strategies start Low Yield / Suspected Deboronation confirm 1. Confirm Byproduct (LC-MS, NMR) start->confirm check_storage 2. Review Storage (Temp, Atmosphere, Age) confirm->check_storage optimize 3. Optimize Reaction check_storage->optimize opt_base Use Milder Base (e.g., K₂CO₃) opt_temp Lower Temperature & Use Efficient Catalyst opt_degas Ensure Rigorous Degassing consider_alt 4. Consider Stable Derivatives (MIDA, Bpin, BF₃K) opt_base->consider_alt opt_temp->consider_alt opt_degas->consider_alt

Caption: A logical workflow for troubleshooting deboronation.

References

  • Protodeboronation - Wikipedia. [Link]

  • Protodeboronation - Organic Chemistry Portal. [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(10), 1346–1360. [Link]

  • Liu, W.-B., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry, 15(29), 6233–6239. [Link]

  • Majer, J., et al. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(23), 6062–6066. [Link]

  • How to Store Boric Acid | Lab Alley. [Link]

  • Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(11), e2020888118. [Link]

  • Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed, 118(11). [Link]

  • Jayshree, A., & Hall, M. B. (2011). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. Journal of Chemical Theory and Computation, 7(5), 1547–1558. [Link]

  • Martínez-Aguirre, M. A., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry, 78(10), 4674–4684. [Link]

  • Nishihara, Y., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3556–3560. [Link]

  • Anderson, N. G. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Anderson's Process Solutions. [Link]

  • For the pro's (Suzuki) : r/Chempros - Reddit. [Link]

  • This compound - LookChem. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

  • Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research, 49(12), 2676–2686. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Safety Data Sheet: Boric acid - Carl ROTH. [Link]

  • Arylboronic acid or boronate synthesis - Organic Chemistry Portal. [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories - University of St Andrews. [Link]

  • Yan, J., et al. (2004). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Tetrahedron, 60(51), 11993–11999. [Link]

  • Raines, R. T. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Abstracts of Papers of the American Chemical Society, 261. [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276. [Link]

  • 4-Chlorophenylboronic acid recrystallization procedure - Organic Syntheses. [Link]

  • How to Handle Strong Acids in the Lab - Bitesize Bio. [Link]

  • Davies, M. J. (2020). A critical evaluation of the use of fluorescent probes for the detection of reactive species in biological systems. Free Radical Biology and Medicine, 152, 335–361. [Link]

  • Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences of the United States of America, 118(11). [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Safety Data Sheet: Boric acid - Chemos GmbH&Co.KG. [Link]

  • Martínez-Aguirre, M. A., et al. (2020). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry, 18(3), 440–449. [Link]

  • The Suzuki Reaction - Myers Group, Harvard University. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Presentation. [Link]

Sources

Removal of palladium catalyst from (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid reaction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for palladium catalyst removal from the synthesis of (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid and related compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of palladium-catalyzed reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for removing residual palladium from my reaction mixture?

A1: The most prevalent and effective methods for palladium removal can be broadly categorized as follows:

  • Adsorption: This involves using solid-supported materials that have a high affinity for palladium. Common adsorbents include activated carbon and specialized metal scavengers.[1] These scavengers are often silica-based or polymer-based and are functionalized with groups like thiols, amines, or dimercaptotriazine (DMT) that chelate palladium.[1][2][3]

  • Crystallization: Purifying the final product through crystallization can be an effective method, as it often leaves the palladium impurities behind in the mother liquor.[1] The efficiency of this method can sometimes be improved by using additives that enhance the solubility of palladium species in the solvent.

  • Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a phase that is separate from the product.[1]

  • Filtration: For heterogeneous palladium catalysts like palladium on carbon (Pd/C), or when the palladium has precipitated, filtration through a filter aid such as Celite® is a straightforward removal method.[1]

  • Chromatography: Techniques like column chromatography can be used to separate the desired compound from the palladium catalyst.[1]

Q2: How do I choose the most suitable palladium removal method for my specific experiment?

A2: The optimal method is highly dependent on several factors specific to your reaction.[4][5][6] Consider the following:

  • Nature of your final product: Its solubility, stability, and potential to chelate with palladium will influence your choice.

  • Form of the palladium residue: Is it homogeneous (dissolved) or heterogeneous (a solid)?[1] Also, consider the oxidation state, as Pd(0) and Pd(II) may require different removal strategies.[4][7]

  • Solvent system: The solvent used in your reaction will affect the performance of scavengers and other purification methods.

  • Required purity level: The stringency of the required purity for your final product will dictate the necessary efficiency of the removal method.[1]

Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A3: Regulatory bodies such as the International Council for Harmonisation (ICH) provide guidelines for elemental impurities in drug products.[6] According to the ICH Q3D guidelines, palladium is a Class 2B element. The Permitted Daily Exposure (PDE) for palladium is 100 µ g/day for the oral route of administration and 10 µ g/day for the parenteral route.[8]

Q4: Can I use activated carbon for palladium removal, and what are its limitations?

A4: Yes, activated carbon is a cost-effective and commonly used adsorbent for removing palladium residues.[1][4][9] However, it has some limitations. Activated carbon can lack selectivity, which may lead to the non-specific adsorption of your desired product, resulting in significant yield loss.[1] Its efficiency in removing palladium can also be lower when compared to more specialized metal scavengers.[1]

Q5: What are metal scavengers and how do they work?

A5: Metal scavengers are materials, typically based on silica or polymers, that are functionalized with ligands that have a high affinity for specific metals. For palladium, these ligands are often sulfur-based (e.g., thiols, thioureas) or nitrogen-based (e.g., amines, triazines).[2][3] The scavenger is added to the reaction mixture, where it selectively binds to the palladium. Since the scavenger is a solid, it can then be easily removed by filtration, taking the bound palladium with it.[10]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the palladium removal process.

Issue 1: High levels of residual palladium after purification.

Possible Cause: The chosen scavenger or purification method is not optimal for the specific palladium species present in your reaction mixture.

Troubleshooting Steps:

  • Scavenger Screening: Perform a small-scale screen of different types of palladium scavengers (e.g., thiol-based, amine-based, DMT-based) to identify the most effective one for your system.

  • Optimize Conditions: Vary the amount of scavenger, temperature, and treatment time.[1] For example, increasing the temperature to 40-60 °C can sometimes improve scavenging efficiency.[1]

  • Consider a Pre-treatment Step: A mild oxidation or reduction step prior to scavenging can sometimes convert various palladium species into a single, more easily removed form.[1]

Issue 2: Significant loss of product yield after palladium removal.

Possible Cause: The chosen method, particularly activated carbon, is non-selectively adsorbing your product along with the palladium.

Troubleshooting Steps:

  • Switch to a More Selective Scavenger: Functionalized silica or polymer scavengers generally offer higher selectivity for palladium over the product compared to activated carbon.[4]

  • Reduce the Amount of Adsorbent: Use the minimum amount of adsorbent necessary to achieve the desired level of palladium removal. This may require some optimization experiments.

  • Thoroughly Wash the Adsorbent: After filtration, wash the collected adsorbent with fresh solvent to recover any adsorbed product.

Issue 3: Inconsistent palladium removal from batch to batch.

Possible Cause: Variations in the reaction work-up are leading to different palladium species being present before the removal step.

Troubleshooting Steps:

  • Standardize the Work-up Procedure: Ensure that the work-up protocol before the palladium removal step is consistent for every batch to minimize variability in the palladium species.[1]

  • Use a Broad-Spectrum Scavenger: Some scavengers, such as those based on dimercaptotriazine (DMT), are effective against a wider range of palladium species and can provide more consistent results.[1]

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging in Batch Mode

This protocol provides a general guideline for using a solid-supported palladium scavenger.

  • Dissolution: Dissolve the crude product containing the residual palladium in a suitable organic solvent (e.g., Tetrahydrofuran, Dichloromethane, Ethyl Acetate).[1]

  • Scavenger Addition: Add the selected palladium scavenger to the solution. A typical starting point is to use 4-8 molar equivalents of the scavenger relative to the initial amount of palladium catalyst used in the reaction.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 1 to 18 hours.[1] The optimal time and temperature should be determined experimentally for your specific system.

  • Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[10]

  • Concentration: Combine the filtrate and the washings, and concentrate the solution under reduced pressure to obtain the purified product.

Protocol 2: Quantification of Residual Palladium

Accurate quantification of residual palladium is crucial to ensure product purity and meet regulatory requirements.

  • Sample Preparation: Accurately weigh a sample of the purified product and dissolve it in a suitable solvent to a known concentration.

  • Analysis: The most common and accurate method for quantifying trace metals is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[11] This technique offers high sensitivity and can detect palladium at parts-per-billion (ppb) levels.

  • Alternative Methods: While ICP-MS is the gold standard, other techniques like fluorimetric and colorimetric methods are being developed for faster and more cost-effective palladium detection.[12] These methods often utilize a chemical reaction that produces a fluorescent or colored product in the presence of palladium.[11]

Data Presentation

Table 1: Comparison of Common Palladium Scavenging Methods

MethodAdvantagesDisadvantagesTypical Application
Activated Carbon Low cost, widely available.[4]Can have low selectivity leading to product loss, may have lower efficiency than specialized scavengers.[1]General purpose palladium removal, particularly when cost is a primary concern.
Functionalized Silica Scavengers (e.g., Thiol, Amine, DMT) High selectivity for palladium, high efficiency, broad solvent compatibility.[2][3][4]Higher cost compared to activated carbon.[4]Purification of high-value compounds like APIs where product loss is a critical concern.
Functionalized Polymer Scavengers High capacity, good mechanical stability.Can swell in certain solvents, potentially higher cost.Large-scale applications where high scavenger capacity is beneficial.

Visualizations

Palladium_Removal_Workflow start Start: Crude Reaction Mixture with this compound product and Palladium Catalyst check_pd_form Is the Palladium Catalyst Homogeneous or Heterogeneous? start->check_pd_form heterogeneous Heterogeneous (e.g., Pd/C) check_pd_form->heterogeneous Heterogeneous homogeneous Homogeneous (Dissolved) check_pd_form->homogeneous Homogeneous filtration Filtration through Celite® heterogeneous->filtration scavenging Select and Apply Palladium Scavenger homogeneous->scavenging analysis Quantify Residual Palladium (e.g., using ICP-MS) filtration->analysis scavenging->filtration to remove scavenger crystallization Consider Crystallization as an alternative or subsequent step scavenging->crystallization end Purified Product analysis->end

Caption: Decision workflow for selecting a palladium removal strategy.

Scavenger_Mechanism cluster_before Before Scavenging cluster_after After Scavenging & Filtration scavenger Silica or Polymer Support Linker Functional Group (e.g., -SH, -NH2, DMT) palladium Pd(L)n (Soluble Palladium Complex) scavenger:f2->palladium Chelation bound_complex Solid Scavenger with Bound Palladium product Product Molecule filtration Filtration solution Solution containing Product and Palladium purified_solution Purified Solution (Product only)

Caption: Mechanism of palladium removal using a functionalized scavenger.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development. [Link]

  • How to Remove Palladium in three easy steps. (2023). Biotage. [Link]

  • Palladium catalyst recovery using scavenger resin. SpinChem. [Link]

  • Method of removing palladium.
  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2006). Organic Process Research & Development. [Link]

  • Guideline for Elemental Impurities Q3D(R2). (2022). ICH. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters. [Link]

  • Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. (2016). Chemical Science. [Link]

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Organic Process Research & Development. [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • ICH Q3D Elemental Impurities. CMC Drug Product Development Regulatory Consulting Pharma. [Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. [Link]

  • Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014). Books. [Link]

  • Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. ResearchGate. [Link]

  • Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry. FDA. [Link]

  • Guideline for Elemental Impurities Q3D(R1). (2019). ICH. [Link]

  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. [Link]

  • Metal Scavenging using bulk SiliaMetS functionalized silica. (2016). YouTube. [Link]

  • Elemental Impurities: ICH Q3D Compliance Guide. Assyro AI. [Link]

Sources

Validation & Comparative

A Comparative Guide to (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic Acid in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, phenylboronic acids stand as indispensable tools, primarily for their pivotal role in the Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth comparison of a highly functionalized building block, (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid , against other common phenylboronic acids. We will delve into its structural nuances, comparative performance in cross-coupling reactions, and its strategic applications in medicinal chemistry and drug development, supported by experimental data and validated protocols.

Introduction: The Strategic Value of Substituted Phenylboronic Acids

The Suzuki-Miyaura reaction has become a cornerstone for the formation of carbon-carbon bonds, particularly for creating biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The versatility of this reaction is largely due to the stability, commercial availability, and functional group tolerance of organoboron reagents.[2][3]

While simple phenylboronic acid is a staple, the true power of this chemistry is realized through the use of substituted analogues. The nature and position of substituents on the phenyl ring dictate the electronic and steric properties of the boronic acid, profoundly influencing its reactivity and the properties of the final product. Boronic acid derivatives have gained significant traction in medicinal chemistry, not only as synthetic intermediates but also as pharmacophores in their own right, with drugs like bortezomib showcasing their therapeutic potential.[4][5][6]

This compound is a sophisticated reagent that offers more than just a phenyl scaffold. It introduces a unique combination of substituents:

  • A chloro group at the 3-position, which acts as a mild electron-withdrawing group and a potential vector for further functionalization.

  • An ethoxyethoxy group at the 4-position, an ether linkage known to enhance solubility and modulate pharmacokinetic properties in drug candidates.

This guide aims to provide researchers with a clear understanding of when and why to choose this specific boronic acid over simpler alternatives, grounding the discussion in chemical principles and practical data.

A Comparative Analysis of Physicochemical Properties

The reactivity of a phenylboronic acid in a Suzuki-Miyaura coupling is not solely dependent on the palladium catalyst or reaction conditions; it is intrinsically linked to the electronic and steric environment of the boronic acid itself.

Causality of Substituent Effects:

  • Electron-Donating Groups (EDGs) , such as methoxy or alkyl groups, increase the electron density on the phenyl ring. This can facilitate the transmetalation step of the Suzuki-Miyaura cycle by making the aryl group more nucleophilic.

  • Electron-Withdrawing Groups (EWGs) , such as nitro or chloro groups, decrease the electron density. While this can sometimes slow down transmetalation, it can also make the boronic acid more stable to protodeboronation (the undesired loss of the boronic acid group).[7]

  • Steric Hindrance , particularly from ortho-substituents, can impede the approach of the boronic acid to the palladium center, potentially slowing the reaction or requiring more robust catalytic systems.[8][9]

This compound presents a balanced electronic profile. The chlorine atom is weakly deactivating, while the para-ether group is activating. The flexible ethoxyethoxy chain is not expected to introduce significant steric hindrance.

Below is a comparison of our target molecule with other commonly used phenylboronic acids.

Table 1: Comparative Physicochemical Properties of Selected Phenylboronic Acids
Compound Name Structure Molecular Weight ( g/mol ) Key Structural Features Predicted Influence on Reactivity
Phenylboronic Acid121.93UnsubstitutedBaseline reactivity.
4-Methoxyphenylboronic Acid151.96Strong electron-donating group (para-OCH₃)Generally enhances reactivity in transmetalation.
4-Chlorophenylboronic Acid156.38Electron-withdrawing group (para-Cl)May slightly decrease reactivity but increases stability.
This compound 246.46Weak EWG (meta-Cl), EDG (para-ether), solubility-enhancing chainBalanced electronics; the ether group's donation may offset the halogen's withdrawal, leading to good reactivity. The side chain is expected to improve solubility in organic solvents.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The ultimate test of a building block is its performance in the reaction flask. The Suzuki-Miyaura catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10] The structure of the boronic acid primarily influences the transmetalation step.

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-Ar'(L)₂ OxAdd->Transmetal Transmetal->Pd0 Product Ar-Ar' Transmetal->Product Reductive Elimination Regen Regenerated Pd(0)L₂

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Direct, side-by-side comparative studies for a wide range of boronic acids under identical conditions are not always available in the literature.[11] However, we can synthesize a comparative view from numerous reports on Suzuki-Miyaura couplings. The following table provides representative data for the coupling of various boronic acids with a model aryl bromide, highlighting the conditions required and the resulting yields.

Table 2: Representative Performance of Phenylboronic Acids in Suzuki-Miyaura Coupling with Aryl Bromides
Boronic Acid Aryl Halide Catalyst System Base Solvent Temp (°C) Time (h) Yield (%)
Phenylboronic Acidp-BromoacetophenonePd(dppf)Cl₂K₂CO₃Toluene/H₂O8012~95
4-Methoxyphenylboronic Acid4-BromotoluenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80498
4-Chlorophenylboronic Acid4-Chloroacetophenone[N,O]-ligated Pd catalystK₂CO₃Dioxane110495[12]
2-Nitrophenylboronic Acid4-BromoanisolePd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001285
This compound4-BromoanisolePd(dppf)Cl₂K₃PO₄Dioxane/H₂O9016>90 (Estimated based on similar substrates)

Analysis of Performance: this compound is expected to be a reliable coupling partner. Its reactivity should be comparable to other substituted phenylboronic acids, and standard catalyst systems like those based on Pd(dppf)Cl₂ or Pd(PPh₃)₄ are generally effective. The choice of a slightly stronger base, like K₃PO₄, is often beneficial for boronic acids that may be slower to transmetalate or for more challenging aryl halide partners.[3]

Experimental Protocol: A Self-Validating System

To ensure reproducibility and success, a well-designed experimental protocol is crucial. The following procedure is a robust, general method for the Suzuki-Miyaura coupling that can be adapted for this compound and other analogues.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

General Procedure for Suzuki-Miyaura Coupling:

  • Rationale for Self-Validation: This protocol incorporates checkpoints (inert atmosphere, degassing, reaction monitoring) that are critical for success. Failure at these steps is a common source of low yields. Successful execution validates the integrity of the setup and reagents.

  • Reagent Preparation & Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), This compound (1.2-1.5 equiv), and base (e.g., K₃PO₄, 3.0 equiv).

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more expensive aryl halide. The choice of base is critical; K₃PO₄ is effective in many systems, particularly with more hindered or electron-rich substrates.[3]

  • Inert Atmosphere:

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Maintain a positive pressure of inert gas throughout the reaction.

    • Causality: The Pd(0) active catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it. An inert atmosphere is essential to preserve catalytic activity.

  • Solvent Addition and Degassing:

    • Add the solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

    • Bubble the inert gas through the stirred solution for 15-20 minutes to remove dissolved oxygen.

    • Causality: Solvents can dissolve significant amounts of oxygen. Degassing is a critical step to prevent catalyst oxidation and ensure high yields. The presence of water is often beneficial for the solubility of the base and can accelerate the transmetalation step.

  • Catalyst Addition and Reaction:

    • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%) to the flask.

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

    • Causality: The catalyst is added last to the degassed mixture to minimize its exposure to any residual oxygen.

  • Monitoring and Work-up:

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Application and Strategic Advantage in Drug Discovery

The choice of this compound is often a strategic one in medicinal chemistry programs. The resulting 3-chloro-4-(2-ethoxyethoxy)biaryl moiety can impart several desirable properties:

  • Improved Pharmacokinetics: The ethoxyethoxy side chain is a classic strategy to enhance aqueous solubility and can disrupt crystal packing, which may improve oral absorption. It also provides a handle for hydrogen bonding and can improve metabolic stability compared to a simple methoxy group.

  • Vector for Further Chemistry: The chlorine atom is not just an electronic modulator; it serves as a valuable synthetic handle for subsequent reactions, such as another cross-coupling, amination, or cyanation, allowing for late-stage diversification of a lead compound.

  • Modulation of Biological Activity: The specific substitution pattern can be crucial for binding to a biological target. The chlorine can act as a lipophilic contact or a halogen bond donor, while the ether linkage can engage in hydrogen bonding with receptor residues.

Conclusion and Selection Guide

Choosing the right phenylboronic acid is a critical decision in the design of a synthetic route.

  • Choose this compound when:

    • Your target molecule requires enhanced solubility and improved pharmacokinetic properties.

    • You need a chloro-substituent for a specific biological interaction or as a handle for late-stage diversification.

    • You are building complex molecules for pharmaceutical or agrochemical applications where these features provide a distinct advantage.

  • Choose simpler phenylboronic acids (e.g., unsubstituted, 4-methoxy, 4-chloro) when:

    • The primary goal is the rapid synthesis of a simple biaryl core without the need for property modulation.

    • Cost and atom economy are the primary drivers for a large-scale synthesis of a basic scaffold.

    • The specific electronic properties of simpler substituents are required for the desired reactivity or biological effect.

References

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein J. Org. Chem. 2018, 14, 2384–2393. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. 2020, 25(18), 4323. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. J Am Chem Soc. 2007, 129(21), 6690–6691. [Link]

  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences. 2023, 5(6), 169. [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. J Org Chem. 2005, 70(26), 10685–10692. [Link]

  • Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. SciSpace. [Link]

  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. J Heterocyclic Chem. 2004, 41(6), 941-946. [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Org. Lett. 2016, 18(17), 4444–4447. [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Sci Rep. 2024, 14, 608. [Link]

  • Process for producing phenylboronic acids and triphenylboroxines.
  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Adv. 2022, 12(2), 903-915. [Link]

  • (R,R)-N-(4-CHLOROPHENYL)-N'-(PHENYLSULFONYL)-1,2-DIPHENYLETHANEDIAMINE. Organic Syntheses. [Link]

  • Suzuki-Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. ResearchGate. [Link]

  • An Introduction to the Therapeutic Potential of Boronic Acid Derivatives. Journal of Experimental Sciences. 2023, 1(1), 45-50. [Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules. 2023, 28(3), 1269. [Link]

  • Regio- and Stereoselective Synthesis of CF3-Containing 1,2- and 1,1-Diarylethenes. Switchable Reaction of β-Halo-β-(trifluoromethyl)styrenes with Boronic Acids. J. Org. Chem. 2021, 86(2), 1773–1785. [Link]

  • Boron Chemistry for Medical Applications. Int J Mol Sci. 2018, 19(6), 1634. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Link]

Sources

A Comparative Analysis of the Reactivity of (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic Acid and Its Analogs in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures that are prevalent in pharmaceuticals and advanced materials. The reactivity of the boronic acid component is a critical determinant of the reaction's efficiency and yield. This guide provides a detailed comparative analysis of the reactivity of (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid against a selection of its structural analogs. By examining the electronic and steric influences of its substituents, we aim to provide researchers with predictive insights into its performance in cross-coupling reactions.

Introduction to Phenylboronic Acid Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate.[1] The catalytic cycle is generally understood to involve three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1]

The transmetalation step is particularly sensitive to the properties of the boronic acid. For this step to proceed efficiently, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[2] The electronic nature of the substituents on the phenyl ring of the boronic acid directly influences its Lewis acidity and the nucleophilicity of the aryl group, thereby affecting the rate of transmetalation and the overall reaction outcome.

Core Comparison: this compound and Its Analogs

To contextualize the reactivity of this compound, we will compare it with three analogs, each chosen to isolate the effect of its distinct structural features:

  • Phenylboronic acid: The unsubstituted parent compound, serving as a baseline for reactivity.

  • (3-Chloro-4-methoxyphenyl)boronic acid: An analog that replaces the 2-ethoxyethoxy group with a less sterically demanding methoxy group, allowing for a focused examination of the electronic and steric effects of the chloro substituent.

  • (4-(2-Ethoxyethoxy)phenyl)boronic acid: This analog lacks the chloro substituent, isolating the influence of the 2-ethoxyethoxy group.

The following diagram illustrates the structures of the compared boronic acids.

cluster_target This compound cluster_analog1 Phenylboronic acid cluster_analog2 (3-Chloro-4-methoxyphenyl)boronic acid cluster_analog3 (4-(2-Ethoxyethoxy)phenyl)boronic acid node_target Cl | C₆H₃(B(OH)₂)-O-CH₂CH₂-O-CH₂CH₃ node_analog1 C₆H₅-B(OH)₂ node_analog2 Cl | C₆H₃(B(OH)₂)-O-CH₃ node_analog3 C₆H₄(B(OH)₂)-O-CH₂CH₂-O-CH₂CH₃

Figure 1. Structures of this compound and its selected analogs.

Mechanistic Insights: Electronic and Steric Effects

The reactivity of a substituted phenylboronic acid in Suzuki-Miyaura coupling is primarily governed by a combination of electronic and steric effects imparted by its substituents.

Electronic Effects

The electronic influence of a substituent can be quantified using Hammett constants (σ). Electron-donating groups (EDGs) have negative σ values and increase the electron density on the aromatic ring, making the aryl group more nucleophilic and generally accelerating the transmetalation step. Conversely, electron-withdrawing groups (EWGs) have positive σ values, decrease the ring's electron density, and can hinder transmetalation.[3]

  • 3-Chloro Substituent: The chloro group at the meta position acts primarily as an electron-withdrawing group through its inductive effect. The Hammett constant for a meta-chloro substituent (σ_m) is approximately +0.37.[4] This electron-withdrawing nature decreases the nucleophilicity of the phenyl ring, which is expected to slow down the transmetalation step compared to an unsubstituted phenylboronic acid.

In This compound , these two opposing electronic effects are at play. The electron-donating 2-ethoxyethoxy group at the para position is generally considered to have a stronger influence than the meta-chloro group, leading to an overall electron-rich character of the phenyl ring, albeit attenuated by the chloro substituent.

Steric Effects

Steric hindrance, particularly from substituents ortho to the boronic acid group, can impede the approach of the palladium complex during the transmetalation step, thereby slowing down the reaction. The Taft steric parameter (Es) is a measure of this steric bulk.[5][6][7]

  • 3-Chloro Substituent: Being ortho to the boronic acid group, the chloro substituent in this compound introduces steric hindrance. While a specific Taft parameter for an ortho-chloro group can vary depending on the reaction, it is generally considered to be of moderate size. Studies have shown that a methyl group is sterically larger than a chlorine atom.[8]

The interplay of these electronic and steric factors dictates the overall reactivity of the boronic acid. The following diagram illustrates this relationship.

Reactivity Overall Reactivity Electronic Electronic Effects Reactivity->Electronic Steric Steric Effects Reactivity->Steric EDG 4-(2-Ethoxyethoxy) Group (Electron-Donating) Electronic->EDG + EWG 3-Chloro Group (Electron-Withdrawing) Electronic->EWG - Ortho Ortho Chloro Group (Steric Hindrance) Steric->Ortho -

Figure 2. Factors influencing the reactivity of this compound.

Comparative Performance Data

While a direct kinetic comparison under identical conditions is ideal, we can infer relative reactivities from reported yields in the literature for Suzuki-Miyaura couplings with a common coupling partner, such as 4-bromoanisole. It is important to note that reaction conditions can significantly influence yields.

Boronic AcidCoupling PartnerCatalyst System (Typical)Solvent (Typical)Base (Typical)Yield (%)Reference
This compound Aryl HalidePd(PPh₃)₄Dioxane/H₂OK₂CO₃~85-95Inferred from similar structures
Phenylboronic acid4-BromoanisolePd(OAc)₂ / PPh₃TolueneK₂CO₃~90[General Literature]
(3-Chloro-4-methoxyphenyl)boronic acidAryl HalidePd(PPh₃)₄Dioxane/H₂ONa₂CO₃~92Inferred from similar structures
(4-(2-Ethoxyethoxy)phenyl)boronic acidAryl HalidePd(OAc)₂ / LigandToluene/H₂OK₃PO₄~95Inferred from similar structures

Note: The yields presented are illustrative and can vary significantly based on the specific aryl halide, catalyst, ligand, base, solvent, and temperature used.

From the available data and theoretical considerations, a general reactivity trend can be proposed:

(4-(2-Ethoxyethoxy)phenyl)boronic acid > This compound(3-Chloro-4-methoxyphenyl)boronic acid > Phenylboronic acid

The higher reactivity of the alkoxy-substituted analogs compared to phenylboronic acid is attributed to the electron-donating nature of the alkoxy groups. The presence of the electron-withdrawing chloro group in this compound and (3-Chloro-4-methoxyphenyl)boronic acid slightly diminishes their reactivity compared to the analog without the chloro substituent. The steric hindrance from the ortho-chloro group also contributes to this effect.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a phenylboronic acid with an aryl bromide, which can be adapted for comparative studies.

cluster_workflow Experimental Workflow A 1. Combine Reagents: Aryl Bromide, Boronic Acid, Pd Catalyst, Ligand, Base B 2. Add Solvent (e.g., Dioxane/H₂O) A->B C 3. Heat and Stir (e.g., 90-100 °C, 12-16 h) B->C D 4. Work-up: Extraction and Washing C->D E 5. Purification: Column Chromatography D->E F 6. Characterization: NMR, MS E->F

Figure 3. General experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • Aryl bromide (1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, boronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the dioxane and water via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified product by NMR and mass spectrometry.

This self-validating protocol includes monitoring by TLC to ensure reaction completion and purification followed by characterization to confirm the identity and purity of the product. For a comparative study, it is crucial to maintain identical reaction conditions for all boronic acids being tested.

Conclusion

This compound is a valuable building block in organic synthesis, offering a balance of electronic and steric properties. Its reactivity in Suzuki-Miyaura coupling is enhanced by the electron-donating 4-(2-ethoxyethoxy) group, while the 3-chloro substituent provides a point of moderation through its electron-withdrawing inductive effect and steric hindrance. This nuanced reactivity profile makes it a versatile reagent, generally exhibiting higher reactivity than unsubstituted phenylboronic acid. For researchers and drug development professionals, understanding these structure-activity relationships is key to predicting reaction outcomes and designing efficient synthetic routes to complex molecular targets.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Molander, G. A., & Cavalcanti, L. N. (2012). Suzuki-Miyaura Cross-Coupling of Phenylboronic acid and 4-bromochlorobenzene. ChemSpider Synthetic Pages, 538.
  • Wikipedia. (2024, October 9). Hammett equation. Retrieved from [Link]

  • Stenutz, R. (n.d.). Hammett substituent constants. Retrieved from [Link]

  • Chemeo. (n.d.). This compound. Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

  • Science.gov. (n.d.). hammett substituent constants: Topics. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-CHLOROPHENYLBORONIC ACID. Retrieved from [Link]

  • Guisado, L., et al. (2017). Steric Scale of Common Substituents from Rotational Barriers of N-(o-Substituted aryl)thiazoline-2-thione Atropisomers. The Journal of Organic Chemistry, 82(15), 8084–8091.
  • Glennon, R. A., et al. (2016). Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues. British journal of pharmacology, 173(14), 2210–2223.
  • Dalal Institute. (n.d.). Taft Equation. Retrieved from [Link]

  • Pereira, M. M. A., et al. (2017). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 28(3), 151-155.
  • Wang, X., et al. (2011). Synthesis of 2-ethyl-4-methoxy aniline via four-step process.
  • Schierle, S., et al. (2021). Development and in vitro Profiling of Dual FXR/LTA4H Modulators. Chemistry–A European Journal, 27(48), 12345-12356.
  • Roberts, J. D. (1959). 2.6: delta and Hammett's sigma constants. In Nuclear Magnetic Resonance. McGraw-Hill.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Reaction Chemistry & Engineering. (2021). Temperature effect on the steric and polar Taft substituent parameter values. Reaction Chemistry & Engineering, 6(10), 1845-1853.
  • Google Patents. (n.d.). Process for preparing boronic acids and esters in the presence of magnesium metal.
  • National Institutes of Health. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-CHLOROPHENYLBORONIC ACID. Retrieved from [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105.
  • YouTube. (2021, May 5). 27.04 A Survey of Hammett Substituent Constants. Retrieved from [Link]

  • PubMed. (2009). Examination of the role of Taft-type steric parameters in asymmetric catalysis. The Journal of organic chemistry, 74(21), 8144–8154.
  • Chemistry LibreTexts. (2024, September 1). 2.4: Preparation of 4-Acetoxy Benzoic acid. Retrieved from [Link]

  • YouTube. (2021, May 3). 27.03 Hammett Substituent Constants Defined. Retrieved from [Link]

  • ResearchGate. (n.d.). Static dielectric constant of the binary liquid mixture of water and 2-(2-ethoxyethoxy)ethanol. Retrieved from [Link]

Sources

A Comparative Guide to the Reproducibility of Reactions with (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the reliability and reproducibility of chemical transformations are paramount. Boronic acids are cornerstone reagents in palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures. This guide provides a comprehensive analysis of the performance of (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid in common cross-coupling reactions, comparing its utility and reproducibility against relevant alternatives. We will delve into the mechanistic nuances influenced by its unique substitution pattern and provide detailed, field-proven protocols to empower researchers to achieve consistent and high-yielding results.

Understanding the Reagent: A Structural Perspective

This compound is a substituted arylboronic acid featuring both an electron-withdrawing chloro group and an electron-donating, sterically bulky 2-ethoxyethoxy group. This distinct combination of substituents imparts specific properties that influence its reactivity, stability, and, ultimately, the reproducibility of reactions in which it participates.

  • The 3-Chloro Substituent: The presence of a chlorine atom at the meta-position to the boronic acid group has a moderate electron-withdrawing effect. This can influence the transmetalation step in the Suzuki-Miyaura catalytic cycle. In some cases, electron-withdrawing groups can enhance the rate of transmetalation, but they can also affect the overall electron density of the aromatic ring, potentially influencing side reactions.

  • The 4-(2-ethoxyethoxy) Substituent: This ether linkage at the para-position is an electron-donating group, which can increase the electron density of the phenyl ring. This electronic effect can modulate the reactivity of the boronic acid. The flexible and sterically demanding nature of the ethoxyethoxy chain can also play a role in the approach of the coupling partners to the catalytic center. Furthermore, the ether functionalities may have implications for the solubility of the boronic acid and its intermediates in various solvent systems.

The interplay of these electronic and steric factors makes a nuanced understanding of this reagent's behavior essential for predictable and reproducible outcomes.

Comparative Analysis: Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most common application for arylboronic acids, forming a C-C bond between the aryl group of the boronic acid and an aryl or vinyl halide/triflate. The reproducibility of this reaction is critically dependent on the quality of the boronic acid, the choice of catalyst, base, and solvent, and the nature of the coupling partner.

To provide a clear comparison, we will consider two alternatives to this compound:

  • Alternative 1: (3-Chlorophenyl)boronic acid: This allows for the isolation of the electronic and steric effects of the 2-ethoxyethoxy group.

  • Alternative 2: (4-(2-ethoxyethoxy)phenyl)boronic acid: This helps to understand the influence of the chloro substituent.

Below is a summary of expected performance based on established principles of Suzuki-Miyaura reactions.

FeatureThis compound(3-Chlorophenyl)boronic acid(4-(2-ethoxyethoxy)phenyl)boronic acidRationale & Causality
Reactivity with Aryl Bromides Good to ExcellentGood to ExcellentGood to ExcellentAll three boronic acids are generally reactive under standard Suzuki-Miyaura conditions. The electronic effects of the substituents are not typically prohibitive for coupling with activated aryl bromides.
Reactivity with Aryl Chlorides Moderate to GoodModerate to GoodModerate to GoodCoupling with aryl chlorides is more challenging and often requires more specialized catalysts (e.g., those with bulky, electron-rich phosphine ligands like SPhos or XPhos) and stronger bases to achieve good yields. The chloro-substituted boronic acids might exhibit slightly different reactivity profiles due to their electronic nature.
Potential for Side Reactions ModerateLow to ModerateModerateThe primary side reaction of concern is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This can be exacerbated by high temperatures and certain basic conditions. The electron-donating ethoxyethoxy group might slightly increase the susceptibility to this side reaction compared to the simpler 3-chlorophenylboronic acid. Homocoupling of the boronic acid is another potential side reaction.
Solubility Good in a range of organic solventsModerateGood in a range of organic solventsThe 2-ethoxyethoxy group generally enhances solubility in common organic solvents like toluene, dioxane, and THF, which can be advantageous for achieving homogeneous reaction conditions.
Stability & Handling ModerateGoodModerateLike many boronic acids, these compounds can be sensitive to air and moisture, leading to the formation of boroxines (cyclic anhydrides).[1] Proper storage under an inert atmosphere is recommended. The hygroscopic nature might be slightly more pronounced in the ethoxyethoxy-substituted variants.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure for the coupling of an aryl bromide with this compound. For aryl chlorides, a more active catalyst system and higher temperatures may be required.[2]

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., Na₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed Solvent (e.g., Toluene/Ethanol mixture, 4:1, 10 mL)

  • Degassed Water (2 mL)

  • Round-bottom flask with a magnetic stir bar

  • Condenser and inert gas (Nitrogen or Argon) supply

Procedure:

  • To a dry round-bottom flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the palladium catalyst.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent mixture via syringe.

  • In a separate vial, dissolve the base in degassed water and add it to the reaction mixture.

  • Heat the reaction mixture to 85-90 °C and stir vigorously for the required time (typically 4-12 hours). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validating System:

  • Reaction Monitoring: Regular analysis by TLC or LC-MS will confirm the consumption of starting materials and the formation of the desired product, allowing for timely intervention if the reaction stalls.

  • Internal Standard: For quantitative analysis of reproducibility, an internal standard can be added to the reaction mixture to accurately determine the yield by ¹H NMR or GC-MS.

  • Characterization: Full characterization of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry will confirm its identity and purity.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative Addition Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Amine Coordination Amine Coordination Ar-Pd(II)-X(L)->Amine Coordination [Ar-Pd(II)-X(L)(HNR'R'')]^+ [Ar-Pd(II)-X(L)(HNR'R'')]^+ Amine Coordination->[Ar-Pd(II)-X(L)(HNR'R'')]^+ Deprotonation Deprotonation [Ar-Pd(II)-X(L)(HNR'R'')]^+->Deprotonation Base Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R'' Ar-X Ar-X Ar-X->Oxidative Addition HNR'R'' HNR'R'' HNR'R''->Amine Coordination

Sources

A Senior Application Scientist's Guide to Product Confirmation: Spectroscopic Analysis of Suzuki-Miyaura Coupling Products Derived from (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.

Objective: This guide provides an in-depth, technically-grounded comparison and workflow for the spectroscopic confirmation of products resulting from the use of (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. It offers a comparative analysis against alternative boronic acid reagents, supported by predictive data and established analytical protocols.

Section 1: Executive Summary & Strategic Context

In modern organic synthesis, particularly in the construction of biaryl scaffolds prevalent in pharmaceuticals and material science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool.[1][2] The choice of the organoboron reagent is critical, influencing reaction efficiency, product yield, and purification strategies. This compound is a valuable building block, prized for the specific electronic and steric properties it imparts to target molecules.

This guide moves beyond a simple recitation of protocols. It aims to equip the practicing scientist with the rationale behind the analytical choices made to unequivocally confirm the structure of a target molecule synthesized using this reagent. We will dissect the expected spectroscopic signatures—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—for a model reaction product. Furthermore, we will compare these outcomes with those expected from an alternative reagent, (3-Chloro-4-methoxyphenyl)boronic acid, to highlight how subtle structural changes in reagents manifest in the analytical data, thereby affecting product characterization and performance.

Section 2: The Model Reaction & Comparative Framework

To provide a concrete basis for our analysis, we will consider the Suzuki-Miyaura coupling of our primary boronic acid with a common coupling partner, 4-bromoanisole. This reaction is representative of a typical C(sp²)–C(sp²) bond formation.

Primary Reaction: this compound + 4-bromoanisole → Product A: 3-Chloro-4-(2-ethoxyethoxy)-4'-methoxy-1,1'-biphenyl

For a meaningful comparison, we will evaluate an alternative boronic acid that is structurally similar but lacks the ethoxyethoxy side chain, which can influence solubility, reactivity, and potential for side reactions.

Alternative Reaction: (3-Chloro-4-methoxyphenyl)boronic acid + 4-bromoanisole → Product B: 3-Chloro-4,4'-dimethoxy-1,1'-biphenyl

The core of our guide will be the systematic spectroscopic differentiation of Product A from its starting materials and from the alternative, Product B.

Section 3: Spectroscopic Confirmation Workflow

The confirmation of a chemical structure is a process of evidence accumulation. No single technique is sufficient. The following workflow represents a robust, self-validating system for product identification.

Workflow Diagram: From Reaction to Confirmed Product

G cluster_0 Synthesis & Workup cluster_1 Primary Spectroscopic Analysis cluster_2 Data Interpretation & Confirmation Reaction Suzuki-Miyaura Coupling Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification TLC TLC Analysis Purification->TLC Assess Purity MS Mass Spectrometry (MS) TLC->MS Molecular Weight NMR ¹H & ¹³C NMR MS->NMR Structural Backbone IR FT-IR Spectroscopy NMR->IR Functional Groups Interpretation Spectral Interpretation: - Disappearance of Starting Material Signals - Appearance of Product Signals - Comparison to Predicted Data IR->Interpretation Confirmation Structure Confirmed Interpretation->Confirmation

Caption: Workflow for synthesis and spectroscopic confirmation.

Mass Spectrometry (MS): The First Checkpoint

Mass spectrometry provides the molecular weight of the product, offering the first crucial piece of evidence for a successful reaction. Electrospray ionization (ESI) is a common technique for this class of compounds.

  • Causality: The primary goal is to observe the molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the theoretical mass of the product and the disappearance of peaks for the starting materials. Boronic acids can sometimes be challenging to analyze by MS due to dehydration or formation of adducts, but modern LC-MS methods can often overcome these issues.[3][4][5]

CompoundFormulaTheoretical Monoisotopic Mass (Da)Expected [M+H]⁺ Ion (m/z)
Starting Material 1 C₁₀H₁₄BClO₄244.06245.07
Starting Material 2 C₇H₇BrO185.97186.98
Product A C₁₇H₁₉ClO₄322.10323.10
Product B C₁₄H₁₃ClO₂248.06249.06
  • Experimental Insight: Look for the characteristic isotopic pattern of the chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) in the molecular ion peak of the product. This provides additional confidence in the elemental composition.

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is excellent for tracking the disappearance of the boronic acid's characteristic O-H and B-O stretches and confirming the persistence of other key functional groups.

  • Causality: The broad O-H stretch of the boronic acid starting material is a key diagnostic signal. Its absence in the purified product is a strong indicator that the reaction has proceeded and the starting material has been removed.

Functional GroupStarting Material 1 (Boronic Acid)Product A (Biaryl Ether)Rationale for Change
O-H Stretch (Boronic Acid) ~3200-3400 cm⁻¹ (broad)AbsentConsumption of the boronic acid group.[6]
B-O Stretch ~1350-1380 cm⁻¹ (strong)AbsentConsumption of the boronic acid group.[7]
C-O-C Stretch (Aromatic Ether) ~1240 cm⁻¹~1250 cm⁻¹ (stronger, more complex)Presence of two different ether linkages.
C-O-C Stretch (Aliphatic Ether) ~1120 cm⁻¹~1120 cm⁻¹Retention of the ethoxyethoxy group.
C-Cl Stretch ~750 cm⁻¹~750 cm⁻¹Retention of the chloro-substituent.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Proof

NMR is the most powerful tool for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework.

  • Expertise & Experience: A common issue with NMR of boronic acids is peak broadening or the formation of oligomeric species (boroxines), which can lead to confusing spectra.[8] Running the NMR of the starting material in a solvent like DMSO-d₆ or methanol-d₄ can help break up these oligomers and provide a clean reference spectrum.[8] For the product, CDCl₃ is typically a good choice.

¹H NMR Analysis: Key Transformations

The most significant changes will occur in the aromatic region (typically 6.8-8.0 ppm).

ProtonsStarting Material 1 (Boronic Acid)Product A (Biaryl Ether)Rationale for Change
Aromatic Protons (Boronic Acid Moiety) Distinct set of 3 protons with specific splitting patterns.Shifted chemical shifts and potentially different splitting due to the new biaryl bond. The proton ortho to the former boronic acid group will show a notable downfield shift.Change in electronic environment upon C-C bond formation.
Aromatic Protons (Anisole Moiety) N/ANew set of 4 protons from the 4-methoxyphenyl ring.Introduction of the second aromatic ring.
-OCH₂CH₂O- Protons ~4.2 ppm (t), ~3.8 ppm (t)Similar shifts, ~4.2 ppm (t), ~3.8 ppm (t)The local environment is largely unchanged.
-OCH₂CH₃ Protons ~3.6 ppm (q), ~1.2 ppm (t)Similar shifts, ~3.6 ppm (q), ~1.2 ppm (t)The local environment is largely unchanged.
-OCH₃ Proton (from Anisole) N/A~3.85 ppm (s)Introduction of the methoxy group.
B(OH)₂ Protons Broad singlet, variable chemical shift.AbsentConsumption of the boronic acid.

¹³C NMR Analysis: Carbon Skeleton Confirmation

CarbonStarting Material 1 (Boronic Acid)Product A (Biaryl Ether)Rationale for Change
C-B Carbon ~130-140 ppm (often broad)~135-145 ppm (sharp C-C quaternary)Replacement of the C-B bond with a C-C bond.
Aromatic Carbons ~6 signals~12 signals (or fewer if symmetry exists)Presence of two distinct aromatic rings.
Ether Carbons ~4 signals~5 signalsAddition of the -OCH₃ carbon.

Section 4: Comparative Analysis vs. Alternative Reagent

Comparing the spectroscopic data of Product A with the alternative, Product B , underscores the importance of the ethoxyethoxy side chain in characterization.

Data Comparison Table: Product A vs. Product B

Spectroscopic FeatureProduct A: 3-Chloro-4-(2-ethoxyethoxy)-4'-methoxy-1,1'-biphenylProduct B: 3-Chloro-4,4'-dimethoxy-1,1'-biphenylKey Differentiator
Molecular Ion [M+H]⁺ 323.10 m/z249.06 m/zSignificant mass difference (74 Da) due to the side chain.
¹H NMR (Aliphatic Region) Signals for -OCH₂CH₂O- and -OCH₂CH₃ (~1.2, 3.6, 3.8, 4.2 ppm).Absent.Presence of the ethoxyethoxy group is unmistakable.
¹H NMR (Aromatic Region) Two distinct -OCH₃ signals (~3.85 ppm and ~3.9 ppm).One -OCH₃ signal (~3.9 ppm).Product B has two methoxy groups, but they are in different electronic environments.
¹³C NMR (Aliphatic Region) 4 signals (~15, 68, 69, 70 ppm).Absent.Confirms the carbon skeleton of the side chain.
IR Spectrum Strong C-O-C stretch from aliphatic ether (~1120 cm⁻¹).Absent.Provides quick confirmation of the aliphatic ether chain.
  • Trustworthiness of the Protocol: This comparative approach acts as a self-validating system. By knowing the expected differences between the product from the primary reagent and a logical alternative, the scientist can more confidently assign the structure and rule out potential side products or impurities. For instance, a partial hydrolysis of the ethoxyethoxy group would lead to different and identifiable signals in both NMR and MS.

Section 5: Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Authoritative Grounding: The following protocol is a generalized procedure based on established methodologies for palladium-catalyzed cross-coupling reactions.[1][2][9][10]

  • To a reaction vessel, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

  • Purge the vessel with an inert gas (Argon or Nitrogen).

  • Add a degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1 or Dioxane/Water 4:1).

  • Heat the reaction mixture (typically 80-100 °C) with stirring and monitor by TLC or LC-MS until the aryl halide is consumed.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) PdII R¹-Pd(II)L₂-X Pd0->PdII R¹-X Transmetal Transmetalation [ArB(OH)₃]⁻ PdII_Ar R¹-Pd(II)L₂-Ar PdII->PdII_Ar [ArB(OH)₃]⁻ PdII_Ar->Pd0 R¹-Ar RedElim Reductive Elimination Product Product (R¹-Ar) Base Base (e.g., K₂CO₃) Boronate [ArB(OH)₃]⁻ Base->Boronate BoronicAcid ArB(OH)₂ BoronicAcid->Boronate + OH⁻

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Spectroscopic Sample Preparation
  • NMR: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • MS: Prepare a dilute solution (~0.1 mg/mL) of the sample in a suitable solvent (e.g., Methanol or Acetonitrile) for infusion or LC-MS analysis.

  • IR: For solid samples, acquire a spectrum using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory. For oils, a thin film between salt plates can be used.

Section 6: Conclusion & Future Outlook

The successful synthesis of a target molecule is only complete upon its unambiguous characterization. This guide has demonstrated a systematic, multi-technique spectroscopic workflow to confirm the product of a Suzuki-Miyaura reaction using this compound. By integrating MS, IR, and NMR data, and by comparing these data against both starting materials and the product of an alternative reagent, researchers can build a robust and defensible structural proof. This rigorous analytical approach is fundamental to ensuring the quality and reliability of data in drug discovery and materials science, where even minor structural variations can have profound impacts on biological activity or material properties.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemisty LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Gendibal, et al. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit r/chemistry. [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc.. [Link]

  • Santucci, L., & Gilman, H. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2094. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Reddy, G. S., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(15), 5895-5902. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. (2015). Analysis of Boronic Acids Without Chemical Derivatisation. [Link]

  • Spilker, K. A., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. The Journal of Physical Chemistry C, 118(30), 16546–16557. [Link]

  • SciRP.org. (2020). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. [Link]

Sources

A Senior Application Scientist's Guide to Alternative Reagents for (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the synthesis of complex molecules for pharmaceuticals and materials science, the choice of reagents is paramount to the success of a reaction. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, and the selection of the boronic acid component is a critical determinant of yield, purity, and overall efficiency. This guide provides an in-depth comparison of alternative reagents to (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid, a key building block in the synthesis of various compounds, including the tyrosine kinase inhibitor lapatinib. We will explore direct analogues for Suzuki-Miyaura coupling, alternative cross-coupling methodologies, and the concept of bioisosteric replacement, all supported by experimental data and detailed protocols.

The Central Role of this compound

This compound is a valuable reagent due to the unique electronic and steric properties it imparts on a target molecule. The chloro and alkoxy substituents influence the reactivity of the boronic acid and the properties of the resulting biaryl product. This specific substitution pattern is found in a number of biologically active compounds, making this boronic acid a sought-after building block. Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a versatile and widely used method for constructing C-C bonds.[1]

Alternatives within the Suzuki-Miyaura Coupling Paradigm

While this compound is effective, researchers may seek alternatives for reasons such as improved stability, reactivity, cost, or to explore structure-activity relationships (SAR).

Structurally Related Phenylboronic Acids

A straightforward approach is to utilize commercially available or synthetically accessible phenylboronic acids with variations in the alkoxy side chain or other substitutions. These subtle changes can influence solubility, pharmacokinetic properties, and target engagement of the final product.

Available Analogs:

  • (3-Chloro-4-methoxyphenyl)boronic acid: A simpler and often less expensive alternative. The shorter methoxy group can alter the lipophilicity and metabolic stability of the final compound.

  • (3-Chloro-4-ethoxyphenyl)boronic acid: Another readily available analog with a slightly larger alkoxy group.

  • (3-Chloro-4-(2-methoxyethoxy)phenyl)boronic acid: Offers a subtle variation on the ethoxyethoxy chain, potentially impacting hydrogen bonding and pharmacokinetic profiles.

  • (3-Chloro-4-(2-morpholinoethoxy)phenyl)boronic acid: Introduces a basic nitrogen atom, which can significantly alter solubility and potential for salt formation.[2]

Performance Comparison:

The electronic nature of substituents on the boronic acid plays a pivotal role in the outcome of Suzuki-Miyaura reactions. Generally, electron-donating groups can enhance the rate of transmetalation, a key step in the catalytic cycle.[3] However, the optimal choice depends on the specific coupling partner and reaction conditions.

Boronic Acid AnalogKey FeaturesPotential AdvantagesPotential Disadvantages
(3-Chloro-4-methoxyphenyl)boronic acid Simple, smaller alkoxy groupLower cost, readily availableAltered lipophilicity and metabolic profile
(3-Chloro-4-ethoxyphenyl)boronic acid Slightly more lipophilic than methoxy analogMay improve certain pharmacokinetic propertiesPotential for different metabolic pathways
(3-Chloro-4-(2-methoxyethoxy)phenyl)boronic acid Ether linkage with terminal methylFine-tuning of solubility and hydrogen bondingMay have similar reactivity to the target
(3-Chloro-4-(2-morpholinoethoxy)phenyl)boronic acid Contains a basic morpholine moietyIncreased aqueous solubility, potential for salt formationMay chelate to the palladium catalyst, affecting reactivity
Alternative Boron Reagents: Organotrifluoroborates and MIDA Boronates

Boronic acids can be prone to decomposition, particularly protodeboronation, which can lead to lower yields and purification challenges. To address this, more stable boron reagents have been developed.

  • Potassium Organotrifluoroborates: These salts, such as potassium (3-chloro-4-(2-ethoxyethoxy)phenyl)trifluoroborate, offer enhanced stability to air and moisture compared to their boronic acid counterparts. They are crystalline solids that are easy to handle and store. In the presence of a base, they slowly hydrolyze in situ to generate the active boronic acid for the Suzuki-Miyaura coupling. This slow-release mechanism can be advantageous in reactions with challenging substrates.[4][5]

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are another class of air-stable, crystalline solids that are compatible with chromatography.[6][7][8] They are unreactive under anhydrous cross-coupling conditions but can be readily deprotected under mild aqueous basic conditions to release the corresponding boronic acid. This "slow-release" feature makes them particularly useful for complex, multi-step syntheses where the boronic acid functionality needs to be masked during other transformations.[9][10]

G cluster_suzuki Suzuki-Miyaura Alternatives Boronic_Acid This compound Analogs Structurally Related Boronic Acids Trifluoroborates Potassium Organotrifluoroborates MIDA MIDA Boronates

Expanding the Toolkit: Alternative Cross-Coupling Reactions

While the Suzuki-Miyaura reaction is highly versatile, other cross-coupling methods offer complementary reactivity and may be advantageous for specific substrates or to avoid boron-containing reagents.

Stille Coupling

The Stille reaction couples an organotin reagent (organostannane) with an organic halide or pseudohalide, catalyzed by palladium.[11][12][13]

  • Reagent: (3-Chloro-4-(2-ethoxyethoxy)phenyl)trialkylstannane.

  • Advantages: Organostannanes are often stable and tolerant of a wide range of functional groups. The reaction conditions can be mild.

  • Disadvantages: A significant drawback of Stille coupling is the toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction mixture.[3]

Negishi Coupling

The Negishi coupling utilizes an organozinc reagent in a palladium- or nickel-catalyzed reaction with an organic halide or triflate.[14][15][16]

  • Reagent: (3-Chloro-4-(2-ethoxyethoxy)phenyl)zinc halide.

  • Advantages: Organozinc reagents are generally more reactive than organoboron and organotin compounds, which can be beneficial for coupling with less reactive electrophiles like aryl chlorides. They also exhibit high functional group tolerance.[17]

  • Disadvantages: Organozinc reagents are often prepared in situ and can be sensitive to air and moisture, requiring careful handling under inert atmosphere.

G cluster_coupling Alternative Cross-Coupling Methodologies Target_Moiety 3-Chloro-4-(2-ethoxyethoxy)phenyl Moiety Suzuki Suzuki-Miyaura (Organoboron) Stille Stille (Organotin) Negishi Negishi (Organozinc)

Bioisosteric Replacements: A Medicinal Chemistry Perspective

In drug discovery, bioisosteric replacement is a powerful strategy to modulate the physicochemical and pharmacological properties of a lead compound.[18] The 2-ethoxyethoxy side chain in our target molecule can be a point of metabolic liability or may not be optimal for target binding. Replacing this group with a bioisostere can lead to improved drug candidates.

Potential Bioisosteres for the 2-Ethoxyethoxy Group:

  • Fluorinated Analogs: Replacing hydrogen atoms or hydroxyl groups with fluorine can block metabolic oxidation and alter the electronic properties of the molecule. For example, a difluoromethoxy or trifluoromethoxy group could be considered.[19]

  • Alternative Ether Linkages: Varying the length and branching of the ether side chain can impact lipophilicity and binding interactions. A study on lapatinib derivatives showed that branched alkyl side chains can maintain potent antitumor activity.[1]

  • Amide or Sulfonamide Linkages: Replacing the ether oxygen with a nitrogen-containing group can introduce hydrogen bonding capabilities and alter the polarity of the side chain.

  • Small Heterocycles: A small, non-aromatic heterocycle could mimic the spatial arrangement and polarity of the ethoxyethoxy group.

The choice of a bioisostere depends on the specific goals of the modification, whether it is to improve metabolic stability, enhance target binding, or alter solubility.[20] Structure-activity relationship (SAR) studies are crucial to evaluate the impact of these changes.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (or its alternative, 1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system (e.g., a mixture of toluene/ethanol/water or dioxane/water).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

G Start Reaction Setup (Aryl Halide, Boronic Acid, Pd Catalyst, Base) Solvent Add Degassed Solvent Start->Solvent Heat Heat & Stir Solvent->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Purify Purification (Chromatography) Workup->Purify Product Final Product Purify->Product

Conclusion

This compound is a valuable reagent in organic synthesis, but a range of effective alternatives are available to the discerning researcher. Structurally similar boronic acids allow for fine-tuning of molecular properties, while more stable boron reagents like organotrifluoroborates and MIDA boronates offer practical advantages in terms of handling and storage. For more significant departures in reactivity, alternative cross-coupling methodologies such as the Stille and Negishi reactions provide powerful tools, albeit with their own sets of advantages and disadvantages. Finally, for those in drug discovery, considering bioisosteric replacements for the alkoxy side chain can open up new avenues for lead optimization. The choice of the optimal reagent will always depend on the specific synthetic challenge at hand, and a thorough understanding of the available options is key to successful and efficient synthesis.

References

  • Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and Waste-Free Suzuki−Miyaura Cross-Coupling of Arylboronic Acids with Aryl Chlorides in Organic Solvents or Water.
  • Aich, D., Kumar, P., Ghorai, D., Das, K. K., & Panda, S. (2022). Recent advances in the synthesis and reactivity of MIDA boronates.
  • Darses, S., & Genet, J. P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(22), 4313-4327.
  • El-Zahab, B., & El-Ablack, F. Z. (2019). Suzuki-Miyaura cross-coupling reaction in water. Mini-Reviews in Organic Chemistry, 16(2), 115-127.
  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716-6717.
  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298.
  • Hartmann, J. T., & Sunderkötter, C. (2009). Tyrosine kinase inhibitors--a review on pharmacology, metabolism and side effects. Current drug metabolism, 10(5), 470–481.
  • Lee, D. H., & Burke, M. D. (2010). Iterative cross-coupling with MIDA boronates: towards a general platform for small molecule synthesis. Aldrichimica Acta, 43(1), 17-26.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion.
  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286.
  • Negishi, E. I. (1982). Palladium- or nickel-catalyzed cross coupling. A new selective and efficient method for carbon-carbon bond formation. Accounts of Chemical Research, 15(11), 340-348.
  • Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2012). The Negishi reaction: a trustworthy method for C–C coupling. Chemical Society Reviews, 41(1), 378-392.
  • Smith, G. W., & Dezeny, G. C. (2006). A practical synthesis of lapatinib. Tetrahedron Letters, 47(32), 5777-5780.
  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508-524.
  • Sun, H., & DiMagno, S. G. (2005). Anhydrous, fluoride-free Suzuki-Miyaura coupling.
  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes.
  • Wang, D., & Widenhoefer, R. A. (2010). Palladium-catalyzed cross-coupling of aryl(triethoxy)silanes with aryl and heteroaryl chlorides. Chemistry–A European Journal, 16(6), 1967-1973.
  • Espinet, P., & Echavarren, A. M. (2004). The mechanisms of the Stille reaction.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The SPhos ligand: a means to an end in Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling.
  • Patra, V., Porey, A., & Jana, S. (2021). Bioisosteric Replacement Strategy in Drug Design. Mini reviews in medicinal chemistry, 21(1), 2-25.
  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533.
  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(20), 6961–6963.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
  • Molander, G. A., & Ito, T. (2001).
  • Nelson, T. D., & Crouch, R. D. (2004). Cu-Free Sonogashira Coupling with PdCl2(PPh3)2 and the new, more efficient catalyst PdCl2(dppf). Organic letters, 6(14), 2373–2376.
  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: the missing link.
  • Uozumi, Y., & Nakai, Y. (2002). Catalytic Asymmetric Suzuki−Miyaura Cross-Coupling in Water with a Recyclable Amphiphilic Resin-Supported Palladium−Phosphine Complex. Organic Letters, 4(17), 2997-3000.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions: Scope and Limitations of the Use of a Sterically Hindered Phosphine as a Ligand. Journal of the American Chemical Society, 121(41), 9550-9561.
  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
  • Zeni, G., & Larhed, M. (2006). Organotellurium compounds in palladium-catalysed cross-coupling reactions. Accounts of chemical research, 39(1), 76-84.
  • Zhang, L., Meng, G., & Ma, D. (2011). A versatile synthesis of aryl sulfides and sulfones from aryl halides and thiourea.
  • Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides Using a Bulky Dialkylphosphinobiphenyl Ligand. The Journal of Organic Chemistry, 68(24), 9304-9310.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved January 26, 2026, from [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Retrieved January 26, 2026, from [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 803–819.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529–2591.
  • Gou, S., et al. (2014). Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates. European Journal of Medicinal Chemistry, 87, 767-779.
  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille reaction. Organic reactions, 50, 1-652.

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of Compounds Synthesized with (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Synthesis, The Imperative of Verification

In the landscape of modern drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of biaryl and heteroaryl structures, which are prevalent motifs in countless pharmaceutical agents.[1][2][3] The reagent, (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid, has emerged as a valuable building block, offering a unique combination of substitution patterns and a flexible ether linkage that can enhance solubility and modulate pharmacokinetic properties. Its chemical formula is C₁₀H₁₄BClO₄ with a molecular weight of 244.48 g/mol .

However, the successful synthesis of a target molecule is only the first step. The true measure of synthetic success lies in the unambiguous confirmation of its chemical structure. For researchers and drug development professionals, rigorous structural verification is not merely an academic exercise; it is a critical checkpoint that ensures reproducibility, validates structure-activity relationships (SAR), and forms the bedrock of intellectual property and regulatory submissions. This guide provides an in-depth comparison of the essential analytical techniques required to confidently elucidate and confirm the structure of novel compounds derived from this versatile boronic acid, moving beyond procedural lists to explain the causality behind each experimental choice.

The Synthetic Context: Suzuki-Miyaura Coupling and Its Nuances

This compound is predominantly used as the organoboron nucleophile in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] The reaction facilitates the formation of a new carbon-carbon bond between the boronic acid's phenyl ring and an aryl or vinyl (pseudo)halide.[2][3] While renowned for its high functional group tolerance and generally high yields, the reaction is not without potential pitfalls.[1] A comprehensive understanding of potential side reactions is crucial for designing an effective structural confirmation strategy.

Common Side Products and Impurities:

  • Protodeborylation: The C-B bond of the boronic acid can be cleaved and replaced by a hydrogen atom, leading to the formation of 1-chloro-2-(2-ethoxyethoxy)benzene. This is often exacerbated by prolonged reaction times or specific pH conditions.[3]

  • Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl dimer. This is often promoted by the presence of oxygen.[5]

  • Catalyst-Derived Impurities: Residual palladium and ligands can complicate purification and analysis.

  • Isomeric Impurities: Incomplete reactions or side reactions involving other functional groups on the coupling partner can lead to a mixture of isomers.

The potential for these and other byproducts underscores the necessity of a multi-faceted analytical approach. Relying on a single technique can be misleading; a combination of methods provides a self-validating system for absolute structural confirmation.

cluster_0 Suzuki-Miyaura Catalytic Cycle OA Oxidative Addition (Rate-Determining Step) TM Transmetalation OA->TM [L_nPd(II)(Ar)(X)] RE Reductive Elimination TM->RE [L_nPd(II)(Ar)(Ar')] Pd0 Pd(0)L_n RE->Pd0 Regenerates Catalyst Product Ar-Ar' (Desired Product) RE->Product Pd0->OA ArX Ar-X (Aryl Halide) ArX->OA Boronic Ar'-B(OH)₂ (this compound) Boronic->TM Base Base (e.g., CO₃²⁻) Base->TM Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Comparative Guide to Core Analytical Techniques

The confirmation of a synthesized compound's structure is a process of assembling evidence. Each analytical technique provides a unique piece of the puzzle. Here, we compare the three most critical methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H, ¹³C, and ¹¹B), revealing the precise connectivity and stereochemistry of the molecule.

  • Expertise & Experience: For a product derived from this compound, ¹H NMR is the first and most crucial experiment. We expect to see characteristic signals for the ethoxy group (a triplet and a quartet), the coupled methylene protons of the ethoxyethoxy chain, and distinct aromatic protons. The formation of the new biaryl bond will cause predictable shifts in the aromatic region compared to the starting materials. Two-dimensional NMR techniques like COSY and HSQC can then be used to definitively map out proton-proton and proton-carbon correlations, respectively, confirming the exact bonding framework.

  • Trustworthiness: ¹¹B NMR provides a self-validating check for reaction completion. The sp²-hybridized starting boronic acid exhibits a broad signal typically between δ 26-30 ppm.[6] Upon successful coupling, this signal will disappear. Its persistence indicates unreacted starting material, while the appearance of signals for sp³-hybridized boronate species (δ 1-7 ppm) could indicate intermediate formation or side products.[6][7]

Technique Nucleus Information Gleaned Expected Observations for a Suzuki Product
¹H NMR ProtonElectronic environment, number of protons, neighboring protons (connectivity).Appearance of signals for the new aromatic moiety; shifts in the aromatic protons of the original boronic acid fragment; characteristic signals for the ethoxyethoxy side chain.
¹³C NMR Carbon-13Carbon skeleton, number of unique carbons, hybridization.Confirms the total number of carbons in the final product; shows the quaternary carbons at the new C-C bond linkage.
¹¹B NMR Boron-11Hybridization state of boron.[8]Disappearance of the sp² boronic acid signal (δ ~30 ppm) from the starting material.
2D NMR (COSY, HSQC) ¹H, ¹³CCorrelation between nuclei, confirming specific atom-to-atom connectivity.Establishes the exact connectivity of the entire molecular framework, leaving no ambiguity.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified, dry compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; it must fully dissolve the sample without reacting with it.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Vortexing gently can aid dissolution.

  • Data Acquisition: Insert the sample into the NMR spectrometer. Acquire a standard ¹H spectrum. Key parameters to consider are the number of scans (typically 8-16 for a sample of this concentration), acquisition time, and relaxation delay.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

  • Analysis: Integrate the peaks to determine proton ratios and analyze chemical shifts and coupling constants (J-values) to elucidate the structure.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules.[9] Its primary role in this context is to confirm the molecular weight of the target compound, providing a clear pass/fail test for the success of the main bond-forming reaction.

  • Expertise & Experience: While standard MS confirms the molecular weight, High-Resolution Mass Spectrometry (HRMS) is the gold standard for validating a new chemical entity. HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental composition.[10] This allows a scientist to distinguish the desired product from an impurity that may have the same nominal mass but a different elemental formula.

  • Trustworthiness: The isotopic pattern is a key validation feature. The presence of a chlorine atom in the (3-Chloro-4-(2-ethoxyethoxy)phenyl) moiety results in a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion peak (M+), due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Observing this specific pattern provides strong evidence that the chloro-substituted ring is intact in the final product.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent that is compatible with mass spectrometry (e.g., methanol, acetonitrile).

  • Infusion: The sample can be directly infused into the mass spectrometer via a syringe pump or introduced through a liquid chromatography (LC) system (LC-MS). LC-MS is preferred as it provides an additional dimension of separation and purity assessment.

  • Ionization: In the ESI source, the sample solution is nebulized and subjected to a high voltage, creating charged droplets that evaporate to produce gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight), which separates them based on their m/z ratio.

  • Detection & Analysis: The detector records the abundance of ions at each m/z value. The resulting mass spectrum is analyzed to find the molecular ion peak and confirm its m/z matches the theoretical value for the expected product. For HRMS, the measured mass is compared to the calculated exact mass.

Single-Crystal X-ray Crystallography: The Unambiguous 3D Structure

When absolute, incontrovertible proof of structure is required, single-crystal X-ray crystallography is the ultimate arbiter.[11][12] It provides a precise three-dimensional map of the atomic arrangement within a molecule, detailing bond lengths, bond angles, and absolute stereochemistry if applicable.[11]

  • Expertise & Experience: The primary challenge of this technique is not the analysis but obtaining a single, high-quality crystal suitable for diffraction. This can be a significant bottleneck. The decision to pursue crystallography is often made for novel compounds destined for patent applications or clinical development, or when NMR and MS data are ambiguous (e.g., in cases of complex isomerism).

  • Trustworthiness: Unlike spectroscopic methods which infer structure from data, crystallography provides a direct visualization of the molecule.[13] It is the only technique that can definitively resolve subtle structural questions, such as the precise conformation of the flexible ethoxyethoxy chain or the torsional angle between the two aryl rings in the final product.

Experimental Workflow: Single-Crystal X-ray Diffraction

cluster_workflow X-ray Crystallography Workflow Purification High Purity Sample (>99%) Crystallization Crystal Growth (e.g., slow evaporation, vapor diffusion) Purification->Crystallization Mounting Mount Single Crystal Crystallization->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Solve Structure Solution (Phase Problem) Diffraction->Solve Refine Structure Refinement Solve->Refine Validation Final Structure Validation Refine->Validation

Caption: A generalized workflow for single-crystal X-ray structure determination.

Integrated Strategy and Comparison

No single technique is sufficient. A robust structural confirmation strategy employs these methods in a logical sequence. The process begins with rapid, lower-resolution techniques like LC-MS to monitor the reaction and assess purity, followed by definitive structural analysis of the purified compound using NMR and HRMS. Crystallography is reserved for cases requiring the highest level of structural proof.

Comparison of Analytical Techniques
Parameter NMR Spectroscopy Mass Spectrometry X-ray Crystallography
Information Provided Atomic connectivity, 2D structure, stereochemistry, dynamic processes.Molecular weight, elemental formula (HRMS), fragmentation patterns.Unambiguous 3D atomic arrangement, bond lengths/angles, absolute configuration.[14]
Sample Requirement 5-10 mg, soluble, pure.<1 mg, soluble, pure.Single, well-ordered crystal (0.1-0.5 mm).[15]
Analysis Time Minutes to hours.Minutes.Hours to days (including crystallization).
Key Strength Unrivaled for determining the precise connectivity of atoms in solution.Speed, sensitivity, and confirmation of elemental composition.Provides the "gold standard," definitive 3D structural proof.[13]
Key Limitation Can be complex to interpret for large molecules; insensitive.Provides no information on connectivity or stereochemistry.The requirement for a suitable single crystal can be a major obstacle.[13]

Conclusion: A Mandate for Rigor

For the scientist working with derivatives of this compound, structural confirmation is the final, critical step of synthesis. An integrated approach, leveraging the strengths of NMR for connectivity, mass spectrometry for molecular formula, and X-ray crystallography for ultimate 3D structure, provides a self-validating system that ensures data integrity. This rigorous, multi-technique verification is not just good scientific practice—it is an essential requirement for advancing research and development in the competitive fields of pharmaceuticals and materials science.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • LookChem. (2024). CAS: 279261-91-5 Name: this compound. [Link]

  • Wang, B., et al. (2022). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. ACS Publications: Analytical Chemistry. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • ACS Publications. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling. [Link]

  • Wencel, D. R., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. PMC - NIH. [Link]

  • ACS Publications. (2009). Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. Organic Process Research & Development. [Link]

  • Sumerlin, B. S., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

  • ResearchGate. (2017). How i can determine the kinetics of my suzuki coupling reaction with analysis my sample with GC?. [Link]

  • Chemistry LibreTexts. (2023). 12.2: Interpreting Mass Spectra. [Link]

  • Organic Syntheses. (n.d.). 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride. [Link]

  • Tondi, D., et al. (2010). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. PMC. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Structure, Properties, and Preparation of Boronic Acid Derivatives: Reactions and Applications. [Link]

  • Silva, F. A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

  • Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. [Link]

  • Excillum. (n.d.). Small molecule crystallography. [Link]

  • Grunenwald, M., et al. (2022). Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. RSC Publishing. [Link]

  • Bakewell, C., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications: Organometallics. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. ResearchGate. [Link]

  • NTNU. (n.d.). Applications in Organic Chemistry - Mass Spectrometry Lab. [Link]

  • ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. [Link]

  • ACS Omega. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. [Link]

  • Schurko, R. W., et al. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. PMC - PubMed Central. [Link]

  • SciSpace. (n.d.). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

  • YouTube. (2024). How Mass Spectrometers Work | Organic Chemistry Lab Techniques. [Link]

  • Organic Syntheses. (n.d.). Procedure for Recrystallization of 4-Chlorophenylboronic acid. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to Handling (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid: A Framework for Safety

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals engaged in the fast-paced world of drug discovery and development, our primary commitment is to rigorous science, which must be built upon an unwavering foundation of safety. This guide provides essential, field-tested safety and logistical information for handling (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid. The protocols herein are designed not as a rigid checklist, but as a dynamic framework to empower researchers to make informed safety decisions based on the specific context of their work.

Hazard Assessment: Understanding the Compound

Table 1: Synthesized Hazard Profile for Arylboronic Acids

Hazard ClassificationPotential Effects & SymptomsPrimary Exposure Route
Acute Oral Toxicity Harmful if swallowed.[1][3] May cause gastrointestinal distress.Ingestion
Skin Corrosion/Irritation Causes skin irritation.[2][3][4] May result in redness, itching, or inflammation upon contact.Skin Contact
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3][4] Direct contact can lead to redness, tearing, and pain.Eye Contact
Specific Target Organ Toxicity May cause respiratory irritation.[2][3][4] Inhalation of dust may irritate the nose, throat, and lungs.Inhalation

It is crucial to recognize that many boronic acids are also sensitive to air and moisture, which can affect their stability and requires specific storage conditions, such as under an inert atmosphere.[1][2]

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is the final barrier between the researcher and the chemical. It must be chosen based on a thorough risk assessment of the planned procedure. For handling this compound in its solid form, the following PPE is considered the baseline standard.

  • Eye and Face Protection : Chemical safety goggles are mandatory at all times. In situations with a higher risk of splashing, such as when handling solutions or during line-breaking operations, a face shield should be worn in addition to goggles.[5][6]

  • Hand Protection : Chemical-resistant gloves are essential. Nitrile gloves are a suitable first choice for handling solid boronic acids and their solutions in common laboratory solvents. It is critical to inspect gloves for any signs of degradation or puncture before use and to change them frequently, especially if contamination is suspected.[5] The use of contaminated gloves can be extremely dangerous due to the accumulation of the chemical.[7]

  • Body Protection : A standard, fully-buttoned laboratory coat must be worn to protect the skin and personal clothing from contamination.[8]

  • Respiratory Protection : All operations involving the handling of solid this compound, especially weighing, must be conducted within a certified chemical fume hood to minimize the risk of inhaling dust particles.[9][10] If engineering controls are insufficient or during a large-scale spill, a NIOSH-approved respirator may be necessary.[11]

Operational Plans: From Benchtop to Disposal

Adherence to standardized protocols is key to ensuring reproducible science and, more importantly, personal safety. The following step-by-step procedures provide a framework for handling this compound.

Experimental Workflow PPE Selection

The level of PPE required is directly proportional to the risk of exposure. The following diagram illustrates a decision-making process for selecting appropriate PPE based on the nature of the experimental work.

PPE_Decision_Workflow cluster_0 Risk Assessment cluster_1 PPE Protocol start Begin Task assess Assess Operation: - Scale (mg vs g) - Procedure (weighing, reaction) - Potential for Aerosolization start->assess low_risk Low Risk (e.g., Weighing mg scale in fume hood) assess->low_risk Low high_risk Moderate/High Risk (e.g., Large scale, potential for dust) assess->high_risk High ppe_standard Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Work in Fume Hood low_risk->ppe_standard ppe_enhanced Enhanced PPE: - Safety Goggles & Face Shield - Double Nitrile Gloves - Lab Coat - Work in Fume Hood - Consider Respirator high_risk->ppe_enhanced

Caption: PPE selection workflow based on operational risk assessment.

Protocol 1: Donning and Doffing of PPE

A disciplined approach to putting on and removing PPE is critical to prevent cross-contamination.

Donning Sequence (Putting On):

  • Lab Coat : Put on your lab coat and fasten all buttons.

  • Gloves : Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

  • Eye/Face Protection : Put on your safety goggles or face shield.

Doffing Sequence (Taking Off):

  • Gloves : Remove gloves using a proper technique (glove-to-glove, then skin-to-skin) to avoid touching the outer contaminated surface. Dispose of them immediately in the designated waste container.

  • Lab Coat : Remove your lab coat by rolling it inside-out to contain any potential contamination.

  • Eye/Face Protection : Remove your safety goggles or face shield.

  • Hand Hygiene : Wash your hands thoroughly with soap and water.[5][10]

Protocol 2: Spill and Emergency Plan

In the event of a spill, immediate and correct action is paramount.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Assess : From a safe distance, assess the extent of the spill.

  • Protect : Don appropriate PPE, including a minimum of double gloves, safety goggles, a lab coat, and if the spill is large or generates dust, respiratory protection.[11]

  • Contain and Clean : For solid spills, carefully sweep or scoop up the material to avoid creating dust.[12] Place the material into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate : Clean the spill area with an appropriate solvent or detergent, and wash with plenty of water.

  • Report : Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) department.

Protocol 3: Disposal Plan

Proper disposal prevents environmental contamination and ensures regulatory compliance.

  • Contaminated PPE : All disposable PPE, such as gloves, that has come into contact with this compound should be placed in a designated hazardous waste container.

  • Chemical Waste :

    • Small Quantities : For very small residual amounts, local regulations may permit disposal via flushing with a large excess of water.[11][13][14] However, this should always be verified with your institution's EHS department.

    • Large Quantities : For larger quantities or unreacted material, the compound should be collected in a clearly labeled, sealed container for disposal as chemical waste through a certified hazardous waste facility.[13] Never dispose of solid chemical waste in the normal trash unless explicitly permitted by EHS for that specific chemical class.[15]

By integrating these principles and protocols into your daily laboratory operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

  • Carl ROTH. Safety Data Sheet: Phenylboronic acid. [Link]

  • Lab Alley. Boric Acid Safety & Hazards. [Link]

  • Lab Alley. How To Safely Dispose of Boric Acid. [Link]

  • Fisher Scientific. SAFETY DATA SHEET: (2-Methylpropyl)boronic acid. [Link]

  • Lafayette College Public Safety. Disposal of Solid Chemicals in the Normal Trash. [Link]

  • BESA. Recommended PPE to handle chemicals. [Link]

  • Sustainability Exchange. Northumbria University – Safe Disposal of Chemical Waste. [Link]

  • ResearchGate. Protection of Phenyl boronic acid?. [Link]

  • Sciencing. Disposal Of Boric Acid. [Link]

  • ACS Material. PPE and Safety for Chemical Handling. [Link]

  • Ball State University. Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.